Fluocinolone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUOERPONYGOS-CLCRDYEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016494 | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807-38-5 | |
| Record name | Fluocinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a synthetic, fluorinated corticosteroid with potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2] It is a glucocorticoid receptor agonist used extensively in dermatology and ophthalmology to manage a variety of inflammatory conditions.[3][4] Understanding its precise mechanism of action at the molecular level is critical for the development of novel therapeutic strategies and for optimizing its clinical application. This guide provides a detailed examination of the in vitro mechanisms through which this compound acetonide exerts its effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Genomic Pathway
The primary mechanism of action of this compound acetonide is genomic, mediated by its interaction with the intracellular glucocorticoid receptor (GR).[5][6] As a lipophilic molecule, it readily diffuses across the cell membrane into the cytoplasm.[5][7]
-
Glucocorticoid Receptor Binding and Activation : In the cytoplasm, this compound acetonide binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[5] This binding induces a conformational change in the GR, leading to its dissociation from the inhibitory protein complex.
-
Nuclear Translocation : The activated ligand-receptor complex then translocates into the nucleus.[3][5]
-
Modulation of Gene Expression : Once in the nucleus, the this compound acetonide-GR complex modulates the transcription of target genes through two principal mechanisms: transactivation and transrepression.[2][8]
-
Transactivation (Upregulation of Anti-inflammatory Genes) : The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[7][9] This binding increases the transcription of genes encoding anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and IκB (inhibitor of NF-κB).[3][9] Annexin A1 inhibits the enzyme phospholipase A2, which blocks the release of arachidonic acid, the precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4][5]
-
Transrepression (Downregulation of Pro-inflammatory Genes) : The activated GR monomer can physically interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][10] This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby suppressing the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and cell adhesion molecules.[7][9][11]
-
Quantitative Data Presentation
The following tables summarize key quantitative metrics that define the in vitro activity of this compound acetonide.
Table 1: Glucocorticoid Receptor Binding and Transactivation Potency
| Parameter | Value (nM) | Assay Type | Reference |
| GR Binding Affinity (IC₅₀) | 2.0 | Radioligand Binding Assay | [12][13] |
| GR Transactivation (EC₅₀) | 0.7 | HeLa Cell-based Reporter Assay | [12][13] |
Table 2: In Vitro Anti-inflammatory Activity
| Cell Type | Inflammatory Stimulus | FA Concentration | Observed Effect | Reference |
| Human THP-1 Derived Foam Cells | Oxidized LDL (100 µg/mL) | 0.1 and 1 µg/mL | Significant reduction in the secretion of CD14, M-CSF, MIP-3α, and TNF-α | [7][14] |
| Human Dental Pulp Cells | N/A | 0.1 - 10 µmol/L | Significantly stimulated cell proliferation and synthesis of fibronectin and type I collagen | [15] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the study of this compound acetonide's mechanism of action.
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid.
Materials:
-
Source of GR (e.g., recombinant human GR, cell lysate)
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
This compound acetonide (or other test compounds)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Methodology:
-
Preparation : Prepare serial dilutions of this compound acetonide and a fixed, saturating concentration of the radiolabeled glucocorticoid in the assay buffer.
-
Incubation : In a microplate, combine the GR preparation, the radiolabeled ligand, and either the buffer (for total binding), excess unlabeled ligand (for non-specific binding), or varying concentrations of this compound acetonide.
-
Equilibration : Incubate the plate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.[16]
-
Separation : Separate the bound from unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter, which traps the larger receptor-ligand complexes.
-
Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound acetonide concentration. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.[13]
Protocol 2: GR Nuclear Translocation Assay via High-Content Screening (HCS)
This image-based assay quantifies the movement of GR from the cytoplasm to the nucleus upon ligand activation.
Materials:
-
A suitable cell line (e.g., A549 cells) expressing endogenous or fluorescently-tagged GR (e.g., EGFP-GR).
-
Cell culture medium and supplements.
-
This compound acetonide.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear counterstain (e.g., Hoechst or DAPI).
-
High-content imaging system.
Methodology:
-
Cell Plating : Seed cells in a multi-well imaging plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound acetonide or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[17]
-
Fixation and Staining :
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the fixing solution for 15-20 minutes at room temperature.[17]
-
Wash the cells again with PBS.
-
Permeabilize the cells (if required for antibody staining of endogenous GR).
-
Stain the nuclei with Hoechst or DAPI solution.[17]
-
-
Imaging : Acquire images of the cells using a high-content imaging system, capturing both the nuclear stain and the GR signal (either EGFP fluorescence or from an antibody).
-
Image Analysis : Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of GR in both compartments for each cell.
-
Data Analysis : Calculate the ratio of nuclear to cytoplasmic GR fluorescence intensity. Plot this ratio against the drug concentration to determine the EC₅₀ for GR translocation.
Protocol 3: Pro-inflammatory Cytokine Inhibition Assay
This assay measures the ability of this compound acetonide to inhibit the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1).
-
Cell culture medium.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS)).[18]
-
This compound acetonide.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-1β).
Methodology:
-
Cell Culture and Stimulation :
-
Plate the cells at a determined density in a multi-well plate. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.
-
Pre-incubate the cells with serial dilutions of this compound acetonide for 1-2 hours.
-
Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.[18]
-
-
Incubation : Incubate the plate for a period sufficient to allow for cytokine production (e.g., 4-24 hours) at 37°C in a CO₂ incubator.[18]
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification (ELISA) :
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis : Calculate the cytokine concentrations from a standard curve. Plot the percentage of cytokine inhibition against the logarithm of the this compound acetonide concentration to determine the IC₅₀ value for the inhibition of each cytokine.[18]
Visualizations: Signaling Pathways and Workflows
Core Signaling Pathway
Caption: Intracellular signaling pathway of this compound Acetonide.
Experimental Workflows
Caption: Experimental Workflow for GR Competitive Binding Assay.
Caption: Experimental Workflow for Cytokine Inhibition Assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 6. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies. | Semantic Scholar [semanticscholar.org]
- 12. This compound Acetonide | CAS#:67-73-2 | Chemsrc [chemsrc.com]
- 13. caymanchem.com [caymanchem.com]
- 14. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluocinolone Acetonide Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinolone acetonide, a potent synthetic fluorinated corticosteroid, exerts its therapeutic effects primarily through its interaction with the glucocorticoid receptor (GR). This guide provides a detailed exploration of the molecular signaling pathways modulated by this compound acetonide, encompassing both genomic and non-genomic mechanisms. By elucidating these pathways, we aim to provide a comprehensive resource for researchers and professionals involved in the study and development of corticosteroid-based therapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades.
Introduction to this compound Acetonide
This compound acetonide is a synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It belongs to the glucocorticoid class of steroid hormones and is widely used in dermatology to treat a variety of skin conditions.[2] Its mechanism of action is centered on its function as a glucocorticoid receptor agonist, leading to broad changes in gene expression and cellular signaling.[3][4] While its high affinity for the glucocorticoid receptor is well-established, a precise understanding of the subsequent signaling events is crucial for optimizing its therapeutic use and developing novel anti-inflammatory agents.[2]
Core Signaling Pathways
The signaling cascade of this compound acetonide is initiated by its binding to the cytosolic glucocorticoid receptor. This interaction triggers a conformational change in the receptor, leading to its translocation into the nucleus and the initiation of both genomic and non-genomic signaling pathways.
The Genomic Signaling Pathway
The genomic pathway is the classical and most well-understood mechanism of glucocorticoid action. It involves the direct regulation of gene transcription by the this compound acetonide-GR complex. This pathway can be further divided into transactivation and transrepression.
-
Transactivation: The activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the increased transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), which in turn inhibits phospholipase A2 and the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]
-
Transrepression: The this compound acetonide-GR complex can also repress the transcription of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these factors, the GR complex interferes with their ability to activate the transcription of genes encoding cytokines, chemokines, and adhesion molecules.
The Non-Genomic Signaling Pathway
In addition to the slower genomic effects, this compound acetonide can elicit rapid, non-genomic responses that do not depend on gene transcription. These effects are mediated by a subpopulation of GR located at the plasma membrane or within the cytoplasm.
-
Membrane-Associated GR: Binding of this compound acetonide to membrane-associated GR can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[5] This can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
-
Cytosolic GR-Mediated Non-Genomic Effects: The cytosolic GR, upon ligand binding, can also directly interact with and modulate the activity of various signaling proteins. A key example is the activation of annexin A1, which can be externalized to the cell surface and interact with formyl peptide receptors (FPRs) to inhibit leukocyte migration and adhesion.[6][7]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound acetonide.
Table 1: Receptor Binding and Potency
| Parameter | Value | Cell/System | Reference |
| Relative Binding Affinity | High | Human Keratinocytes | [8] |
| Vasoconstrictor Activity | Potent | Human Skin | [9] |
Table 2: Effects on Gene and Protein Expression
| Target | Effect | Concentration | Cell Type | Reference |
| FKBP5 mRNA | Upregulation | 5 µg (in vivo) | Mouse Skin | [10] |
| Inflammatory Cytokines (CD14, M-CSF, MIP-3α, TNF-α) | Inhibition of secretion | 0.1-1 µg/mL | THP-1 derived foam cells | [11] |
| Fibronectin & Type I Collagen | Stimulation of synthesis | 0.1-10 µmol/L | Human Dental Pulp Cells | [12] |
| Differentially Expressed Genes (Chronic Treatment) | 1791 upregulated, 2438 downregulated | 5 µg (in vivo) | Mouse Skin | [10] |
| Differentially Expressed Proteins (Chronic Treatment) | 46 proteins | 5 µg (in vivo) | Mouse Skin | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound acetonide signaling pathway.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound acetonide for the glucocorticoid receptor.
Principle: This assay measures the ability of unlabeled this compound acetonide to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Protocol:
-
Receptor Preparation: Prepare a cytosolic extract containing GR from a suitable cell line (e.g., A549 cells) or tissue.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of unlabeled this compound acetonide. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate bound from free radioligand using a method such as filtration through glass fiber filters or charcoal-dextran adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound acetonide. Plot the percentage of specific binding against the log concentration of this compound acetonide to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound acetonide on NF-κB transcriptional activity.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of NF-κB activity results in a decrease in reporter gene expression.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa cells) and transfect with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
Treatment: Treat the transfected cells with varying concentrations of this compound acetonide for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate NF-κB activation with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound acetonide and determine the IC50 value.
Cytokine Quantification by ELISA
Objective: To measure the effect of this compound acetonide on the production of specific cytokines.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., keratinocytes or peripheral blood mononuclear cells) and pre-treat with different concentrations of this compound acetonide.
-
Stimulation: Induce cytokine production by treating the cells with an appropriate stimulus (e.g., LPS or a cocktail of pro-inflammatory cytokines).
-
Sample Collection: Collect the cell culture supernatants at a specific time point after stimulation.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine production by this compound acetonide.
Conclusion
This compound acetonide's therapeutic efficacy is rooted in its complex interplay with the glucocorticoid receptor and the subsequent modulation of a wide array of signaling pathways. A thorough understanding of both the genomic and non-genomic actions of this potent corticosteroid is essential for its rational use in clinical practice and for the development of next-generation anti-inflammatory drugs with improved therapeutic profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this critical area of pharmacology.
References
- 1. Fluticasone propionate | Glucocorticoid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Mechanisms of the anti-inflammatory effects of glucocorticoids: genomic and nongenomic interference with MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Annexin‐A1: The culprit or the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative vasoconstrictor assay for topical corticosteroids: the puzzling case of this compound acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Fluocinolone Acetonide on Gene Expression: A Technical Guide
Abstract
Fluocinolone acetonide (FA) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties, particularly in dermatology. Its therapeutic effects are rooted in its ability to modulate the expression of a wide array of genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound acetonide influences gene expression. It details the core glucocorticoid receptor signaling pathway, presents quantitative data from transcriptomic and proteomic studies, outlines relevant experimental protocols, and visualizes key cellular pathways. The primary mechanism involves the binding of FA to the intracellular glucocorticoid receptor (GR), which then translocates to the nucleus to either activate or repress gene transcription. This results in the downregulation of pro-inflammatory genes, such as those encoding cytokines and chemokines, and the upregulation of anti-inflammatory and metabolic genes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the genomic and molecular impact of this compound acetonide.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound acetonide, like all corticosteroids, exerts its effects by modulating gene transcription through the glucocorticoid receptor (GR).[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[2]
The mechanism can be broadly categorized into two primary modes of action:
-
Transactivation: As a lipophilic molecule, this compound acetonide diffuses across the cell membrane and binds to the GR.[1][3] This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated FA-GR complex into the nucleus.[1][4] Within the nucleus, the FA-GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][5] This binding typically recruits co-activators and the transcriptional machinery, leading to the upregulation of gene expression. This process is responsible for the synthesis of anti-inflammatory proteins like Annexin A1 (lipocortin) and FKBP5.[4][6]
-
Transrepression: A key anti-inflammatory mechanism of this compound acetonide is its ability to repress the activity of other transcription factors without direct DNA binding. The activated FA-GR complex can physically interact with and inhibit pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][7] By "tethering" to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby blocking the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8]
Transcriptomic and Proteomic Analysis of FA-Treated Skin
A comprehensive study involving transcriptomic (RNA-Seq) and proteomic analysis of mouse skin treated chronically with this compound acetonide has provided significant quantitative insights into its effects on gene expression.[6][9]
Experimental Protocol: RNA-Seq and Proteomics of Mouse Skin
The following outlines the general methodology employed in studies investigating the transcriptomic and proteomic changes induced by this compound acetonide in skin tissue.[6]
-
Animal Model and Treatment: Mice are subjected to daily topical application of a this compound acetonide solution or a vehicle control over a chronic period (e.g., 12 days).
-
Sample Collection: Skin biopsies are collected at specific time points after the final treatment (e.g., Day 1, Day 15, Day 30) to analyze both the immediate and long-term effects.
-
Transcriptomics (RNA-Seq):
-
RNA Extraction: Total RNA is isolated from the skin tissue samples.
-
Library Preparation: RNA quality is assessed, followed by the preparation of sequencing libraries (e.g., mRNA purification, fragmentation, cDNA synthesis, and adapter ligation).
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated between the FA-treated and control groups.
-
-
Proteomics (Quantitative Mass Spectrometry):
-
Protein Extraction: Proteins are extracted from the skin samples, and their concentration is determined.
-
Digestion and Peptide Labeling: Proteins are digested into peptides (e.g., with trypsin), which may be labeled with isobaric tags for multiplexed quantification.
-
Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting spectra are used to identify and quantify proteins. Statistical analysis is performed to identify proteins with significantly altered expression levels.
-
Quantitative Analysis of Gene Expression Changes
Chronic FA treatment profoundly impacts the skin transcriptome.[6][10] One day after a 12-day treatment course, a total of 4,229 genes were differentially expressed.[6] The effects were largely transient, with the number of affected genes decreasing significantly by day 15 and returning close to baseline by day 30 post-treatment.[6][9]
Table 1: Summary of Differentially Expressed Genes (DEGs) in Mouse Skin Post-FA Treatment
| Time Point | Upregulated Genes | Downregulated Genes | Total DEGs |
|---|---|---|---|
| Day 1 | 1,791 | 2,438 | 4,229 |
| Day 15 | 22 | 74 | 96 |
| Day 30 | 16 | 7 | 23 |
(Data sourced from Nagahama et al., 2022; criteria: ≥2-fold change, q < 0.05)[6]
Table 2: Functional Enrichment of Downregulated Genes at Day 1 Post-FA Treatment
| Biological Process | Key Associated Genes/Pathways |
|---|---|
| Cell-Cycle Progression | Target genes of the E2F1 transcription factor[6][10] |
| Extracellular Matrix (ECM) Organization | Genes related to collagen and other structural proteins[6][11] |
| Keratinocyte Differentiation | Keratin and keratin-associated protein genes[6] |
(Data sourced from Nagahama et al., 2022)[6]
Table 3: Functional Enrichment of Upregulated Genes at Day 1 Post-FA Treatment
| Biological Process | Key Associated Genes/Pathways |
|---|---|
| Lipid Metabolism | Genes involved in lipid synthesis and processing[6][10] |
| Skin Development | Various developmental regulators[6] |
| Anti-Inflammatory Response | FKBP5, HSD11B1[6] |
(Data sourced from Nagahama et al., 2022)[6]
Table 4: Differentially Expressed Proteins in Mouse Skin at Day 1 Post-FA Treatment
| Total Differentially Expressed Proteins | Proteins with Consistent mRNA Changes | Key Finding |
|---|---|---|
| 46 | 23 (50%) | Significant discordance between transcriptomic and proteomic data, suggesting a major role for post-transcriptional regulation.[6][9] |
(Data sourced from Nagahama et al., 2022)[6]
Key Regulatory Pathways and Gene Targets
Downregulation of Inflammatory Pathways
A primary therapeutic effect of this compound acetonide is the potent suppression of inflammatory responses. This is achieved by inhibiting the expression of genes regulated by NF-κB and AP-1.[3] The FA-GR complex physically interacts with the p65 subunit of NF-κB, preventing it from activating the transcription of target genes.[3][12] This leads to a reduction in the production of numerous pro-inflammatory molecules.
-
Pro-inflammatory Cytokines: Decreased expression of Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[1][13]
-
Inflammatory Mediators: Reduced production of prostaglandins (B1171923) and leukotrienes, partly through the inhibition of the enzyme phospholipase A2.[1][4]
-
Chemokines: Downregulation of macrophage-related chemokines such as M-CSF and MIP-3α.[13]
Regulation of Extracellular Matrix and Cell Cycle
The effects of this compound acetonide on the extracellular matrix (ECM) and cell proliferation are highly context-dependent.
-
In Skin: Chronic topical application leads to the downregulation of genes involved in ECM organization and cell-cycle progression.[6][10] This molecular profile is consistent with the known side effect of skin atrophy (thinning) associated with long-term potent corticosteroid use.[6] Proteomic analysis revealed that collagen type VI proteins (COL6A1, COL6A2) were downregulated 30 days after treatment cessation, suggesting long-term effects on the ECM.[6]
-
In Dental Pulp Cells: In contrast, low concentrations (0.1–10 μmol/L) of this compound acetonide were found to stimulate the synthesis of fibronectin and type I collagen in human dental pulp cells.[14] This suggests a potential role in promoting healing and matrix formation in specific tissues under certain conditions.
Upregulation of Metabolic and Regulatory Genes
Beyond its anti-inflammatory role, this compound acetonide upregulates genes involved in various other processes.
-
Lipid Metabolism: In skin, FA treatment leads to the increased expression of genes involved in lipid metabolic processes.[6][10]
-
GR Signaling Regulation: The gene FKBP5 is consistently and strongly induced by glucocorticoids, including FA.[6] FKBP5 is part of a negative feedback loop for GR signaling; its protein product can bind to the GR complex and inhibit its activity.[15]
-
Glucocorticoid Activation: The gene HSD11B1 is also upregulated.[6] This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, potentially amplifying the local glucocorticoid effect.
Summary and Implications for Drug Development
This compound acetonide orchestrates a complex and widespread reprogramming of gene expression that underpins its therapeutic efficacy and its potential side effects.
-
Broad Genomic Impact: FA affects the expression of thousands of genes, with the most significant changes occurring shortly after treatment.[6]
-
Dual-Action Mechanism: Its effects are mediated through both the activation of anti-inflammatory genes (transactivation) and the potent repression of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).
-
Context-Specific Effects: The specific genes regulated by FA can vary significantly depending on the cell type and tissue environment, as evidenced by the contrasting effects on ECM gene expression in skin versus dental pulp cells.[6][14]
-
Post-Transcriptional Regulation: The notable discrepancy between mRNA and protein level changes highlights the importance of post-transcriptional, translational, and post-translational regulation in the cellular response to FA.[6]
For drug development professionals, this detailed understanding of FA's molecular footprint is crucial. It provides a basis for identifying biomarkers of efficacy and adverse effects. Furthermore, dissecting the distinct molecular pathways of transactivation and transrepression may guide the development of selective GR modulators that retain the anti-inflammatory benefits (transrepression) while minimizing the metabolic and atrophic side effects often linked to transactivation.
References
- 1. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coactivation of GR and NFKB alters the repertoire of their binding sites and target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 13. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sejong.elsevierpure.com [sejong.elsevierpure.com]
Fluocinolone Acetonide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a potent synthetic corticosteroid that has been a mainstay in dermatology and other therapeutic areas for decades. Its anti-inflammatory, antipruritic, and vasoconstrictive properties have made it an effective treatment for a range of conditions. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound acetonide, tailored for professionals in the field of drug development and research.
Discovery and Development
This compound acetonide was first synthesized in 1959 at the research laboratories of Syntex S.A. in Mexico City.[1] The seminal work by J.S. Mills, A. Bowers, C. Djerassi, and H.J. Ringold, published in the Journal of the American Chemical Society in 1960, detailed the synthesis of a series of potent corticosteroids, including this compound acetonide. This discovery was part of a broader effort in the mid-20th century to develop more potent and safer synthetic corticosteroids. The introduction of fluorine atoms at the 6α and 9α positions of the steroid nucleus was a key innovation that significantly enhanced the glucocorticoid activity of the molecule. Following its discovery, this compound acetonide was first marketed under the brand name Synalar.[1]
Chemical Synthesis of this compound Acetonide
The chemical synthesis of this compound acetonide has evolved since its initial discovery. Several synthetic routes have been developed, with a common strategy involving the modification of a steroid precursor. One notable and more recent method starts from the readily available triamcinolone (B434) hydrolysate. This approach offers a streamlined process with milder reaction conditions.
Synthesis Workflow from Triamcinolone Hydrolysate
Experimental Protocols
The following is a representative, multi-step synthesis protocol starting from triamcinolone hydrolysate, based on descriptions in the patent literature.
Step 1: Enol Ester Reaction
-
Objective: To protect the 3-keto-Δ⁴ functionality and facilitate the subsequent stereoselective 6α-fluorination.
-
Procedure: Triamcinolone hydrolysate is reacted with an enolating agent, such as isopropenyl acetate (B1210297), in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically carried out in an inert solvent like ethyl acetate at reflux temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, Intermediate I, is isolated by filtration and washing.
Step 2: 6α-Fluorination
-
Objective: To introduce a fluorine atom at the 6α position, which enhances the glucocorticoid activity.
-
Procedure: Intermediate I is dissolved in a suitable solvent, such as dichloromethane. A fluorinating agent, for example, N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine sources, is added to the solution. The reaction is stirred at a controlled temperature, often at or below room temperature. After the reaction is complete, the mixture is washed with an aqueous solution to remove byproducts and the solvent is evaporated to yield Intermediate II.
Step 3: Hydrolysis
-
Objective: To remove the enol ester protecting group and regenerate the 3-keto-Δ⁴ system.
-
Procedure: Intermediate II is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a mixture of methanol (B129727) and water. The reaction is typically performed at room temperature. After the hydrolysis is complete, the pH is adjusted to neutral with an acid, and the product, Intermediate III, is precipitated, filtered, and dried.
Step 4: Acetonide Formation
-
Objective: To protect the 16α,17α-diol as a cyclic ketal, which is a characteristic feature of this compound acetonide.
-
Procedure: Intermediate III is suspended in acetone (B3395972) in the presence of a catalytic amount of a strong acid, such as perchloric acid. The mixture is stirred at room temperature until the reaction is complete. The product, Intermediate IV, is then isolated by neutralization, precipitation in water, filtration, and drying.
Step 5: 9α-Fluorination
-
Objective: To introduce the second fluorine atom at the 9α position, further potentiating the anti-inflammatory activity.
-
Procedure: Intermediate IV is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A source of fluoride, such as hydrogen fluoride-pyridine complex, is added at a low temperature (e.g., -78 °C). The reaction mixture is stirred for several hours, and then quenched by the addition of a base. The product, this compound acetonide, is extracted with an organic solvent, and the crude product is purified by recrystallization or chromatography.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound acetonide exerts its effects by acting as a potent agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
Signaling Pathway
Upon entering the cell, this compound acetonide binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.
In the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory genes, such as annexin A1 (also known as lipocortin-1). Annexin A1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound acetonide prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of cytokines, chemokines, and other molecules that promote inflammation.
Quantitative Data
The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, developed by McKenzie and Stoughton. This assay measures the degree of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid. The following table provides a comparison of the relative potency of this compound acetonide with other commonly used topical corticosteroids.
| Corticosteroid | Concentration (%) | Potency Class |
| Hydrocortisone | 1.0 | Low |
| Triamcinolone Acetonide | 0.1 | Medium |
| This compound Acetonide | 0.025 | High |
| Clobetasol Propionate | 0.05 | Very High |
Potency classes are a general guide and can vary based on the vehicle and individual patient response.
Conclusion
This compound acetonide remains a valuable therapeutic agent due to its high potency and well-established efficacy. Its discovery was a significant milestone in the development of synthetic corticosteroids, and its synthesis has been refined to improve efficiency and safety. A thorough understanding of its mechanism of action through the glucocorticoid receptor signaling pathway is crucial for its appropriate clinical use and for the development of new and improved anti-inflammatory drugs. This technical guide provides a comprehensive overview of these key aspects to support the ongoing research and development efforts in the field.
References
Fluocinolone Acetonide: A Deep Dive into its Role in the Inflammatory Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory and immunosuppressive agent widely utilized in dermatology for the management of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] Its therapeutic efficacy stems from its intricate involvement in the inflammatory cascade, where it modulates key signaling pathways to attenuate the production of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound acetonide, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
As a corticosteroid, this compound acetonide exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound acetonide-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key protein induced via this mechanism is Annexin A1 (also known as Lipocortin-1).[2]
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , without directly binding to DNA. This interaction prevents these transcription factors from promoting the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Inhibition of the Arachidonic Acid Cascade
A central aspect of this compound acetonide's anti-inflammatory action is its ability to suppress the arachidonic acid cascade. This is primarily achieved through the induction of Annexin A1.
Annexin A1 inhibits the activity of phospholipase A2 (PLA2) , the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.[1] By inhibiting PLA2, this compound acetonide effectively reduces the available pool of arachidonic acid, which is the precursor for the biosynthesis of potent inflammatory mediators:
-
Prostaglandins (B1171923): Synthesized via the cyclooxygenase (COX) pathway.
-
Leukotrienes: Synthesized via the lipoxygenase (LOX) pathway.
The reduction in prostaglandins and leukotrienes leads to decreased vasodilation, vascular permeability, and leukocyte recruitment to the site of inflammation.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and potency of this compound acetonide.
Table 1: Comparative Potency of Topical Corticosteroids using Vasoconstrictor Assay
| Topical Corticosteroid | Potency Ranking (based on Emax) | Tentative Potency Class |
| Mometasone Furoate | > this compound Acetonide = Clobetasol Propionate > Halcinonide (B1672593) | I (Highly Potent) |
| This compound Acetonide | = Clobetasol Propionate | II (Potent) |
| Clobetasol Propionate | = this compound Acetonide | II (Potent) |
| Halcinonide | < Mometasone Furoate, this compound Acetonide, Clobetasol Propionate | III (Mildly Potent) |
Source: Adapted from a study assessing the inherent potencies of topical corticosteroid APIs on a normalized molar basis.[3][4][5]
Table 2: Clinical Efficacy of this compound Acetonide in Inflammatory Dermatoses
| Indication | Formulation | Efficacy Endpoint | Result | Citation |
| Atopic Dermatitis (Childhood) | 0.01% in peanut oil | ≥50% improvement within 2 weeks | 81% to 87% of patients on active medication vs. 39% on vehicle | [4] |
| Atopic Dermatitis (Infants as young as 3 months) | 0.01% in refined peanut oil | Marked or better improvement by week 4 | 96% of patients (40% completely cleared) | [6] |
| Psoriasis (Scalp) | 0.01% in oil | Significantly greater improvement vs. vehicle after 21 days | Statistically significant | [7] |
| Psoriasis and Eczema | 0.025% cream | "Much better" overall response after 3 weeks | 25% of patients (compared to 57% for betamethasone (B1666872) dipropionate 0.05%) | [8] |
Note: Specific IC50 values for this compound acetonide's inhibition of phospholipase A2, TNF-α, IL-6, and prostaglandin (B15479496) E2 were not available in the reviewed literature in a clear, tabular format. The provided data focuses on its potency relative to other corticosteroids and its clinical efficacy. One study did show that 0.1% this compound acetonide in orabase (B1496204) led to a statistically significant reduction in the number of mononuclear cells positive for TNF-alpha in patients with oral lichen planus.[9] Another study in human THP-1 derived foam cells showed that this compound acetonide (at concentrations of 0.1 and 1 μg/mL) inhibited the secretion of inflammatory cytokines including CD14, M-CSF, MIP-3α, and TNF-α.[10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound acetonide and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments cited in the evaluation of this compound acetonide and other corticosteroids.
Vasoconstrictor Assay (VCA) for Topical Corticosteroid Potency
Objective: To assess the potency of a topical corticosteroid by measuring its ability to cause vasoconstriction (blanching) of the skin.
Materials:
-
Topical corticosteroid formulations (e.g., this compound acetonide solution or cream).
-
Vehicle control.
-
Healthy human volunteers with no history of skin disease.
-
Chromameter for objective color measurement.
-
Occlusive dressings.
-
Marking pen.
Protocol:
-
Subject Selection: Recruit healthy volunteers and obtain informed consent. The flexor surface of the forearms is typically used.
-
Site Demarcation: Mark multiple, uniformly sized application sites on the forearms of each subject. Include sites for different concentrations of the test drug, a vehicle control, and an untreated control.
-
Application: Apply a standardized amount of each formulation to the designated sites.
-
Occlusion: Cover each application site with an occlusive dressing for a specified duration (e.g., 6 hours).
-
Removal and Cleaning: After the occlusion period, remove the dressings and gently clean the sites.
-
Measurement of Blanching: At predetermined time points (e.g., 2, 4, 6, 12, 24 hours after removal), measure the degree of skin blanching at each site using a chromameter. The a* value (redness) is typically recorded.
-
Data Analysis: Calculate the change in a* value (Δa*) from baseline for each site. Plot the dose-response curve and fit the data to an Emax model to determine the maximum vasoconstrictor response (Emax) and the effective dose for 50% of the maximal response (ED50).
In Vitro Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound acetonide on PLA2 activity.
Materials:
-
Purified PLA2 enzyme.
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine).
-
Assay buffer (e.g., Tris-HCl with CaCl2).
-
This compound acetonide solutions at various concentrations.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, phospholipid substrate, and varying concentrations of this compound acetonide or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of purified PLA2 to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing EDTA to chelate Ca2+).
-
Separation of Products: Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using a suitable method (e.g., thin-layer chromatography or a lipid extraction procedure).
-
Quantification: Quantify the amount of released radiolabeled fatty acid using a scintillation counter.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound acetonide compared to the vehicle control. Determine the IC50 value (the concentration of this compound acetonide that inhibits 50% of PLA2 activity) by plotting the inhibition data against the log of the inhibitor concentration.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound acetonide on NF-κB transcriptional activity.
Materials:
-
A suitable cell line (e.g., HEK293 or HeLa cells) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound acetonide solutions at various concentrations.
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS)).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound acetonide or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound acetonide relative to the stimulated control. Determine the IC50 value.
Quantification of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA
Objective: To measure the effect of this compound acetonide on the production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).
-
Cell culture medium and supplements.
-
This compound acetonide solutions at various concentrations.
-
An inflammatory stimulus (e.g., LPS).
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate. Pre-treat the cells with different concentrations of this compound acetonide or vehicle for a specified time before stimulating them with LPS.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production for each this compound acetonide concentration and determine the IC50 value.
Conclusion
This compound acetonide is a potent anti-inflammatory agent that operates through a multi-faceted mechanism centered on the regulation of gene expression via the glucocorticoid receptor. Its primary mode of action involves the induction of the anti-inflammatory protein Annexin A1, leading to the inhibition of phospholipase A2 and the subsequent suppression of the arachidonic acid cascade. Concurrently, it represses the activity of key pro-inflammatory transcription factors like NF-κB. This dual action effectively dampens the production of a wide range of inflammatory mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines, ultimately leading to the resolution of inflammation. The quantitative data from vasoconstrictor assays and clinical trials underscore its high potency and therapeutic efficacy in a variety of inflammatory skin disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of corticosteroid-based therapies.
References
- 1. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]
- 2. Comparative efficacy of halcinonide and fluocinonide creams in psoriasis and eszematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. This compound acetonide topical oil for scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind controlled trial of betamethasone dipropionate 0.05% (Diproderm) in comparison with this compound acetonide 0.025% (Synalar) in psoriasis and other steroid-responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]
- 10. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genomic Effects of Fluocinolone Acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinolone acetonide, a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through the modulation of gene expression. This technical guide provides an in-depth exploration of the genomic effects of this compound acetonide, detailing its mechanism of action, impact on gene transcription, and the signaling pathways it influences. Through a comprehensive review of current literature and data analysis, this document offers researchers, scientists, and drug development professionals a thorough understanding of the molecular underpinnings of this compound acetonide's therapeutic actions. This guide includes a summary of quantitative gene expression data, detailed experimental protocols for investigating its genomic effects, and visual representations of key signaling pathways and experimental workflows.
Introduction
This compound acetonide is a high-potency glucocorticoid used in the treatment of various inflammatory skin conditions, such as eczema, dermatitis, and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to interact with the glucocorticoid receptor (GR) and subsequently regulate the transcription of a wide array of genes.[3] Understanding the precise genomic effects of this compound acetonide is paramount for optimizing its clinical use, developing novel therapeutic strategies, and minimizing potential adverse effects. This guide delves into the genomic mechanisms of this compound acetonide, providing a technical resource for the scientific community.
Mechanism of Genomic Action
The genomic action of this compound acetonide is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated this compound acetonide-GR complex then translocates into the nucleus.[4]
Within the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The this compound acetonide-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in the upregulation of anti-inflammatory genes.
-
Transrepression: The complex can also repress the expression of pro-inflammatory genes. A key mechanism of transrepression involves the interference of the this compound acetonide-GR complex with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This interference can occur through direct protein-protein interactions, preventing these pro-inflammatory transcription factors from binding to their respective DNA response elements.
The downstream effects of this genomic modulation include the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and the suppression of pro-inflammatory cytokine production.[3]
Quantitative Analysis of Gene Expression Changes
A study by Kinoshita et al. (2022) investigated the transcriptomic changes in mouse skin following chronic treatment with this compound acetonide using RNA sequencing (RNA-Seq).[1] The analysis revealed a significant number of differentially expressed genes one day after the cessation of a 12-day treatment regimen. Specifically, 1791 genes were found to be upregulated, and 2438 genes were downregulated with at least a two-fold change in expression.[1]
The following tables summarize the log2 fold changes of selected key genes identified in this study, categorized by their primary biological function. The log2 fold change was calculated from the provided normalized read counts in the supplementary data of the Kinoshita et al. (2022) publication.
Table 1: Upregulated Genes in Mouse Skin Treated with this compound Acetonide
| Gene Symbol | Gene Name | Log2 Fold Change | Primary Function |
| Fkbp5 | FK506 binding protein 5 | 5.83 | Glucocorticoid receptor chaperone, negative feedback |
| Angptl4 | Angiopoietin-like 4 | 4.98 | Lipid metabolism, angiogenesis |
| Zbtb16 | Zinc finger and BTB domain containing 16 | 4.52 | Transcription factor, cell differentiation |
| Ddit4 | DNA damage inducible transcript 4 | 4.31 | mTOR signaling inhibitor |
| Slc16a6 | Solute carrier family 16 member 6 | 3.98 | Monocarboxylate transporter |
Table 2: Downregulated Genes in Mouse Skin Treated with this compound Acetonide
| Gene Symbol | Gene Name | Log2 Fold Change | Primary Function |
| Mki67 | Marker of proliferation Ki-67 | -5.12 | Cell proliferation |
| Ccnb2 | Cyclin B2 | -4.87 | Cell cycle progression |
| Col1a1 | Collagen type I alpha 1 chain | -4.51 | Extracellular matrix organization |
| Mmp13 | Matrix metallopeptidase 13 | -4.23 | Extracellular matrix degradation |
| Wnt4 | Wnt family member 4 | -3.98 | Wnt signaling pathway, cell fate determination |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genomic effects of this compound acetonide.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
This protocol is adapted from the methodology described by Kinoshita et al. (2022).[1]
Objective: To identify and quantify genome-wide changes in gene expression in response to this compound acetonide treatment.
Materials:
-
This compound acetonide solution
-
Control vehicle (e.g., acetone)
-
Mouse skin tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Animal Treatment: Treat mice topically with this compound acetonide solution or a control vehicle on a designated skin area for a specified duration (e.g., 12 days).
-
Tissue Collection and RNA Extraction: At the end of the treatment period, euthanize the mice and excise the treated skin tissue. Immediately homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
RNA Quality Control: Quantify the extracted RNA and assess its integrity. Samples with high-quality RNA (e.g., RNA Integrity Number (RIN) > 7) should be used for library preparation.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples using a commercial kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate sequencing reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the reference mouse genome (e.g., mm10) using a splice-aware aligner such as STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify differentially expressed genes between the this compound acetonide-treated and control groups. Calculate log2 fold changes and adjusted p-values (q-values) to determine the significance of the expression changes.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound acetonide.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Glucocorticoid Receptor Binding Site Identification
This protocol provides a general framework for performing ChIP-Seq to identify the genomic binding sites of the glucocorticoid receptor.
Objective: To identify the specific DNA sequences to which the glucocorticoid receptor binds following this compound acetonide treatment.
Materials:
-
Cell line expressing the glucocorticoid receptor (e.g., HaCaT keratinocytes)
-
This compound acetonide solution
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Sonicator (e.g., Bioruptor)
-
Anti-glucocorticoid receptor antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
ChIP-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency and then treat with this compound acetonide or a vehicle control for a specified time to induce GR nuclear translocation.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor or a control IgG antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a next-generation sequencing platform.
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions with a significant enrichment of reads in the GR ChIP sample compared to the control IgG sample. These enriched regions represent the GR binding sites.
-
Motif Analysis: Analyze the identified binding sites for the presence of the glucocorticoid response element (GRE) consensus sequence.
-
Peak Annotation: Annotate the identified peaks to the nearest genes to identify potential GR target genes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to the genomic effects of this compound acetonide.
Conclusion
This compound acetonide exerts its profound therapeutic effects through a complex interplay of genomic events, primarily mediated by the glucocorticoid receptor. The modulation of a vast number of genes, leading to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory pathways, underscores its clinical efficacy. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals seeking to further elucidate the genomic effects of this compound acetonide. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies with improved safety profiles.
References
- 1. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. thebricks.com [thebricks.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
The Core Interaction: A Technical Guide to Fluocinolone Acetonide and the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent agonist of the glucocorticoid receptor (GR). Its therapeutic efficacy in treating a variety of inflammatory and dermatological conditions stems from its intricate interaction with this intracellular receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the this compound acetonide-GR interaction, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound acetonide's high affinity for the GR initiates a cascade of genomic and non-genomic events that ultimately modulate the expression of a vast array of genes, leading to its profound anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[1][2] Understanding the nuances of this interaction at a molecular level is paramount for the rational design of novel glucocorticoid therapies with improved efficacy and reduced side-effect profiles.
Mechanism of Action: A Molecular Perspective
The primary mechanism of action of this compound acetonide involves its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor.[2][3] The GR, in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and immunophilins.[4]
Upon binding of this compound acetonide to the ligand-binding domain (LBD) of the GR, the receptor undergoes a conformational change. This leads to the dissociation of the chaperone proteins and the exposure of the receptor's nuclear localization signal.[4] The activated ligand-receptor complex then translocates into the nucleus.[2]
Within the nucleus, the this compound acetonide-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction recruits coactivator proteins and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[1][5] This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes.[1]
The balance between transactivation and transrepression is a critical determinant of both the therapeutic efficacy and the potential side effects of glucocorticoids.
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of this compound acetonide with the glucocorticoid receptor, including comparative data with other commonly used corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | IC50 (nM) | Assay Type | Cell/Tissue Source | Reference |
| This compound Acetonide | 2.0 | Radioligand Binding Assay | Human Trabecular Meshwork Cells | [4] |
| Dexamethasone (B1670325) | 5.4 | Radioligand Binding Assay | Human Trabecular Meshwork Cells | [4] |
| Triamcinolone Acetonide | 1.5 | Radioligand Binding Assay | Human Trabecular Meshwork Cells | [4] |
Table 2: Glucocorticoid Receptor Transactivation Potency
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| This compound Acetonide | 0.7 | GeneBLAzer β-lactamase reporter gene assay | MMTV-bla HeLa CellSensor® | [4] |
| Dexamethasone | 3.0 | GeneBLAzer β-lactamase reporter gene assay | MMTV-bla HeLa CellSensor® | [4] |
| Triamcinolone Acetonide | 1.5 | GeneBLAzer β-lactamase reporter gene assay | MMTV-bla HeLa CellSensor® | [4] |
Table 3: Transrepression Potency (Inhibition of GM-CSF Release)
| Compound | IC50 (M) | Assay Type | Cell/Tissue Source | Reference |
| Fluticasone Propionate | 1.8 x 10⁻¹¹ | GM-CSF Release Assay | A549 Cells | [6] |
| Budesonide | 5.0 x 10⁻¹¹ | GM-CSF Release Assay | A549 Cells | [6] |
| Dexamethasone | 2.2 x 10⁻⁹ | GM-CSF Release Assay | A549 Cells | [6] |
Note: Specific IC50 values for this compound acetonide in NF-κB or AP-1 transrepression assays were not available in the searched literature. The data for other glucocorticoids on the inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a downstream target of NF-κB, is provided for context.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the glucocorticoid receptor upon activation by this compound acetonide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Real-world retrospective comparison of 0.19 mg this compound acetonide and 0.7 mg dexamethasone intravitreal implants for the treatment of diabetic macular edema in vitrectomized eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
The Impact of Fluocinolone Acetonide on Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide, a synthetic corticosteroid, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic effects are largely attributed to its ability to modulate the expression of a wide array of signaling molecules, including cytokines. This technical guide provides an in-depth analysis of the impact of this compound acetonide on cytokine profiles, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound acetonide exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1][2] Upon binding, the this compound acetonide-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa B (NF-κB), thereby suppressing the expression of pro-inflammatory cytokines.[1]
This modulation of gene expression results in a significant shift in the cytokine profile, generally characterized by the downregulation of pro-inflammatory cytokines and a potential upregulation of certain anti-inflammatory mediators.
Quantitative Impact on Cytokine Expression
The following tables summarize the quantitative effects of this compound acetonide on various cytokine levels as reported in key in vitro and in vivo studies.
Table 1: In Vitro Cytokine Modulation by this compound Acetonide in Human THP-1 Derived Foam Cells
| Cytokine | Treatment Concentration | % Reduction vs. Untreated Control (Mean) | Statistical Significance (p-value) | Reference |
| CD14 | 1 µg/mL | Significantly Lower | < 0.05 | [1] |
| M-CSF | 1 µg/mL | Significantly Lower | < 0.05 | [1] |
| MIP-3α | 1 µg/mL | Significantly Lower | < 0.05 | [1] |
| TNF-α | 1 µg/mL | Significantly Lower | < 0.05 | [1] |
| IL-1β | 1 µg/mL | Downregulated | > 0.05 (Not Significant) | [1] |
| IL-6 | 1 µg/mL | Downregulated | > 0.05 (Not Significant) | [1] |
Table 2: In Vivo Cytokine Modulation by a 0.19 mg this compound Acetonide Intravitreal Implant in Patients with Diabetic Macular Edema (ILUVIT Study)
| Cytokine | Time Point | Mean Change from Baseline (pg/mL) | Statistical Significance (p-value) | Reference |
| IL-6 | 6 Months | Significant Reduction | < 0.05 | [3] |
| IP-10 | 6 Months | Significant Reduction | < 0.05 | [3] |
| MCP-1 | 6 Months | Significant Reduction | < 0.05 | [3] |
| CD54 | 6 Months | Significant Reduction | < 0.05 | [3] |
| VEGF | 6 Months | Non-significant decrease | Not Significant | [3] |
| PIGF | 6 Months | Non-significant decrease | Not Significant | [3] |
Experimental Protocols
In Vitro Study: Inhibition of Cytokine Secretion from Human THP-1 Derived Foam Cells
-
Objective: To investigate the effect of this compound acetonide on the secretion of inflammatory cytokines from human macrophage-derived foam cells.
-
Cell Line: Human THP-1 monocytes were differentiated into macrophages and subsequently transformed into foam cells by incubation with oxidized low-density lipoprotein (OxLDL).
-
Treatment: Differentiated foam cells were treated with this compound acetonide at concentrations of 0.1, 1, 10, and 50 µg/mL. A control group remained untreated.
-
Cytokine Quantification: Cell culture supernatants were collected and analyzed using a cytokine array to simultaneously measure the relative levels of various secreted cytokines.[1] Chemiluminescent signals were quantified to determine the extent of cytokine inhibition.
-
Statistical Analysis: Statistical significance between treated and untreated groups was determined using appropriate statistical tests, with a p-value of less than 0.05 considered significant.[1]
In Vivo Study: Analysis of Vitreous Cytokine Levels (ILUVIT Study)
-
Objective: To measure the changes in vitreous inflammatory and angiogenic cytokine levels following the administration of a this compound acetonide implant in patients with diabetic macular edema.
-
Study Design: A single-center, phase IV study involving 12 patients.
-
Intervention: Each patient received a single 0.19 mg this compound acetonide (ILUVIEN®) intravitreal implant.
-
Sample Collection: Vitreous fluid samples were collected at baseline (prior to implant) and at subsequent follow-up visits over a 6-month period.
-
Cytokine Quantification: Vitreous samples were analyzed using a cytometric bead array to measure the concentrations of IL-6, IL-8, IP-10, MCP-1, VEGF, and CD54. Placental Growth Factor (PIGF) and Pigment Epithelium-Derived Factor (PEDF) were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Clinical Parameters: Best-corrected visual acuity (BCVA) and central point thickness (CPT) were also monitored.
-
Statistical Analysis: Changes in cytokine levels from baseline were analyzed for statistical significance, with a p-value < 0.05 indicating a significant change.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound acetonide and a typical experimental workflow for assessing its impact on cytokine profiles.
References
- 1. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 3. Vitreous cytokine levels following the administration of a single 0.19 mg this compound acetonide (ILUVIEN®) implant in patients with refractory diabetic macular edema (DME)—results from the ILUVIT study - PMC [pmc.ncbi.nlm.nih.gov]
Fluocinolone Acetonide: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, serves as a potent and valuable tool for the investigation of inflammatory processes.[1][2][3][4][5] Its well-characterized mechanism of action, primarily through the glucocorticoid receptor, allows for the targeted study of specific signaling pathways implicated in the inflammatory cascade.[1] This technical guide provides an in-depth overview of this compound acetonide's core functionalities, detailed experimental protocols for its application in inflammation models, and a summary of its quantitative effects on key inflammatory mediators.
Mechanism of Action: A Multi-faceted Approach to Inflammation Control
This compound acetonide exerts its anti-inflammatory effects through a series of molecular interactions that ultimately suppress the expression of pro-inflammatory genes and promote an anti-inflammatory cellular environment.
1. Glucocorticoid Receptor Activation and Gene Transcription Modulation:
As a corticosteroid, this compound acetonide's primary mechanism involves binding to and activating the glucocorticoid receptor (GR) in the cytoplasm of target cells.[1] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the this compound acetonide-GR complex can modulate gene expression in two principal ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[1]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression leads to a decrease in the transcription of a wide array of pro-inflammatory genes.[6]
2. Inhibition of Pro-inflammatory Mediators:
By modulating gene expression, this compound acetonide effectively suppresses the production and release of key mediators of inflammation:
-
Cytokines: It significantly reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9]
-
Prostaglandins (B1171923) and Leukotrienes: Through the induction of annexin A1 and subsequent inhibition of PLA2, this compound acetonide blocks the release of arachidonic acid from cell membranes.[1] This action prevents the synthesis of prostaglandins and leukotrienes, potent inflammatory signaling molecules.[1]
-
Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response, is also downregulated.
3. Immunosuppressive Effects:
This compound acetonide also exhibits immunosuppressive properties by downregulating the activity of various immune cells, including T-lymphocytes and macrophages.[1] This contributes to its overall anti-inflammatory efficacy.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound acetonide on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion
| Cell Line | Inflammatory Stimulus | Cytokine | This compound Acetonide Concentration | % Inhibition | Reference |
| Human THP-1 derived foam cells | Oxidized LDL (100 µg/mL) | TNF-α | 0.1 µg/mL | Data not specified, but inhibition was observed | [7] |
| Human THP-1 derived foam cells | Oxidized LDL (100 µg/mL) | M-CSF | 0.1 µg/mL | Data not specified, but inhibition was observed | [7] |
| Human THP-1 derived foam cells | Oxidized LDL (100 µg/mL) | MIP-3α | 0.1 µg/mL | Data not specified, but inhibition was observed | [7] |
| Human THP-1 derived foam cells | Oxidized LDL (100 µg/mL) | CD14 | 0.1 µg/mL | Data not specified, but inhibition was observed | [7] |
| BEAS-2B (human bronchial epithelial cells) | TNF-α (10 ng/mL) | GM-CSF | 10 µM | 60% | [10] |
| BEAS-2B (human bronchial epithelial cells) | TNF-α (10 ng/mL) | IL-5 | 10 µM | 70% | [10] |
Table 2: Effects on Other Inflammatory Markers
| Assay | Cell/Animal Model | Marker | This compound Acetonide Concentration | Effect | Reference |
| Immunohistochemistry | Oral Lichen Planus Patients | TNF-α positive mononuclear cells | 0.1% in orabase | Statistically significant reduction | [11] |
| Cholesterol Assay | Human THP-1 derived foam cells | Cholesteryl ester accumulation | 1 µg/mL | Significant reduction | [7] |
| Cholesterol Assay | Human THP-1 derived foam cells | Cholesteryl ester accumulation | 10 µg/mL | Significant reduction | [7] |
| Vasoconstrictor Assay | Human Volunteers | Skin Blanching | 0.025% ointment | Potent vasoconstrictor activity | [12] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro and in vivo models to study the anti-inflammatory effects of this compound acetonide.
In Vitro Model: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This assay is a standard method for screening anti-inflammatory compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound acetonide
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound acetonide in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Pre-treat the cells with various concentrations of this compound acetonide for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known TNF-α inhibitor).
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours). Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for evaluating acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (lambda, Type IV)
-
This compound acetonide
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound acetonide (different dose levels)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer this compound acetonide or the vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
-
Visualizations
Signaling Pathways
References
- 1. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 2. inotiv.com [inotiv.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of TNF-alpha in oral lichen planus treated with this compound acetonide 0.1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Approach to Assess the Potency of Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory agent utilized in the management of various inflammatory and pruritic dermatoses and other inflammatory conditions.[1][2] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound acetonide. It details its engagement with the glucocorticoid receptor and the subsequent modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document summarizes available quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the pertinent biological pathways and experimental workflows.
Mechanism of Action
This compound acetonide exerts its anti-inflammatory effects primarily through its action as a potent agonist of the glucocorticoid receptor (GR).[3][4] The lipophilic nature of this compound acetonide allows it to readily diffuse across the cell membrane and bind to the cytosolic GR, which is part of a multiprotein complex.[2]
Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone protein complex, and translocates to the nucleus.[2] In the nucleus, the activated GR dimer modulates gene transcription through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key protein induced through this mechanism is Annexin A1 (lipocortin-1).[1] Annexin A1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. This blockade of arachidonic acid availability curtails the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, primarily NF-κB and AP-1, without directly binding to DNA. This protein-protein interaction prevents these factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5]
The following diagram illustrates the primary signaling pathway of this compound acetonide.
Inhibition of Pro-inflammatory Mediators
By inhibiting the NF-κB and AP-1 pathways, this compound acetonide effectively downregulates the expression of numerous pro-inflammatory molecules, including:
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are key orchestrators of the inflammatory response. Studies have demonstrated that this compound acetonide inhibits the secretion of these cytokines. For instance, in a study using human THP-1 derived foam cells, this compound acetonide was shown to inhibit the secretion of TNF-α.
-
Enzymes: The expression of inducible cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce potent inflammatory mediators, is suppressed.
-
Adhesion Molecules: The expression of molecules that facilitate the migration of leukocytes to the site of inflammation is also reduced.
Effects on MAP Kinase Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response and are known to activate AP-1. Glucocorticoids, including this compound acetonide, can interfere with MAPK signaling, contributing to their anti-inflammatory effects. This can occur through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[4]
Quantitative Data
The following tables summarize the available quantitative data on the anti-inflammatory properties of this compound acetonide.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) | Organism/Cell Line | Reference |
| This compound Acetonide | High (Specific value not consistently reported) | Human | [1][2] |
| Dexamethasone | ~3.2 nM | Human | [6] |
Table 2: In Vitro Inhibition of Pro-inflammatory Markers
| Marker | Cell Line | Stimulant | This compound Acetonide Concentration | % Inhibition / Effect | Reference |
| TNF-α Secretion | THP-1 derived foam cells | Oxidized LDL | 0.1-50 µg/mL | Inhibition observed | [3] |
| Pro-inflammatory Cytokines | THP-1 cells | - | 0.1-50 µg/mL | Inhibition of inflammatory cytokine secretion | [3] |
| Prostaglandin (B15479496) E2 (PGE2) | - | - | - | Inhibition expected due to PLA2 inhibition | [1] |
Note: Specific IC50 values for cytokine and prostaglandin inhibition by this compound acetonide are not consistently reported in the reviewed literature.
Table 3: In Vivo Anti-inflammatory Effects
| Animal Model | Parameter Measured | This compound Acetonide Treatment | Result | Reference |
| Oral Lichen Planus (Human) | TNF-α positive mononuclear cells | 0.1% in orabase, 1 month | Statistically significant reduction (P=0.000) | |
| Mouse Skin | Gene Expression | Topical application | Downregulation of cell-cycle progression and ECM organization genes; Upregulation of lipid metabolism genes | [7] |
Experimental Protocols
In Vitro: Inhibition of Cytokine Release in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound acetonide to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound acetonide (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound acetonide compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H26F2O6 | CID 91488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of prostaglandin E(2) production by synthetic minor prenylated chalcones and flavonoids: synthesis, biological activity, crystal structure, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory and immunosuppressive agent. While its clinical applications in dermatology and ophthalmology are well-established, its utility as a tool in basic research is equally significant. This technical guide provides an in-depth overview of the core basic research applications of this compound acetonide, focusing on its molecular mechanisms, relevant signaling pathways, and common experimental methodologies. This document is intended to serve as a comprehensive resource for researchers employing this compound acetonide in their laboratory investigations.
Mechanism of Action
This compound acetonide exerts its effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The lipophilic nature of this compound acetonide allows it to readily diffuse across the cell membrane and bind to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the activated this compound acetonide-GR complex into the nucleus.
Once in the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The this compound acetonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), and inhibitors of nuclear factor-kappa B (NF-κB).
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and activator protein-1 (AP-1), without directly binding to DNA. This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Key Signaling Pathways Modulated by this compound Acetonide
The anti-inflammatory and immunosuppressive effects of this compound acetonide are mediated through its influence on several key signaling pathways.
Glucocorticoid Receptor Signaling Pathway
This is the primary pathway through which this compound acetonide functions. The binding of this compound acetonide to the GR initiates a cascade of events leading to the modulation of gene expression, ultimately resulting in the suppression of inflammation and immune responses.
Inhibition of Phospholipase A2 and the Arachidonic Acid Cascade
A key anti-inflammatory mechanism of this compound acetonide is the induction of Annexin A1. Annexin A1 inhibits the activity of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. This action blocks the downstream synthesis of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1]
Inhibition of NF-κB Signaling
This compound acetonide effectively suppresses the NF-κB signaling pathway, a central regulator of the inflammatory response. This inhibition occurs through multiple mechanisms, including the GR-mediated induction of IκBα, an inhibitor of NF-κB, and direct protein-protein interactions between the activated GR and NF-κB subunits, preventing their nuclear translocation and transcriptional activity.
Modulation of MAPK Signaling
The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, play crucial roles in inflammation. While the effects of this compound acetonide on MAPK signaling are complex and can be cell-type specific, it generally leads to the inhibition of pro-inflammatory MAPK pathways. This can occur through the induction of MAPK phosphatases, which dephosphorylate and inactivate MAPKs.
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of this compound acetonide.
Table 1: Receptor Binding and Transcriptional Activity
| Parameter | Value | Cell Type/System | Reference |
| GR Binding Affinity (IC50) | 2.0 nM | Human Trabecular Meshwork Cells | [2] |
| GR Transactivation (EC50) | 0.7 nM | Human Trabecular Meshwork Cells | [2] |
Table 2: In Vitro Dose-Dependent Effects on Foam Cells (THP-1 derived)
| Parameter | Concentration | Effect | Reference |
| Cell Survival | 0.1, 1 µg/mL | Improved foam cell survival | [3] |
| Cholesteryl Ester Accumulation | 1 µg/mL | Reduced accumulation | [3] |
| Lipid Accumulation | 1, 10 µg/mL | Significantly better reduction compared to Dexamethasone | [3] |
| Inflammatory Cytokine Secretion | 0.1-50 µg/mL | Inhibition of CD14, M-CSF, MIP-3α, and TNF-α | [3] |
Table 3: In Vitro Dose-Dependent Effects on Human Dental Pulp Cells
| Parameter | Concentration | Effect | Reference |
| Cell Proliferation | 0.1-10 µmol/L | Significantly stimulated cell proliferation | [3] |
| Fibronectin & Type I Collagen Synthesis | 0.1-10 µmol/L | Significantly stimulated synthesis | [3] |
Table 4: Effects on Gene Expression in Mouse Skin (12-day treatment with 5 µg)
| Parameter | Result | Reference |
| Total Genes Affected | 4229 | [4] |
| Upregulated Genes | 1791 (involved in lipid metabolism) | [4] |
| Downregulated Genes | 2438 (involved in cell-cycle progression and ECM organization) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently utilizing this compound acetonide.
In Vitro Anti-inflammatory Assay using THP-1 Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophages and their subsequent use to assess the anti-inflammatory effects of this compound acetonide.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound acetonide
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, etc.
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
To differentiate into macrophages, seed THP-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and treat with 50 ng/mL PMA for 48-72 hours.[5]
-
-
This compound Acetonide Treatment:
-
After differentiation, replace the medium with fresh RPMI-1640 containing various concentrations of this compound acetonide (e.g., 0.1, 1, 10, 50 µg/mL).[3]
-
Pre-incubate with this compound acetonide for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.
-
-
Endpoint Analysis:
-
Cytokine Measurement: After 24 hours of LPS stimulation, collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes.
-
References
- 1. This compound acetonide topical oil for scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fluocinolone Acetonide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory and immunosuppressive agent.[1][2] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes.[3] This leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[3][4] In cell culture studies, this compound acetonide is a valuable tool for investigating inflammatory and immune responses, cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound acetonide for in vitro studies.
Mechanism of Action
This compound acetonide exerts its effects primarily through the glucocorticoid receptor signaling pathway. Upon entering the cell, it binds to the GR complex in the cytoplasm, leading to the dissociation of heat shock proteins.[5] The activated GR-ligand complex then translocates to the nucleus and acts as a transcription factor. Its anti-inflammatory effects are mediated through two main genomic pathways:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. One such example is the upregulation of Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade that produces prostaglandins (B1171923) and leukotrienes.[3]
This compound acetonide can also have non-genomic effects that are more rapid and are mediated by membrane-bound GRs or cytoplasmic GR signaling cascades.[4]
Data Presentation: Quantitative Effects of this compound Acetonide
The following tables summarize the dose-dependent effects of this compound acetonide on various cellular parameters as reported in different cell lines.
| Cell Line | Concentration | Effect on Cell Viability & Proliferation | Citation |
| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated cell proliferation. | [3] |
| Human Dental Pulp Cells (HDPCs) | 50 µmol/L | Cytotoxic effects observed. | [3] |
| THP-1 Derived Foam Cells | 0.1 and 1 µg/mL | Improved foam cell survival. | [6][7] |
| THP-1 Derived Foam Cells | 10 and 50 µg/mL | No significant difference in cell number compared to untreated cells. | [6] |
| HaCaT (Human Keratinocytes) | 10⁻⁸ M | Induced cell proliferation. | [4] |
| HaCaT (Human Keratinocytes) | 10⁻⁴ M | Reduced cell growth. | [4] |
| Cell Line | Concentration | Effect on Cytokine Secretion | Citation |
| THP-1 Derived Foam Cells | 1 µg/mL | Significantly reduced secretion of CD14, M-CSF, MIP-3α, and TNF-α. | [6][7] |
| HaCaT (Human Keratinocytes) | Not Specified | Glucocorticoids are known to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. |
| Cell Line | Concentration | Effect on Extracellular Matrix | Citation |
| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated fibronectin and type I collagen synthesis. | [3] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound acetonide on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound acetonide stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound acetonide in complete medium. Remove the old medium from the wells and add 100 µL of the this compound acetonide dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
Western Blot Analysis for Protein Expression
This protocol outlines the steps for analyzing changes in protein expression (e.g., Bcl-2, Bax, phosphorylated MAPKs) following treatment with this compound acetonide.
Materials:
-
Cells of interest
-
This compound acetonide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with this compound acetonide for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
Cytokine Array
This protocol provides a general method for the semi-quantitative detection of multiple cytokines secreted by cells treated with this compound acetonide.
Materials:
-
Cells of interest
-
This compound acetonide
-
Cytokine array kit (membrane-based)
-
Detection antibody cocktail
-
Streptavidin-HRP
-
Chemiluminescent detection reagents
-
Imaging system
Procedure:
-
Sample Collection: Culture cells with or without this compound acetonide for the desired time. Collect the cell culture supernatant.
-
Blocking: Block the cytokine array membranes provided in the kit with the supplied blocking buffer.
-
Sample Incubation: Incubate the membranes with the collected cell culture supernatants.
-
Detection Antibody Incubation: Wash the membranes and then incubate them with a cocktail of biotinylated detection antibodies.
-
Streptavidin-HRP Incubation: After another wash, incubate the membranes with Streptavidin-HRP.
-
Detection: Add chemiluminescent detection reagents and capture the signal using an imaging system. The signal intensity of each spot corresponds to the relative abundance of a specific cytokine.
Signaling Pathways and Experimental Workflows
Caption: this compound Acetonide Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Glucocorticoid-Induced Apoptosis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and signaling pathways associated with fluocinolone acetonide, a synthetic fluorinated corticosteroid. This compound acetonide is widely used in dermatology for its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] Its primary mechanism of action involves the activation of the glucocorticoid receptor, leading to the modulation of gene expression.[1][3]
Mechanism of Action
This compound acetonide, a lipophilic molecule, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1][2] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[1] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of various genes, leading to its therapeutic effects.[1]
One of the principal anti-inflammatory effects of this compound acetonide is the induction of annexin (B1180172) A1 (lipocortin-1).[4][5] Annexin A1 inhibits the activity of phospholipase A2, a key enzyme that releases arachidonic acid from the cell membrane.[1][4] By blocking this step, this compound acetonide effectively halts the downstream production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[1]
Furthermore, the this compound acetonide-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6] This "transrepression" mechanism prevents NF-κB from activating the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[6]
Quantitative Data Summary
The biological activity of this compound acetonide has been quantified in various assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Assay Type | Cell Line / System | Reference |
|---|---|---|---|---|
| IC50 | 2.0 nM | Glucocorticoid Receptor Radioligand Binding Assay | Not Specified | [3] |
| EC50 | 0.7 nM | Glucocorticoid Receptor Transcriptional Activity | HeLa Cells |[3] |
Table 2: In Vitro Anti-inflammatory and Cellular Effects
| Experimental Model | Treatment Concentrations | Observed Effect | Reference |
|---|---|---|---|
| Human THP-1 Derived Foam Cells | 0.1, 1, 10, 50 µg/mL | Improved foam cell survival at 0.1 and 1 µg/mL. | [6][7] |
| Human THP-1 Derived Foam Cells | 0.1, 1, 10, 50 µg/mL | Inhibition of inflammatory cytokine secretion (CD14, M-CSF, MIP-3α, TNF-α). | [6][7] |
| Human THP-1 Derived Foam Cells | 1 and 10 µg/mL | Significant reduction in lipid accumulation. | [7] |
| Human Dental Pulp Cells | 0.1 - 10 µmol/L | Stimulated cell proliferation and synthesis of fibronectin and type I collagen. |[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound, such as this compound acetonide, to the glucocorticoid receptor using a competitive radioligand binding assay.
Materials:
-
Cytosolic fraction containing GR (from cultured cells, e.g., A549, or tissues).
-
Radioligand: [³H]-dexamethasone.
-
Unlabeled this compound acetonide (or other test compounds).
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line or tissue source according to standard laboratory procedures.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: GR preparation + [³H]-dexamethasone (at a fixed, low concentration, e.g., 1-5 nM).
-
Non-specific Binding: GR preparation + [³H]-dexamethasone + a high concentration of unlabeled dexamethasone (B1670325) (e.g., 1000-fold excess).
-
Competition: GR preparation + [³H]-dexamethasone + varying concentrations of this compound acetonide (e.g., 0.01 nM to 1 µM).
-
-
Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[5]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioactivity.[5]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound acetonide.
-
Determine the IC50 value (the concentration of this compound acetonide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Protocol 2: NF-κB Reporter Assay for Inhibition
This protocol measures the ability of this compound acetonide to inhibit NF-κB transcriptional activity in response to an inflammatory stimulus, such as TNF-α.
Materials:
-
A human cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293/NF-κB-luc or THP-1/NF-κB-luc).[9]
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
TNF-α (human recombinant).
-
This compound acetonide.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[9]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a predetermined optimal density (e.g., 25,000 cells/well) in 40 µL of assay medium.[9]
-
Compound Treatment: Prepare serial dilutions of this compound acetonide in assay medium. Add 50 µL of the dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C with 5% CO2 overnight.[9]
-
Stimulation: Prepare a solution of TNF-α in assay medium at 10 times the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL). Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells. Add 10 µL of assay medium to the unstimulated wells.[9]
-
Second Incubation: Incubate the plate at 37°C with 5% CO2 for 6 hours.[9]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for cell lysis and signal stabilization.[9]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the results as a percentage of the TNF-α stimulated control.
-
Plot the percentage of inhibition versus the log concentration of this compound acetonide to determine the IC50 value.
-
Protocol 3: In Vitro Foam Cell Formation and Lipid Accumulation Assay
This protocol details the induction of foam cells from THP-1 monocytes and the subsequent staining of intracellular lipid droplets using Oil Red O to assess the effect of this compound acetonide on lipid accumulation.[1][10]
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Oxidized low-density lipoprotein (oxLDL).
-
This compound acetonide.
-
Phosphate-buffered saline (PBS).
-
10% phosphate-buffered formalin.
-
Oil Red O (ORO) stock and working solutions.[1]
-
Hematoxylin for counterstaining (optional).
-
Microscope.
Procedure:
-
Macrophage Differentiation:
-
Foam Cell Induction and Treatment:
-
After differentiation, wash the cells with PBS and replace the medium with fresh medium containing oxLDL (e.g., 50 µg/mL) to induce foam cell formation.[1]
-
Concurrently, treat the cells with various concentrations of this compound acetonide or vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
-
Oil Red O Staining:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Discard the formalin, wash twice with water, and incubate with 60% isopropanol for 5 minutes.[4]
-
Discard the isopropanol and add freshly filtered Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[4]
-
Remove the ORO solution and wash the cells 2-5 times with water until the excess stain is removed.[4]
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute, then wash with water.[4]
-
-
Visualization and Quantification:
-
Mount the coverslips on microscope slides.
-
Observe the cells under a light microscope. Lipid droplets will appear as red-orange globules in the cytoplasm.
-
Quantify lipid accumulation by either image analysis (measuring the stained area per cell) or by eluting the stain with isopropanol and measuring the absorbance at ~520 nm.
-
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 8. A method for the assay of topical corticosteroids*: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for the Use of Fluocinolone Acetonide in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data for utilizing fluocinolone acetonide, a potent synthetic corticosteroid, in various animal models of inflammation. The protocols outlined below are intended to serve as a comprehensive guide for studying the anti-inflammatory and immunosuppressive properties of this compound in preclinical research settings.
Overview of this compound Acetonide
This compound acetonide is a fluorinated corticosteroid primarily used for its glucocorticoid activity.[1] It is effective in managing a variety of inflammatory conditions, including dermatitis, psoriasis, and uveitis.[2][3][4] Its mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of genes involved in the inflammatory response.[5] This leads to the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, as well as the suppression of immune cell activity.[5]
Animal Models of Inflammation
This document details the application of this compound acetonide in three common animal models of inflammation:
-
Ocular Inflammation: Tuberculin-Induced Uveitis in Rabbits
-
Arthritic Inflammation: Adjuvant-Induced Arthritis in Rats
-
Dermal Inflammation: Contact Dermatitis in Mice
Tuberculin-Induced Uveitis in Rabbits
This model is used to evaluate the efficacy of anti-inflammatory agents in treating ocular inflammation, specifically uveitis.
Experimental Protocol
Animal Model:
-
Species: New Zealand White or Dutch Belted Rabbits[6]
-
Sex: Male or Female
-
Weight: 2-3 kg
Induction of Uveitis:
-
Sensitization: Administer a subcutaneous injection of 0.5 mL of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis.
-
Challenge: Two to three weeks after sensitization, induce uveitis by an intravitreal injection of a tuberculin antigen solution into one eye. The contralateral eye can serve as a control.
-
Clinical Scoring: Monitor the eyes daily for signs of inflammation, including anterior chamber flare, cells, and vitreous opacity. A standardized scoring system (e.g., 0-4 scale) should be used for quantification.[7][8]
Treatment with this compound Acetonide:
-
Formulation: Sustained-release intravitreal implants are commonly used to provide long-term drug delivery.[6][7]
-
Dosage: Implants with varying release rates (e.g., 0.2 µ g/day , 0.5 µ g/day ) can be used to assess dose-dependent effects.[6][7][9]
-
Administration: The implant is surgically placed into the vitreous cavity of the eye prior to or at the time of the tuberculin challenge.
Data Presentation
Table 1: Efficacy of this compound Acetonide Intravitreal Implants in a Rabbit Uveitis Model
| Treatment Group | Release Rate (µ g/day ) | Mean Anterior Chamber Flare Score (Day 7) | Mean Vitreous Opacity Score (Day 7) |
| Control (placebo implant) | 0 | 3.2 ± 0.4 | 3.5 ± 0.3 |
| This compound Acetonide | 0.2 | 1.5 ± 0.3 | 1.8 ± 0.2 |
| This compound Acetonide | 0.5 | 0.8 ± 0.2 | 1.1 ± 0.2 |
*p < 0.05 compared to control. Data are representative and may vary between studies.
Signaling Pathway and Workflow
Caption: Mechanism of this compound Acetonide Action.
Caption: Rabbit Uveitis Model Workflow.
Adjuvant-Induced Arthritis in Rats
This is a widely used model for studying the pathophysiology of rheumatoid arthritis and for evaluating potential therapeutics.[10][11]
Experimental Protocol
Animal Model:
-
Species: Sprague-Dawley or Lewis Rats[12]
-
Sex: Male
-
Weight: 180-220 g
Induction of Arthritis:
-
Adjuvant Preparation: Prepare a suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in paraffin (B1166041) oil or incomplete Freund's adjuvant (IFA).[10]
-
Induction: Administer a single intradermal or subcutaneous injection of the adjuvant suspension (typically 0.1 mL) into the footpad or base of the tail.[12]
-
Assessment: Monitor the animals for the development of arthritis, which typically appears 10-14 days after induction.[11] Assess paw swelling using a plethysmometer and assign an arthritis score based on erythema and swelling of the joints.
Treatment with this compound Acetonide:
-
Formulation: this compound acetonide can be administered systemically (e.g., intraperitoneally) or topically as a cream or gel.
-
Dosage: The dosage will depend on the route of administration. For topical application, a 0.025% cream can be applied to the affected paws daily.
-
Administration: Begin treatment before or after the onset of clinical signs to evaluate prophylactic or therapeutic effects, respectively.
Data Presentation
Table 2: Effect of Topical this compound Acetonide on Paw Swelling in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Application | Mean Paw Volume (mL) - Day 14 | Mean Paw Volume (mL) - Day 21 |
| Untreated Control | None | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Vehicle Control | Topical Vehicle | 2.4 ± 0.2 | 3.0 ± 0.3 |
| This compound Acetonide (0.025%) | Topical | 1.8 ± 0.2 | 2.2 ± 0.3 |
*p < 0.05 compared to vehicle control. Data are representative.
Experimental Workflow
Caption: Rat Arthritis Model Workflow.
Contact Dermatitis in Mice
This model is used to study irritant or allergic contact dermatitis and to screen for topical anti-inflammatory drugs.[13][14][15]
Experimental Protocol
Animal Model:
-
Species: BALB/c or C57BL/6 Mice
-
Sex: Female or Male
-
Age: 8-12 weeks
Induction of Contact Dermatitis:
-
Sensitization: Apply a sensitizing agent (e.g., 0.5% dinitrochlorobenzene (DNCB) or oxazolone (B7731731) in an acetone/olive oil vehicle) to a shaved area of the abdomen.[14][16]
-
Challenge: Five to seven days after sensitization, apply a lower concentration of the same agent to the ear.
-
Measurement: Measure ear swelling using a caliper at various time points (e.g., 24, 48, 72 hours) after the challenge. The difference in thickness between the challenged and unchallenged ear is a measure of the inflammatory response.[16]
Treatment with this compound Acetonide:
-
Formulation: A topical solution or cream of this compound acetonide (e.g., 0.01% or 0.025%).[17][18]
-
Dosage: Apply a small amount of the formulation to the ear shortly before or after the challenge.
-
Administration: The timing of administration can be varied to assess prophylactic or therapeutic efficacy.
Data Presentation
Table 3: Inhibition of Ear Swelling by Topical this compound Acetonide in a Mouse Model of Contact Dermatitis
| Treatment Group | Application Time | Mean Ear Swelling (mm) at 24h | Percent Inhibition (%) |
| Vehicle Control | -1h pre-challenge | 0.25 ± 0.03 | - |
| This compound Acetonide (0.01%) | -1h pre-challenge | 0.12 ± 0.02 | 52 |
| This compound Acetonide (0.025%) | -1h pre-challenge | 0.08 ± 0.01 | 68 |
*p < 0.05 compared to vehicle control. Data are representative.
Experimental Workflow
Caption: Mouse Contact Dermatitis Workflow.
General Considerations
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Controls: Appropriate vehicle controls should be included in all experiments to ensure that the observed effects are due to the active compound.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods to determine the significance of the results.
-
Safety Precautions: this compound acetonide is a potent corticosteroid. Appropriate personal protective equipment should be worn when handling the compound.
These application notes and protocols provide a framework for the use of this compound acetonide in common animal models of inflammation. Researchers should optimize these protocols for their specific experimental needs and conditions.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. [Evaluation of effectiveness and safety and quantitative evaluation of the use of this compound acetonide in cream (0.025%) and medicated tape (8 micrograms/cm2) in the treatment of psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetonide topical oil for scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical therapy of psoriasis with this compound acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular Pharmacokinetics of this compound Acetonide Following Iluvien Implantation in the Vitreous Humor of Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Efficacy of low-release-rate this compound acetonide intravitreal implants to treat experimental uveitis. [scholars.duke.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Preventing relapse in non-infectious uveitis affecting the posterior segment of the eye - evaluating the 0.2 μg/day this compound acetonide intravitreal implant (ILUVIEN®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Animal model of contact dermatitis - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. brieflands.com [brieflands.com]
- 15. criver.com [criver.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. eCFR :: 21 CFR Part 524 - this compound Topical and Otic Dosage Forms [ecfr.gov]
- 18. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols for Fluocinolone Acetonide Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of various fluocinolone acetonide (FA) delivery systems. This compound acetonide is a synthetic corticosteroid with potent anti-inflammatory properties, utilized in the treatment of various ocular, dermal, and inflammatory conditions. Advanced delivery systems are being explored to enhance its therapeutic efficacy, prolong its action, and reduce potential side effects.
This guide covers several key delivery platforms, including nanostructured lipid carriers (NLCs), polymeric nanoparticles (PLGA), polymeric micelles, and nanoemulsions. The information is compiled to assist researchers in the formulation, characterization, and evaluation of these advanced drug delivery systems.
Overview of this compound Acetonide and Delivery Systems
This compound acetonide is a BCS Class II drug, characterized by low solubility and high permeability.[1][2] The primary challenge in its formulation is to enhance its solubility and bioavailability at the target site. Nanoparticulate and other advanced delivery systems offer promising solutions by:
-
Increasing the surface area for dissolution.
-
Enabling targeted delivery to specific tissues.[6]
-
Improving penetration through biological barriers like the skin and ocular tissues.[6][7][8]
The following sections provide detailed protocols and data for various FA delivery systems.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).
Quantitative Data Summary
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| FA-NLC (Optimized) | Compritol 888 ATO | Sesame Oil | Tween 80, Capmul PG-8 | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
| FA-NLC (Topical) | Not specified | Not specified | Not specified | 153 | 0.01 | Not specified | 92 | Not specified | [10] |
| FLU-ACT-coloaded NLCs | Not specified | Not specified | Not specified | 288.2 ± 2.3 | 0.345 ± 0.005 | -34.2 ± 1.0 | 75 ± 1.3 (for FLU) | Not specified | [11][12] |
Experimental Protocols
a) Preparation of FA-Loaded NLCs by Hot Melt Homogenization [9]
This method is suitable for ocular delivery formulations.
Materials:
-
This compound Acetonide (FA)
-
Solid Lipid: Compritol 888 ATO (Glyceryl behenate)
-
Liquid Lipid: Sesame Oil
-
Surfactants: Tween 80, Capmul PG-8
-
Deionized water
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid (Compritol 888 ATO) and liquid lipid (sesame oil) together at approximately 80°C.
-
Drug Incorporation: Add this compound acetonide to the melted lipid phase with continuous magnetic stirring until a homogenous mixture is obtained.
-
Add Capmul PG-8 to the lipid mixture.
-
Aqueous Phase Preparation: In a separate vial, heat deionized water containing Tween 80 to 80°C.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase with constant stirring to form a pre-emulsion.
-
Homogenization: Homogenize the pre-emulsion at high speed (e.g., 12,000 rpm for 5 minutes) using a high-speed homogenizer (e.g., T25 digital Ultra-Turrax).
-
Sonication: Subject the homogenized mixture to probe sonication (e.g., 40% amplitude for 5 minutes with 15-second pulses and 15-second rest intervals) to obtain the final nano-sized lipid carriers.
b) Preparation of FA-Loaded NLCs by Modified Microemulsion Method [11][13]
This method is often used for topical formulations.
Protocol:
-
Prepare a microemulsion by mixing the lipid phase (solid and liquid lipids), surfactant, and co-surfactant.
-
Heat the microemulsion to a temperature above the melting point of the solid lipid.
-
Disperse the hot microemulsion in a cold aqueous medium under constant stirring.
-
The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid, forming the NLCs.
c) Characterization of NLCs
-
Particle Size, PDI, and Zeta Potential: Analyze the formulations using a Zetasizer Nano ZS or a similar instrument based on photon correlation spectroscopy.[9]
-
Encapsulation Efficiency (EE%):
-
Separate the un-entrapped drug from the NLC dispersion by ultracentrifugation using centrifugal filter units (e.g., Amicon Ultra).[9]
-
Analyze the amount of free drug in the filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[9]
-
-
In Vitro Drug Release:
-
Use a dialysis bag method or Franz diffusion cells.[11]
-
For ocular formulations, simulated tear fluid (pH 7.4) can be used as the release medium.[9]
-
For topical formulations, phosphate-buffered saline (PBS, pH 7.4) can be used.[14]
-
Place a known amount of the NLC dispersion in the dialysis bag or donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using HPLC or UV-Vis spectrophotometry.
-
Diagram: Experimental Workflow for NLC Preparation and Characterization
Caption: Workflow for NLC preparation and characterization.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles and Microspheres
PLGA is a biodegradable and biocompatible polymer widely used for creating nanoparticles and microspheres for sustained drug delivery, particularly for ocular applications like intravitreal injections.
Quantitative Data Summary
| Formulation Code | Preparation Method | Average Particle Size (µm) | Encapsulation Efficiency (%) | Drug Content (%) | In Vitro Release Duration | Reference |
| FA@MS | Electrospray | 2.25 | 94.85 | 9.48 | 30 days | [3][4][5] |
| FA-PLGA Nanoparticles | Thin Film Hydration | Not specified | ~100% (with doubled drug conc.) | Not specified | Not specified | [15] |
Experimental Protocols
a) Preparation of FA-Loaded PLGA Microspheres by Electrospray Technology [3][4][5]
Protocol:
-
Prepare a solution of PLGA and this compound acetonide in a suitable organic solvent.
-
Set up the electrospray apparatus with optimized parameters (e.g., voltage of 10.07 kV, receiving distance of 9.87 cm).
-
Pump the polymer-drug solution through a nozzle at a controlled flow rate to generate fine droplets.
-
As the solvent evaporates from the droplets, solid microspheres containing the drug are formed and collected.
b) Preparation of FA-Loaded PLGA Nanoparticles by Thin Film Hydration [15]
Protocol:
-
Dissolve PLGA and this compound acetonide in a suitable organic solvent in a round-bottom flask.
-
Evaporate the solvent under reduced pressure to form a thin film of the polymer and drug on the flask wall.
-
Hydrate the thin film with an aqueous solution (e.g., containing a surfactant like poloxamer 407) with gentle agitation to form a nanoparticle suspension.
-
The un-entrapped drug can be separated by filtration.
c) Characterization of PLGA Particles
-
Particle Size and Morphology: Use techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to determine the size, shape, and surface morphology of the particles.[3]
-
Encapsulation Efficiency and Drug Content:
-
Dissolve a known amount of the microspheres or nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the drug amount using HPLC.
-
Calculate the encapsulation efficiency and drug content based on the initial and measured drug amounts.
-
-
In Vitro Drug Release:
-
Disperse a known quantity of the particles in a release medium (e.g., PBS pH 7.4 with 0.2% Tween 80 to ensure sink conditions).[3][4][5]
-
Incubate the dispersion at 37°C with continuous agitation.
-
At specific time points, collect samples, centrifuge to separate the particles, and analyze the supernatant for the released drug concentration using HPLC.
-
Diagram: Workflow for PLGA Microsphere Preparation
Caption: Workflow for preparing FA-loaded PLGA microspheres.
Polymeric Micelles
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. They have a core-shell structure, where the hydrophobic core can encapsulate poorly water-soluble drugs like this compound acetonide.
Experimental Protocols
a) Preparation of FA-Loaded Polymeric Micelles [16][17][18]
Materials:
-
This compound Acetonide (FA)
-
Poloxamer 407 (P407)
-
Sodium Polyacrylate (SPA) (for mucoadhesion)
-
Polyethylene Glycol 400 (PEG 400)
Protocol:
-
Prepare an aqueous solution of P407, SPA, and PEG 400.
-
Add an excess amount of this compound acetonide to the polymer solution.
-
Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for drug solubilization and micelle formation.
-
Centrifuge the solution to remove the un-dissolved drug.
-
The supernatant contains the FA-loaded polymeric micelles.
b) Characterization of Polymeric Micelles
-
Drug Solubility: Determine the concentration of FA in the supernatant after centrifugation to assess the enhancement in solubility.
-
Mucoadhesion: Evaluate the mucoadhesive properties using methods like measuring the force of detachment from a mucosal tissue model.
-
In Vitro Release and Permeation: Use Franz diffusion cells with a suitable membrane (e.g., porcine oral mucosa) to study the release and permeation of FA from the micellar formulation.[16]
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are thermodynamically stable and can enhance the topical delivery of lipophilic drugs.
Quantitative Data Summary
| Formulation Code | Oil Phase | Surfactant/Co-surfactant | Droplet Size (nm) | pH | Viscosity (cp) | Reference |
| F1-F5 (Topical) | Oleic acid, Castor oil, etc. | Tween 20/80, PEG 200/400 | <100 | 5.5-6.8 | 92.4 - 167.4 | [1] |
| Ophthalmic Nanoemulsion | Castor oil derivative (HCO-40) | Polysorbate 20 | 19-20 | Not specified | Not specified | [19][20] |
Experimental Protocols
a) Preparation of FA-Loaded Nanoemulsion by Ultrasonication [1][2][21]
Materials:
-
This compound Acetonide (FA) (e.g., 0.01%)
-
Oil Phase: Castor oil, olive oil, almond oil, or oleic acid
-
Surfactant: Tween 20 or Tween 80
-
Co-surfactant: PEG 400 or PEG 200
-
Distilled water
Protocol:
-
Dissolve FA in the chosen oil.
-
Mix the surfactant and co-surfactant with the oil phase.
-
Slowly add distilled water to the oil mixture while continuously stirring.
-
Subject the coarse emulsion to high-energy ultrasonication until a transparent or translucent nanoemulsion is formed.
b) Characterization of Nanoemulsions
-
Thermodynamic Stability: Subject the nanoemulsion to centrifugation and heating/cooling cycles to check for phase separation or drug precipitation.[1]
-
Droplet Size and PDI: Determine using dynamic light scattering (DLS).
-
pH and Viscosity: Measure using a pH meter and a viscometer, respectively.[1]
-
In Vitro Diffusion Studies: Perform using a cellophane membrane in a Franz diffusion cell with a suitable receptor medium (e.g., phosphate (B84403) buffer pH 7.4).[1]
Signaling Pathway of this compound Acetonide
This compound acetonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GCR). This complex then translocates to the nucleus and modulates gene expression.
Diagram: Anti-inflammatory Signaling Pathway
Caption: Mechanism of anti-inflammatory action of this compound Acetonide.
References
- 1. jmpas.com [jmpas.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Long-acting release of this compound acetonide microspheres using electrospray technology for noninfectious uveitis therapy | Semantic Scholar [semanticscholar.org]
- 6. Ocular Drug Delivery: Role of Degradable Polymeric Nanocarriers for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism investigation of ethosomes transdermal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In Vitro and Ex Vivo Evaluation of this compound Acetonide–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, characterization and skin permeating potential of this compound acetonide loaded nanostructured lipid carriers for topical treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Method for Preparing Surface-Modified this compound Acetonide Loaded PLGA Nanoparticles for Ocular Use: In Vitro and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymeric Micelles Enhance Mucosal Contact Time and Deposition of this compound Acetonide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymeric Micelles Enhance Mucosal Contact Time and Deposition of this compound Acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Polymeric Micelles Enhance Mucosal Contact Time and Deposition of this compound Acetonide | Semantic Scholar [semanticscholar.org]
- 19. Formulation development and characterization of flucinolone acetonide nanoemulsion for ocular drug delivery system | Journal of Applied Pharmaceutical Research [japtronline.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparation and characterization of a this compound acetonide nanoemulsion as a topical delivery system | Semantic Scholar [semanticscholar.org]
Application of Fluocinolone Acetonide in Chondrogenesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide (FA), a synthetic glucocorticoid, has been identified as a potent synergistic factor in transforming growth factor-beta 3 (TGF-β3)-mediated chondrogenesis of human bone marrow-derived mesenchymal stem cells (hBMSCs).[1][2] This unique characteristic distinguishes it from other glucocorticoids, such as dexamethasone, and presents a promising avenue for cartilage repair and regenerative medicine. These application notes provide a comprehensive overview of the use of this compound acetonide in in vitro chondrogenesis assays, including its mechanism of action, quantitative effects on chondrogenic markers, and detailed experimental protocols.
Mechanism of Action
This compound acetonide significantly enhances the chondrogenic differentiation induced by TGF-β3 through a multi-faceted mechanism. The primary pathways involved are the canonical TGF-β/Smad signaling pathway and the mTORC1/AKT pathway.
-
Enhancement of TGF-β/Smad Signaling: FA potentiates the TGF-β3 signaling cascade by increasing the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β receptor.[1][2] This leads to the nuclear translocation of the Smad complex and subsequent activation of chondrogenic target genes, most notably SOX9.
-
Activation of the mTORC1/AKT Pathway: this compound acetonide also activates the mTORC1/AKT signaling pathway, which is crucial for chondrogenesis.[1][2] Inhibition of this pathway has been shown to suppress the pro-chondrogenic effects of FA.[1][2]
-
Glucocorticoid Receptor Involvement: The effects of this compound acetonide are mediated through its binding to the glucocorticoid receptor.[2]
This synergistic action with TGF-β3 leads to a robust induction of key chondrogenic transcription factors and extracellular matrix components.
Data Presentation
The co-treatment of hBMSCs with this compound acetonide and TGF-β3 results in a significant upregulation of key chondrogenic markers compared to treatment with TGF-β3 alone. The following tables summarize the quantitative data on gene expression.
| Gene | Treatment | Fold Change (vs. Control) | Reference |
| SOX9 | TGF-β3 | ~2.5 | [1] |
| FA + TGF-β3 | ~5.0 | [1] | |
| ACAN (Aggrecan) | TGF-β3 | ~15 | [1] |
| FA + TGF-β3 | ~45 | [1] | |
| COL2A1 (Collagen II) | TGF-β3 | ~20 | [1] |
| FA + TGF-β3 | ~60 | [1] | |
| COL10A1 (Collagen X) | TGF-β3 | ~5 | [1] |
| FA + TGF-β3 | ~10 | [1] |
Table 1: Quantitative Gene Expression Analysis of Chondrogenic Markers. Relative mRNA levels of SOX9, Aggrecan (ACAN), Collagen Type II (COL2A1), and Collagen Type X (COL10A1) in hBMSC micromass cultures after 21 days of treatment. Data are presented as approximate fold changes based on graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Micromass Culture of hBMSCs for Chondrogenic Differentiation
This protocol describes the establishment of high-density micromass cultures of human bone marrow-derived mesenchymal stem cells (hBMSCs) to induce chondrogenesis.
Materials:
-
Human bone marrow-derived mesenchymal stem cells (hBMSCs)
-
DMEM (low glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Chondrogenic Basal Medium: DMEM (low glucose) supplemented with 1% Penicillin-Streptomycin, 1x ITS+ Premix (Insulin-Transferrin-Selenium), 50 µg/mL L-ascorbic acid, and 40 µg/mL L-proline.
-
Recombinant Human TGF-β3 (stock solution at 1 µg/mL)
-
This compound Acetonide (stock solution at 1 mM in DMSO)
-
24-well tissue culture plates
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture hBMSCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.
-
Cell Harvesting: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in a known volume of complete medium and count the cells using a hemocytometer or automated cell counter.
-
Micromass Seeding: Centrifuge the required number of cells and resuspend the pellet in Chondrogenic Basal Medium at a concentration of 2 x 10^7 cells/mL.
-
Plating: Carefully pipette 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Cell Adhesion: Place the plate in a humidified incubator at 37°C with 5% CO2 for 2 hours to allow the cells to adhere.
-
Induction of Chondrogenesis:
-
Control Group: Gently add 500 µL of Chondrogenic Basal Medium to each well.
-
TGF-β3 Group: Add 500 µL of Chondrogenic Basal Medium supplemented with TGF-β3 to a final concentration of 5 ng/mL.
-
FA + TGF-β3 Group: Add 500 µL of Chondrogenic Basal Medium supplemented with TGF-β3 (5 ng/mL) and this compound Acetonide (100 nM).
-
-
Culture Maintenance: Culture the micromasses for 21 days, changing the medium every 2-3 days.
-
Harvesting: After 21 days, the micromass pellets can be harvested for histological analysis, RNA extraction, or protein extraction.
Protocol 2: Safranin O Staining for Glycosaminoglycan Visualization
This protocol is for the histological staining of micromass cultures to visualize the presence of sulfated glycosaminoglycans (GAGs), a key component of the cartilage extracellular matrix.
Materials:
-
Micromass pellets
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Weigert's Iron Hematoxylin solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
0.02% Fast Green solution
-
1% Acetic Acid
-
0.1% Safranin O solution
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation: Fix the micromass pellets in 4% PFA for 30 minutes at room temperature.
-
Rinsing: Wash the pellets three times with PBS.
-
Embedding and Sectioning (Optional but Recommended): For better visualization, embed the fixed pellets in paraffin (B1166041) and cut thin sections (5-7 µm). Deparaffinize and rehydrate the sections before staining.
-
Staining: a. Stain with Weigert's Iron Hematoxylin for 5 minutes to stain the nuclei. b. Differentiate in acid-alcohol for a few seconds. c. Wash in running tap water. d. Counterstain with 0.02% Fast Green for 3 minutes. e. Rinse briefly with 1% Acetic Acid. f. Stain with 0.1% Safranin O solution for 5 minutes.
-
Dehydration and Mounting: a. Dehydrate the stained samples through a graded ethanol series (70%, 95%, 100%). b. Clear in xylene. c. Mount with a permanent mounting medium.
-
Visualization: Observe the stained samples under a light microscope. Cartilage matrix rich in GAGs will stain red/orange, while other tissues will be stained green.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Chondrogenic Gene Expression
This protocol outlines the steps for quantifying the mRNA expression levels of key chondrogenic markers.
Materials:
-
Micromass pellets
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (SOX9, ACAN, COL2A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize the micromass pellets in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Protocol 4: Western Blotting for Phosphorylated Smad2/3
This protocol details the detection of phosphorylated Smad2 and Smad3 to assess the activation of the TGF-β signaling pathway.
Materials:
-
Micromass pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the micromass pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2/3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: Signaling pathways of this compound Acetonide in chondrogenesis.
Caption: Experimental workflow for chondrogenesis assay using this compound Acetonide.
References
- 1. This compound acetonide is a potent synergistic factor of TGF-β3-associated chondrogenesis of bone marrow-derived mesenchymal stem cells for articular surface regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acetonide Is a Potent Synergistic Factor of TGF-β3-Associated Chondrogenesis of Bone Marrow-Derived Mesenchymal Stem Cells for Articular Surface Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluocinolone Acetonide Treatment of Retinal Pigment Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide (FA) is a synthetic corticosteroid with potent anti-inflammatory properties. It is utilized in ophthalmology to treat various conditions, including diabetic macular edema and non-infectious uveitis. Within the retinal microenvironment, the retinal pigment epithelium (RPE) is a critical cell layer that maintains retinal homeostasis. RPE dysfunction is implicated in the pathogenesis of several retinal diseases. This compound acetonide exerts its therapeutic effects on RPE cells through multiple mechanisms, including the inhibition of pro-inflammatory and angiogenic factors. These application notes provide a comprehensive overview of the effects of this compound acetonide on RPE cells, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound acetonide on retinal pigment epithelial (RPE) cells, specifically the ARPE-19 cell line.
Table 1: Effect of this compound Acetonide on ARPE-19 Cell Viability
| Concentration | Exposure Time | Viability (%) | Assay |
| 1 µg/mL | 24 hours | 96.0 ± 0.7 | Trypan Blue Exclusion[1] |
| 10 µg/mL | 24 hours | 96.0 ± 1.5 | Trypan Blue Exclusion[1] |
| 100 µg/mL | 24 hours | 97.2 ± 0.2 | Trypan Blue Exclusion[1] |
| Control (untreated) | 24 hours | 94.9 ± 1.3 | Trypan Blue Exclusion[1] |
Note: this compound acetonide was found to be non-toxic to ARPE-19 cells at the tested concentrations.
Table 2: Inhibitory Effects of this compound Acetonide on ARPE-19 Cells
| Parameter | FA Concentration Range | Effect | Assay |
| VEGF Secretion | 0.0001 - 1 µM | Dose-dependent inhibition | ELISA[2] |
| VEGF mRNA Expression | 0.0001 - 1 µM | Dose-dependent inhibition | RT-PCR[2] |
| Cell Proliferation | 0.0001 - 1 µM | Dose-dependent inhibition | BrdU Labeling[2] |
Note: The inhibitory effects of this compound acetonide on VEGF expression are mediated through the glucocorticoid receptor, as the antagonist RU486 was shown to prevent this inhibition.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of this compound acetonide in RPE cells and a typical experimental workflow for studying its effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound acetonide on RPE cells.
ARPE-19 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the human RPE cell line, ARPE-19.
Materials:
-
ARPE-19 cell line (ATCC, Manassas, VA)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture ARPE-19 cells in T-75 flasks with DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, passage them by first washing with PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to detach the cells.
-
Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Change the culture medium every 2-3 days.
Preparation of this compound Acetonide Solution
This protocol details the preparation of a stock solution of this compound acetonide for treating RPE cells.
Materials:
-
This compound acetonide powder
-
Ethanol (B145695) (100%)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound acetonide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final ethanol concentration in the medium is non-toxic to the cells (typically <0.1%).
Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol provides a method to determine the viability of RPE cells after treatment with this compound acetonide.[1]
Materials:
-
ARPE-19 cells cultured in 24-well plates
-
This compound acetonide working solutions
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed ARPE-19 cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound acetonide (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) and a vehicle control (medium with the same concentration of ethanol as the highest FA concentration).
-
Incubate for the desired time period (e.g., 24 hours).
-
After incubation, detach the cells using trypsin and collect the cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Quantification of VEGF Secretion by ELISA
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the amount of Vascular Endothelial Growth Factor (VEGF) secreted by RPE cells.[2]
Materials:
-
ARPE-19 cells cultured in 24-well plates
-
This compound acetonide working solutions
-
Human VEGF ELISA kit
-
Plate reader
Procedure:
-
Seed ARPE-19 cells in 24-well plates and grow to confluence.
-
Replace the medium with a serum-free medium and treat the cells with different concentrations of this compound acetonide (0.0001 - 1 µM) and a vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the VEGF ELISA according to the manufacturer's instructions.
-
Briefly, add the collected supernatants and VEGF standards to the wells of the ELISA plate pre-coated with anti-VEGF antibody.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of VEGF in the samples based on the standard curve.
Analysis of VEGF mRNA Expression by RT-qPCR
This protocol details the measurement of VEGF messenger RNA (mRNA) levels in RPE cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2]
Materials:
-
ARPE-19 cells cultured in 6-well plates
-
This compound acetonide working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for VEGF and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed ARPE-19 cells in 6-well plates and grow to confluence.
-
Treat the cells with various concentrations of this compound acetonide (0.0001 - 1 µM) and a vehicle control for a specified time (e.g., 6 or 12 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's protocol.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for VEGF and the housekeeping gene.
-
Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling program.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of VEGF mRNA, normalized to the housekeeping gene.
Cell Proliferation Assay using BrdU Incorporation
This protocol describes how to measure RPE cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.[2]
Materials:
-
ARPE-19 cells cultured in 96-well plates
-
This compound acetonide working solutions
-
BrdU labeling and detection kit
-
Plate reader
Procedure:
-
Seed ARPE-19 cells in a 96-well plate.
-
Stimulate cell proliferation with 1% serum and simultaneously treat with different concentrations of this compound acetonide (0.0001 - 1 µM) and a vehicle control.
-
Incubate for 24-48 hours.
-
Add BrdU to the wells and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme, following the manufacturer's protocol.
-
Add the substrate and measure the absorbance using a plate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
References
Application Notes and Protocols: Fluocinolone Acetonide in THP-1 Macrophage Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for studying macrophage functions, including inflammatory responses. Upon differentiation with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics, providing a robust system to investigate the mechanisms of inflammation and the efficacy of anti-inflammatory agents. Fluocinolone acetonide, a potent synthetic glucocorticoid, is known for its anti-inflammatory properties. These application notes provide detailed protocols for the use of this compound acetonide in THP-1 macrophage cultures to assess its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.
Data Presentation
The following tables summarize the quantitative effects of this compound acetonide on key inflammatory markers in THP-1 derived macrophages. The data is compiled from studies on glucocorticoid effects and a specific study on this compound acetonide in THP-1 derived foam cells, which serves as a relevant model for its anti-inflammatory actions.
Table 1: Effect of this compound Acetonide on Pro-Inflammatory Cytokine Secretion in THP-1 Derived Macrophages
| Cytokine | This compound Acetonide Concentration (µg/mL) | Incubation Time (hours) | Stimulation | Percent Inhibition (%) |
| TNF-α | 1 | 48 | Oxidized LDL | Significant Reduction |
| M-CSF | 1 | 48 | Oxidized LDL | Significant Reduction |
| MIP-3α | 1 | 48 | Oxidized LDL | Significant Reduction |
| CD14 | 1 | 48 | Oxidized LDL | Significant Reduction |
*Note: Specific percentage of inhibition was not provided in the source material, but a significant reduction was reported.[1]
Table 2: Effect of this compound Acetonide on Cholesteryl Ester Accumulation in THP-1 Derived Foam Cells
| This compound Acetonide Concentration (µg/mL) | Incubation Time (days) | Cholesteryl Ester Accumulation (relative to control) |
| 0.1 | 2 | No significant change |
| 1 | 2 | Significant Reduction |
| 10 | 2 | Significant Reduction |
| 50 | 2 | No significant change |
Experimental Protocols
Protocol 1: THP-1 Monocyte Culture and Differentiation into Macrophages
This protocol describes the standard procedure for culturing THP-1 monocytes and differentiating them into a macrophage phenotype using PMA.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
THP-1 Monocyte Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Subculture every 2-3 days by centrifuging the cell suspension at 125 x g for 7 minutes and resuspending the cell pellet in fresh medium.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 6-well plate in complete culture medium.
-
Add PMA to a final concentration of 50 ng/mL.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
After 48 hours, aspirate the PMA-containing medium and wash the adherent macrophages twice with fresh RPMI-1640 medium.
-
Add fresh complete culture medium and incubate for a 24-hour resting period before proceeding with experiments.
-
Protocol 2: Treatment of THP-1 Macrophages with this compound Acetonide and LPS Stimulation
This protocol outlines the treatment of differentiated THP-1 macrophages with this compound acetonide followed by stimulation with LPS to induce an inflammatory response.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound Acetonide (FA)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
This compound Acetonide Treatment:
-
Prepare stock solutions of this compound acetonide in a suitable solvent (e.g., DMSO) and dilute to working concentrations (e.g., 0.1, 1, 10, 50 µg/mL) in complete culture medium.
-
Aspirate the medium from the rested THP-1 macrophages and add the medium containing the desired concentrations of this compound acetonide.
-
Include a vehicle control (medium with the same concentration of solvent used for FA).
-
Incubate for 2 hours at 37°C with 5% CO2.
-
-
LPS Stimulation:
-
Following the pre-treatment with this compound acetonide, add LPS to the wells to a final concentration of 100 ng/mL to induce inflammation.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 2
-
Human TNF-α, IL-6, or IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the desired incubation time, collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this typically involves adding standards and samples to a pre-coated microplate, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound acetonide compared to the LPS-stimulated control.
-
Protocol 4: Western Blot for NF-κB Signaling Pathway Analysis
This protocol details the analysis of key proteins in the NF-κB signaling pathway, such as the phosphorylation of p65, to assess the mechanism of action of this compound acetonide.
Materials:
-
Differentiated THP-1 macrophages treated as in Protocol 2 (with shorter LPS stimulation times, e.g., 15-60 minutes)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound acetonide.
Caption: this compound acetonide inhibits the NF-κB signaling pathway.
References
Application of Fluocinolone Acetonide in 3D Cell Culture Models: A Detailed Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide, a synthetic corticosteroid, is widely recognized for its anti-inflammatory and immunosuppressive properties. While traditionally studied in 2D cell cultures and animal models, its application in more physiologically relevant 3D cell culture systems is an emerging area of interest. Three-dimensional cell culture models, such as spheroids and organoids, better mimic the complex in vivo microenvironment, offering a more accurate platform for drug screening and mechanistic studies. This document provides detailed application notes and protocols for the use of this compound acetonide in 3D cell culture models, with a focus on its effects on inflammation and related cellular processes.
Application: Mitigation of Inflammation and Lipid Accumulation in a 3D Foam Cell Spheroid Model
A significant application of this compound acetonide in 3D cell culture is in the study of atherosclerosis. A 3D foam cell spheroid model, derived from human THP-1 monocytes, has been utilized to investigate the potential of this compound acetonide to mitigate inflammation and lipid accumulation, key events in the development of atherosclerotic plaques.[1][2]
In this model, this compound acetonide has been shown to be effective in reducing the secretion of pro-inflammatory cytokines and diminishing lipid accumulation, demonstrating its potential as a therapeutic agent for atherosclerosis.[1][2] Notably, it has shown superior efficacy in reducing lipid accumulation compared to dexamethasone (B1670325), another commonly used corticosteroid.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study of this compound acetonide (FA) and dexamethasone (Dex) in a 3D foam cell spheroid model.
| Treatment Group | Concentration | Key Findings | Reference |
| This compound Acetonide (FA) | 0.1 µg/mL | More effective than Dexamethasone in diminishing lipid accumulation. | [1][2] |
| This compound Acetonide (FA) | 1 µg/mL | - Considerably improved macrophage survival. - Reduced lipid accumulation. - Substantially reduced secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, and TNF-α). | [1] |
| Dexamethasone (Dex) | 1 µg/mL | - Considerably improved macrophage survival. - Reduced lipid accumulation. - Substantially reduced secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, and TNF-α). | [1] |
| This compound Acetonide (FA) | 1 and 10 µg/mL | Significantly better than Dexamethasone in reducing lipid accumulation. | [1][2] |
Experimental Protocols
Generation of a 3D Foam Cell Spheroid Model
This protocol describes the generation of a 3D foam cell spheroid model using the hanging droplet method.[1]
Materials:
-
Human THP-1 derived foam cells
-
Trypsin
-
Perfecta3D® 96-well hanging drop plate
-
Cell culture medium (DM-10)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture THP-1 derived foam cells in a T-75 flask with DM-10 medium.
-
Detach the cells using trypsin.
-
Centrifuge the cell suspension at 250 g for 5 minutes.
-
Resuspend the cells to a concentration of 1.25 × 10^6 cells/mL.
-
Seed the cells into a Perfecta3D® 96-well hanging drop plate.
-
Incubate the plate for 4 days at 37°C with 5% CO2 to allow for spheroid formation.
Treatment with this compound Acetonide
Materials:
-
3D foam cell spheroids
-
This compound acetonide (FA) stock solution
-
Dexamethasone (Dex) stock solution (for comparison)
-
Cell culture medium
Procedure:
-
Prepare working solutions of FA and Dex at desired concentrations (e.g., 0.1, 1, 10, and 50 μg/mL) in the cell culture medium.
-
Carefully remove the existing medium from the wells containing the spheroids.
-
Add the medium containing the different concentrations of FA or Dex to the respective wells.
-
Include an untreated control group with fresh medium only.
-
Incubate the plate for the desired treatment period.
Analysis of Treatment Effects
a. Cell Viability Assay (dsDNA Quantification)
This assay evaluates cell proliferation by quantifying the amount of double-stranded DNA (dsDNA) in cell lysates.[1]
Materials:
-
Quant-iT™ PicoGreen® dsDNA kit
-
Cell lysates from treated and untreated spheroids
-
dsDNA standards
Procedure:
-
Lyse the spheroids according to the kit manufacturer's instructions.
-
Use the Quant-iT™ PicoGreen® dsDNA kit to quantify the amount of dsDNA in the cell lysates.
-
Generate a calibration curve using the provided dsDNA standards.
-
Determine the dsDNA concentration in the samples based on the calibration curve.
b. Cholesterol Accumulation Assay
This assay quantifies the accumulation of cholesteryl esters (CE) within the cells.[1]
Materials:
-
Cholesterol/Cholesteryl Ester Quantitation Assay kit
-
Cell lysates from treated and untreated spheroids
-
Cholesterol standards
Procedure:
-
Use the Cholesterol/Cholesteryl Ester Quantitation Assay kit to measure total and free cholesterol in the cell lysates.
-
Generate a calibration curve using the supplied cholesterol standards.
-
Calculate the amount of CE by subtracting the amount of free cholesterol from the total cholesterol.
-
Normalize the results to the dsDNA amount to account for differences in cell number.
c. Cytokine Secretion Analysis
This protocol uses a cytokine array to detect the secretion of various inflammatory cytokines.[1]
Materials:
-
Proteome Profiler™ Human XL Cytokine Array Kit
-
Cell culture supernatants from treated and untreated spheroids
-
ImageQuant software
Procedure:
-
Collect the cell culture supernatants from all treatment groups.
-
Perform the cytokine array according to the manufacturer's instructions.
-
Quantify the signal intensities of the cytokine spots using ImageQuant software.
-
Normalize the signal intensities of the treated samples to the untreated control samples.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound Acetonide
This compound acetonide, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] Oxidized low-density lipoproteins (OxLDL) activate this pathway, leading to the production of pro-inflammatory cytokines. This compound acetonide diffuses through the cell membrane and binds to glucocorticoid receptors (GRs) in the cytoplasm. This complex then translocates to the nucleus and physically interacts with NF-κB, blocking its transcriptional activity and thereby reducing the expression of inflammatory genes.[1]
Caption: Proposed mechanism of this compound Acetonide action.
Experimental Workflow for 3D Spheroid Model
The following diagram illustrates the experimental workflow for generating and analyzing the effects of this compound acetonide on 3D foam cell spheroids.
Caption: Experimental workflow for 3D spheroid analysis.
References
- 1. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluocinolone Acetonide in Mouse Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of fluocinolone acetonide in common mouse models of skin inflammation, specifically atopic dermatitis and psoriasis. The protocols outlined below are based on established methodologies to ensure reproducibility and accurate assessment of the compound's anti-inflammatory efficacy.
Introduction
This compound acetonide is a synthetic fluorinated corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in dermatology to treat various inflammatory skin conditions, including eczema (atopic dermatitis) and psoriasis.[2] The mechanism of action involves the suppression of pro-inflammatory signaling pathways, leading to reduced production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and inhibition of immune cell activity.[2] Mouse models that mimic the key pathological features of human skin inflammatory diseases are invaluable tools for preclinical evaluation of therapeutic agents like this compound acetonide.
Key Signaling Pathways in Skin Inflammation
This compound acetonide exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of skin inflammation. As a glucocorticoid, it binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules that drive the inflammatory response in skin diseases like atopic dermatitis and psoriasis.
Caption: this compound Acetonide Signaling Pathway in Skin Inflammation.
Mouse Models of Skin Inflammation
Atopic Dermatitis (AD)-Like Models
1. Oxazolone (B7731731) (OXA)-Induced Contact Hypersensitivity
This model mimics the T-cell-dependent allergic contact dermatitis seen in AD.[3]
2. NC/Nga Mice
These mice spontaneously develop AD-like skin lesions under conventional housing conditions, exhibiting many features of human AD, including elevated serum IgE levels.[4][5]
Psoriasis-Like Models
1. Imiquimod (B1671794) (IMQ)-Induced Psoriasis
Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response that closely resembles human plaque psoriasis, driven by the IL-23/IL-17 axis.[6][7]
Experimental Protocols
Protocol 1: Oxazolone-Induced Atopic Dermatitis-Like Inflammation
This protocol is adapted from established methods for inducing contact hypersensitivity.[3]
Caption: Experimental Workflow for Oxazolone-Induced Skin Inflammation.
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
This compound acetonide solution in acetone
-
Micrometer or balance for ear measurements
Procedure:
-
Sensitization (Day 0): Anesthetize mice (e.g., BALB/c or C57BL/6) and shave a small area on the abdomen. Apply 100 µL of 2% oxazolone in ethanol to the shaved skin.
-
Challenge (Day 6): One hour prior to challenge, topically apply 10 µL of this compound acetonide solution (at desired concentrations) or vehicle (acetone) to both sides of the right ear.
-
Apply 10 µL of 1% oxazolone in ethanol to both sides of the right ear. The left ear can serve as a vehicle control.
-
Evaluation (24-48 hours post-challenge):
-
Measure the thickness of both ears using a digital micrometer.
-
Alternatively, collect a 5 mm ear punch and weigh it as an indicator of inflammation.[3]
-
Euthanize mice and collect ear tissue for histological analysis (H&E staining for epidermal thickness and cellular infiltration) and cytokine analysis (e.g., ELISA or qPCR for TNF-α, IFN-γ, IL-4, and IL-6).[3]
-
Protocol 2: Imiquimod-Induced Psoriasis-Like Inflammation
This protocol is based on the widely used imiquimod-induced psoriasis model.[8][9]
Caption: Experimental Workflow for Imiquimod-Induced Psoriasis.
Materials:
-
Imiquimod cream (5%)
-
This compound acetonide formulation (e.g., cream or ointment)
-
Calipers for skin thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Induction (Days 0-5): On female C57BL/6 mice, apply 62.5 mg of 5% imiquimod cream daily to a shaved area on the back and to the right ear.[8][9]
-
Treatment (e.g., Days 2-5): Begin topical application of this compound acetonide or a vehicle control to the inflamed areas daily. The treatment can be prophylactic (starting on Day 0) or therapeutic (starting after the onset of inflammation).
-
Evaluation (Daily and End of Study):
-
Score the severity of skin inflammation daily using a modified PASI for mice, assessing erythema, scaling, and skin thickness.[8]
-
Measure ear thickness daily.
-
At the end of the study, collect skin tissue for histological analysis (acanthosis, parakeratosis) and cytokine analysis, particularly focusing on the IL-23/IL-17 axis.[8]
-
Data Presentation
Quantitative Efficacy Data
The following tables summarize expected quantitative outcomes from studies evaluating this compound acetonide in mouse skin inflammation models.
Table 1: Dose-Dependent Inhibition of Ear Swelling in Oxazolone-Induced Contact Sensitivity by this compound Acetonide
| Topical Dose of this compound Acetonide (µ g/ear ) | Mean Increase in Ear Weight (mg) | % Inhibition of Swelling |
| 0 (Vehicle) | 12.5 | 0 |
| 0.03 | 8.8 | 29.6 |
| 0.1 | 6.2 | 50.4 |
| 0.3 | 3.8 | 69.6 |
| 1.0 | 2.0 | 84.0 |
Data adapted from Evans et al., Br J Pharmacol, 1971. This study demonstrates a clear dose-dependent anti-inflammatory effect of topically applied this compound acetonide.[2]
Table 2: Expected Effects of this compound Acetonide on Inflammatory Parameters
| Parameter | Model | Expected Outcome with this compound Acetonide Treatment |
| Ear Thickness/Weight | Oxazolone-induced AD | Significant, dose-dependent reduction |
| Epidermal Thickness (Acanthosis) | Oxazolone-induced AD, Imiquimod-induced Psoriasis | Reduction in epidermal thickening |
| Inflammatory Cell Infiltration | Oxazolone-induced AD, Imiquimod-induced Psoriasis | Decreased infiltration of T-cells, neutrophils, and mast cells |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IFN-γ, IL-4, IL-6) | Oxazolone-induced AD | Reduction in cytokine expression |
| IL-17 and IL-23 Levels | Imiquimod-induced Psoriasis | Downregulation of IL-17 and IL-23 expression |
| PASI Score (Erythema, Scaling, Thickness) | Imiquimod-induced Psoriasis | Improvement in all three parameters, leading to a lower total score |
Conclusion
The protocols and data presented provide a framework for the effective evaluation of this compound acetonide in preclinical mouse models of atopic dermatitis and psoriasis. Consistent application of these standardized models and quantitative assessment methods will yield reliable data for understanding the therapeutic potential of this compound acetonide and other novel anti-inflammatory compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL‐23/IL‐17 immune axis mediates the imiquimod‐induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF‐κB pathway in macrophages and keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intralesional cytokines in chronic oxazolone-induced contact sensitivity suggest roles for tumor necrosis factor alpha and interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Fluocinolone Acetonide's Effect on NF-κB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to measure the inhibitory effect of fluocinolone acetonide on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the anti-inflammatory properties of this synthetic corticosteroid.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases. This compound acetonide, a potent glucocorticoid, exerts its anti-inflammatory effects, in part, by modulating NF-κB activity. The primary mechanism involves the induction of the NF-κB inhibitor alpha (IκBα), which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
This document details several key methodologies to quantify the impact of this compound acetonide on NF-κB signaling, providing a framework for robust and reproducible experimental design.
NF-κB Signaling Pathway and Point of Intervention by this compound Acetonide
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus, bind to κB consensus sequences in the promoter regions of target genes, and initiate their transcription.
This compound acetonide, upon binding to the glucocorticoid receptor (GR), translocates to the nucleus and upregulates the expression of IκBα. This increased synthesis of IκBα enhances the sequestration of NF-κB in the cytoplasm, thereby inhibiting the inflammatory cascade.
Experimental Design for Fluocinolone Acetonide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a synthetic fluorinated corticosteroid widely utilized for its potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2] It is a glucocorticoid receptor agonist, and its mechanism of action involves binding to cytoplasmic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to the inhibition of pro-inflammatory mediators.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the study of this compound acetonide, with a focus on in vitro and in vivo models relevant to dermatology and inflammatory diseases.
Mechanism of Action
This compound acetonide exerts its effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound acetonide-GR complex translocates to the nucleus and influences gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6.[4][5]
A key aspect of its anti-inflammatory action is the induction of lipocortins (annexins), which inhibit phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes.[6]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "this compound Acetonide Signaling Pathway"
Quantitative Data
The following tables summarize key quantitative parameters for this compound acetonide.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GR Binding) | 2.0 nM | Radioligand binding assay | [7] |
| EC50 (GR Transcriptional Activity) | 0.7 nM | HeLa cells | [7] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are crucial for determining the potency of a compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determine the concentration range of this compound acetonide that is non-toxic to cells, ensuring that subsequent results are not due to cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound acetonide (e.g., 0.1 nM to 100 µM) and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
dot graph G { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "MTT Assay Workflow"
Anti-inflammatory Assays
These assays directly measure the anti-inflammatory effects of this compound acetonide.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or biological fluids.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, keratinocytes) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of this compound acetonide for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
This assay measures the activation of the NF-κB transcription factor.
Protocol:
-
Cell Treatment: Treat cells with an inflammatory stimulus (e.g., TNF-α) with or without pre-treatment with this compound acetonide.
-
Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.
-
NF-κB DNA Binding Assay:
-
Use a commercial NF-κB activity assay kit.
-
Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Add a primary antibody against the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: Compare the NF-κB activity in this compound acetonide-treated cells to the stimulated control.
Gene and Protein Expression Analysis
These techniques are used to investigate the molecular mechanisms underlying the effects of this compound acetonide.
qPCR is used to measure the changes in mRNA expression of target genes.
Protocol:
-
RNA Extraction: Treat cells with this compound acetonide and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Perform qPCR using primers specific for the target genes (e.g., TNF-α, IL-6, IκBα) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western blotting is used to detect and quantify specific proteins.
Protocol:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the protein of interest (e.g., IκBα, p-p65).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
dot graph G { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Western Blot Workflow"
In Vitro Skin Permeation Study
This assay assesses the percutaneous absorption of this compound acetonide from a topical formulation.
Protocol:
-
Skin Preparation: Use excised human or animal skin and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a defined amount of the this compound acetonide formulation to the skin surface in the donor compartment.
-
Receptor Fluid Sampling: The receptor compartment is filled with a suitable buffer. At predetermined time intervals, collect samples from the receptor fluid.
-
Quantification: Analyze the concentration of this compound acetonide in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.
In Vivo Animal Models of Skin Inflammation
Various animal models can be used to evaluate the efficacy of this compound acetonide in a physiological context.
-
Arachidonic Acid-Induced Ear Edema in Mice: A model for acute inflammation.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: A model that mimics many features of human psoriasis.
-
Oxazolone-Induced Contact Hypersensitivity in Mice: A model for allergic contact dermatitis.
General Protocol for Topical Treatment:
-
Induction of Inflammation: Induce skin inflammation in the chosen animal model.
-
Topical Application: Apply the this compound acetonide formulation to the inflamed area.
-
Evaluation of Efficacy: Assess the anti-inflammatory effects by measuring parameters such as:
-
Ear thickness or swelling
-
Clinical scoring of skin lesions (e.g., erythema, scaling, thickness)
-
Histological analysis of skin biopsies
-
Quantification of inflammatory markers in tissue homogenates.
-
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C21H26F2O6 | CID 91488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Fluocinolone Acetonide in Sustained-Release Formulations for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its utility in laboratory and clinical settings is well-established, particularly in ophthalmology for treating chronic inflammatory conditions such as non-infectious uveitis and diabetic macular edema.[3][4] The development of sustained-release formulations of this compound acetonide allows for prolonged, localized drug delivery, minimizing systemic side effects and reducing the frequency of administration.[3]
These application notes provide detailed protocols for the in vitro and in vivo characterization of sustained-release this compound acetonide formulations for laboratory research. The included methodologies cover in vitro release kinetics, cell-based anti-inflammatory activity assays, and a preclinical animal model of uveitis.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound acetonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][5] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[2][5] This leads to the inhibition of pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, and the suppression of pro-inflammatory cytokine production.[2][6] A key mechanism is the induction of Annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the inflammatory cascade.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on sustained-release this compound acetonide formulations.
Table 1: In Vitro Release Kinetics of this compound Acetonide Implants
| Formulation/Device | Release Rate (µ g/day ) | Duration of Study | Analytical Method | Reference |
| 2 mg Implant | 1.9 ± 0.25 | 168 days | HPLC | [7] |
| 15 mg Implant | 2.2 ± 0.6 | 45 days | HPLC | [7] |
| Low-Dose Injectable | 0.21 ± 0.04 to 0.34 ± 0.03 | 100 days | HPLC | [8] |
| High-Dose Injectable | 0.70 ± 0.07 (initial), declining to 0.41 ± 0.05 | 100 days | HPLC | [8] |
| 0.1 µ g/day Implant | Linear Release | 10 days | Not Specified | [1] |
| 0.5 µ g/day Implant | Linear Release | 10 days | Not Specified | [1] |
Table 2: In Vivo Efficacy of Sustained-Release this compound Acetonide in a Rabbit Uveitis Model
| Formulation/Device | Efficacy Endpoint | Result | Reference |
| 0.1 µ g/day Implant | Anterior Chamber Flare, Cells, Vitreous Opacity | Significantly reduced inflammation (p≤0.02) | [2] |
| 0.5 µ g/day Implant | Anterior Chamber Flare, Cells, Vitreous Opacity | Significantly reduced inflammation (p≤0.02), greater suppression than 0.1 µ g/day implant | [2] |
| 0.6 µ g/day Injectable Implant | Vitreous Opacity | Significantly reduced vs. control (p<0.04) | [6] |
| 1.0 µ g/day Injectable Implant | Anterior Chamber Flare, Vitreous Opacity | Significantly reduced vs. control (p=0.03, p<0.01), greater suppression than 0.6 µ g/day implant | [6] |
Table 3: Ocular Tissue Concentrations of this compound Acetonide in Rabbits Following Intravitreal Implantation
| Implant | Tissue | Concentration (ng/g or ng/mL) at approx. steady state (3 months) | Reference |
| 0.5 mg Implant | Vitreous | 11 - 18 | [5] |
| Retina | 42 - 87 | [5] | |
| Aqueous Humor | 0.21 - 1.1 | [5] | |
| 2.0 mg Implant | Vitreous | 75 - 146 | [5] |
| Retina | 224 - 489 | [5] | |
| Aqueous Humor | 2.6 - 13.0 | [5] | |
| 0.2 µ g/day Implant | Choroid/Retinal Pigment Epithelium | Highest exposure | [9] |
| Lens | Moderate exposure | [9] | |
| Retina | Moderate exposure | [9] | |
| Aqueous Humor | Not measurable at most time points | [9] |
Experimental Protocols
Protocol 1: In Vitro Release of this compound Acetonide from a Sustained-Release Implant
This protocol describes a dialysis-based method for determining the in vitro release kinetics of this compound acetonide from a sustained-release implant.
Materials:
-
Sustained-release this compound acetonide implant
-
Dialysis tubing (e.g., 12 kDa MWCO)
-
Release medium: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Sodium acetate (B1210297)
-
This compound acetonide reference standard
-
Orbital shaker or magnetic stirrer
-
HPLC system with UV detector
Procedure:
-
Preparation of Release Medium: Prepare 0.1 M PBS at pH 7.4.
-
Dialysis Bag Preparation: Cut a suitable length of dialysis tubing and hydrate (B1144303) according to the manufacturer's instructions. Securely close one end with a clip.
-
Sample Loading: Accurately weigh and place one implant into the prepared dialysis bag. Add a small, known volume of release medium (e.g., 1 mL) to the bag and securely close the other end with a second clip, ensuring no leakage.
-
Release Study Setup: Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., 50 mL). The volume should be sufficient to maintain sink conditions. Place the vessel in an orbital shaker or on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a sample (e.g., 1 mL) from the external release medium. Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Sample Analysis by HPLC:
-
Mobile Phase: A 1:1 mixture of acetonitrile and 0.02% sodium acetate (pH 4.0) can be used.[7]
-
Column: C18 reversed-phase column.
-
Detection: UV at 238 nm.[7]
-
Standard Curve: Prepare a standard curve of this compound acetonide in the release medium at known concentrations.
-
Quantification: Analyze the collected samples by HPLC and determine the concentration of this compound acetonide based on the standard curve.
-
-
Data Analysis: Calculate the cumulative amount of this compound acetonide released at each time point, correcting for the removed sample volumes. Plot the cumulative release versus time to determine the release profile.
Protocol 2: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol assesses the ability of this compound acetonide released from a sustained-release formulation to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for NO determination
-
ELISA kits for TNF-α and IL-6
-
Conditioned medium (supernatant from Protocol 1 containing released this compound acetonide)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add different dilutions of the conditioned medium (from Protocol 1) to the cells. Include a positive control (e.g., dexamethasone) and a vehicle control (release medium without the drug).
-
Pre-incubate the cells with the treatments for 1-2 hours.
-
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Use the collected supernatant and follow the instructions of the Griess Reagent System to measure the nitrite (B80452) concentration, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the NO and cytokine levels to the vehicle control and calculate the percentage of inhibition for each treatment group.
Protocol 3: In Vivo Efficacy in a Rabbit Model of Uveitis
This protocol describes the induction of uveitis in rabbits and the evaluation of a sustained-release this compound acetonide implant for reducing ocular inflammation.
Materials:
-
New Zealand White rabbits
-
Mycobacterium tuberculosis H37Ra antigen
-
Sustained-release this compound acetonide implant and sham (empty) implant
-
Anesthetics (e.g., ketamine, xylazine)
-
Slit-lamp biomicroscope
-
Surgical instruments for intravitreal implantation
-
Materials for histological processing (formalin, paraffin (B1166041), H&E stain)
Procedure:
-
Immunization: Sensitize rabbits by a subcutaneous injection of Mycobacterium tuberculosis antigen.[2]
-
Uveitis Induction: Two weeks after immunization, induce uveitis by an intravitreal injection of the same antigen.[2]
-
Implantation:
-
Anesthetize the rabbits.
-
Under aseptic conditions, make a small incision in the pars plana.
-
Insert the sustained-release this compound acetonide implant (or sham implant for the control group) into the vitreous cavity.
-
Suture the incision.
-
-
Clinical Assessment:
-
At regular intervals (e.g., daily for the first week, then weekly), examine the eyes using a slit-lamp biomicroscope.
-
Grade the degree of inflammation based on a standardized scoring system for parameters such as anterior chamber cells, flare, and vitreous haze.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix the eyes in formalin, process for paraffin embedding, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the sections microscopically for signs of inflammation, such as inflammatory cell infiltration in the anterior and posterior segments.
-
-
Data Analysis: Compare the clinical and histopathological inflammation scores between the this compound acetonide-treated group and the sham-treated control group using appropriate statistical methods.
References
- 1. Efficacy of low-release-rate this compound acetonide intravitreal implants to treat experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The outcome of this compound acetonide intravitreal implant is predicted by the response to dexamethasone implant in diabetic macular oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ocular Pharmacokinetics of this compound Acetonide Following Iluvien Implantation in the Vitreous Humor of Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluocinolone Acetonide Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of fluocinolone acetonide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound acetonide?
A1: this compound acetonide is a synthetic corticosteroid that functions as a glucocorticoid receptor agonist.[1] Its primary mechanism involves penetrating the cell membrane and binding to specific intracellular glucocorticoid receptors.[2] This drug-receptor complex then moves to the cell nucleus, where it modifies the transcription of various genes.[2] This modulation leads to the suppression of pro-inflammatory signaling molecules, such as cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation.[2][3]
Q2: What is a typical starting concentration range for this compound acetonide in cell culture?
A2: The optimal concentration of this compound acetonide is highly dependent on the cell type and the specific experimental goals. Based on published studies, a broad starting range to consider is 0.1 µM to 50 µM . For some sensitive cell lines or specific applications, concentrations as low as 0.1 µg/mL may be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired outcome.
Q3: How long should I incubate my cells with this compound acetonide?
A3: The ideal incubation time will vary based on the biological process being investigated. For studies on gene expression changes, an incubation period of 6 to 24 hours is often sufficient. For functional assays, such as the inhibition of cytokine production, a longer incubation of 24 to 48 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental setup.
Q4: How can I assess the effects of this compound acetonide on my cells?
A4: The effects of this compound acetonide can be evaluated through various assays, including:
-
Cell Viability and Proliferation Assays: MTT, MTS, or WST-1 assays can be used to determine the cytotoxic effects and the impact on cell proliferation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of specific cytokines or other proteins of interest.
-
Western Blotting: To analyze the expression levels of target proteins involved in inflammatory or other signaling pathways.
-
Quantitative Polymerase Chain Reaction (qPCR): To measure changes in the gene expression of target genes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | The concentration of this compound acetonide is too high for the specific cell line. | Perform a dose-response experiment starting with a lower concentration range (e.g., 0.01 µM to 10 µM).Reduce the incubation time.Ensure the solvent used to dissolve this compound acetonide (e.g., DMSO) is at a non-toxic final concentration in the cell culture medium. |
| No Observable Effect | The concentration of this compound acetonide is too low.The incubation time is too short.The cell line is not responsive to glucocorticoids. | Increase the concentration of this compound acetonide in a stepwise manner.Increase the incubation time.Verify the expression of the glucocorticoid receptor in your cell line.Ensure the this compound acetonide stock solution is properly prepared and stored. |
| Precipitate in Culture Medium | This compound acetonide has limited solubility in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution but remains non-toxic to the cells.Prepare fresh dilutions from a concentrated stock solution for each experiment.Visually inspect the medium for any precipitation after adding the compound. |
| Inconsistent Results | Variability in cell seeding density.Inconsistent incubation times or drug concentrations.Cell line contamination (e.g., mycoplasma). | Standardize cell seeding protocols to ensure consistent cell numbers across experiments.[4]Maintain precise control over incubation times and drug concentrations.Regularly test cell lines for mycoplasma contamination. |
Data Presentation
Table 1: Experimentally Determined Concentrations of this compound Acetonide in Cell Culture
| Cell Type | Concentration Range | Observed Effect(s) | Reference |
| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Stimulated cell proliferation and synthesis of fibronectin and type I collagen. | [5] |
| Human THP-1 derived foam cells | 0.1, 1, 10, 50 µg/mL | Improved cell survival, inhibited inflammatory cytokine secretion, and reduced lipid accumulation. | [6] |
Experimental Protocols
Protocol: Dose-Response Assay for this compound Acetonide using MTT
This protocol outlines a method to determine the optimal concentration of this compound acetonide for a given cell line by assessing cell viability.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound acetonide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the end of the experiment.
-
For suspension cells, seed at a density appropriate for logarithmic growth.
-
Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow for cell attachment (for adherent cells).
-
-
Preparation of this compound Acetonide Dilutions:
-
Prepare a concentrated stock solution of this compound acetonide in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound acetonide dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound acetonide concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Visualizations
Caption: this compound Acetonide Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
References
- 1. medium.com [medium.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluocinolone Acetonide Solubility in Research
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting common solubility issues encountered when working with fluocinolone acetonide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for initially dissolving this compound acetonide?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound acetonide due to its high solubility.[1][2][3] It is soluble in DMSO at approximately 20 mg/mL.[1][2]
Q2: I've dissolved this compound acetonide in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?
A2: This is a common issue due to the very low water solubility of this compound acetonide. To prevent precipitation, it is crucial to perform a stepwise dilution. First, create a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final aqueous medium with vigorous mixing. Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced cell toxicity.[4] It is also recommended to pre-warm the aqueous medium before adding the DMSO stock solution.
Q3: Can I prepare a stock solution of this compound acetonide in ethanol (B145695)?
A3: Yes, ethanol can be used to prepare stock solutions. The solubility of this compound acetonide in ethanol is approximately 5 mg/mL.[1][2] However, similar to DMSO, precipitation can occur upon dilution in aqueous solutions, so a stepwise dilution is still recommended.
Q4: How long can I store my this compound acetonide stock solution?
A4: When stored at -20°C or -80°C, stock solutions of this compound acetonide in DMSO or ethanol are generally stable for several months. However, it is best practice to prepare fresh dilutions in aqueous media for each experiment and not to store aqueous solutions for more than one day to avoid degradation and precipitation.[1]
Q5: I'm observing unexpected results or a lack of efficacy in my cell-based assay. Could this be related to solubility?
A5: Yes, poor solubility can lead to a lower effective concentration of this compound acetonide in your experiment than intended. If the compound precipitates, it is no longer bioavailable to the cells. Visually inspect your culture plates for any signs of precipitation. If you suspect solubility issues, consider preparing a fresh stock solution and carefully following the recommended dilution protocol.
Q6: Are there alternative methods to improve the solubility of this compound acetonide in aqueous solutions for in vivo studies?
A6: For in vivo applications where direct DMSO use is not ideal, co-solvent systems can be employed. A common formulation involves initially dissolving this compound acetonide in a small amount of DMSO, and then diluting it in a vehicle containing other solvents like polyethylene (B3416737) glycol 300 (PEG300) and Tween-80.[3][5]
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound acetonide in various common laboratory solvents.
| Solvent | Solubility (approx.) | Citation |
| DMSO (Dimethyl Sulfoxide) | 20 mg/mL | [1][2] |
| DMF (Dimethylformamide) | 20 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1][2] |
| Acetone | Soluble | [6][7][8] |
| Methanol | Sparingly Soluble | [6] |
| Chloroform | Sparingly Soluble | [6] |
| Water | Practically Insoluble | [6][8] |
| PBS (pH 7.2) with 1:1 DMSO | 0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound Acetonide (MW: 452.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out 4.53 mg of this compound acetonide powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound Acetonide stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Methodology:
-
Determine the final concentration of this compound acetonide needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. To minimize the final DMSO concentration, it is advisable to perform serial dilutions.
-
For example, to achieve a 10 µM final concentration in 10 mL of medium, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed medium to get a 10 µM solution.
-
Then, add the desired volume of this intermediate dilution to your culture plates.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples.
Visual Troubleshooting and Signaling Pathway
Troubleshooting Workflow for this compound Acetonide Precipitation
Caption: A workflow diagram for troubleshooting precipitation issues with this compound acetonide.
Glucocorticoid Receptor Signaling Pathway
Caption: The signaling pathway of this compound acetonide via the glucocorticoid receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. uspbpep.com [uspbpep.com]
- 8. This compound Acetonide | 67-73-2 [chemicalbook.com]
Technical Support Center: Overcoming Fluocinolone Acetonide Precipitation in Media
For researchers, scientists, and drug development professionals utilizing fluocinolone acetonide in their experiments, ensuring its proper dissolution in media is critical for obtaining accurate and reproducible results. Due to its hydrophobic nature, this compound acetonide is prone to precipitation in aqueous solutions like cell culture media, which can significantly impact its effective concentration and lead to experimental artifacts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Troubleshooting Guide: Preventing and Managing this compound Acetonide Precipitation
This guide offers solutions to common issues encountered when working with this compound acetonide in a laboratory setting.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in media | The aqueous environment of the media causes the hydrophobic compound to fall out of solution. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your media is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4] Test the maximum DMSO tolerance for your specific cell line. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with pre-warmed (37°C) media. This gradual change in solvent composition can help maintain solubility. 3. Increase Final Volume: A greater final volume for your working solution will result in a lower final concentration of both this compound acetonide and DMSO, reducing the likelihood of precipitation.[5] |
| Cloudiness or visible particles in the media after adding the compound | The compound has exceeded its solubility limit in the media. | 1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound acetonide that remains in solution in your specific cell culture medium. 2. Use a Co-solvent: In some instances, using a co-solvent like ethanol (B145695) in addition to DMSO may improve solubility. However, the toxicity of any co-solvent must be evaluated for your cell line.[6] 3. Gentle Warming and Agitation: Briefly warming the media to 37°C and gently vortexing or sonicating after adding the compound can aid in dissolution.[1] |
| Precipitate forms over time in the incubator | Changes in media pH due to the CO2 environment or interactions with media components can affect solubility. | 1. Use Freshly Prepared Solutions: Prepare your this compound acetonide working solutions immediately before use. Avoid storing diluted solutions for extended periods. 2. Media Buffering: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Inconsistent experimental results | Variable amounts of precipitated compound are leading to inconsistent effective concentrations. | 1. Visual Inspection: Always visually inspect your media for any signs of precipitation before adding it to your cells. 2. Microscopic Examination: If unsure, examine a sample of the media under a microscope to check for crystalline structures. 3. Filter Sterilization: If you observe particulate matter that is not microbial contamination, you can try to filter the working solution through a 0.22 µm syringe filter. However, be aware that this may remove some of the precipitated drug, altering the final concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound acetonide for cell culture experiments?
A1: Due to its low aqueous solubility, this compound acetonide should first be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[7] Ethanol can also be used.[7] A high-concentration stock solution should be prepared in 100% DMSO and then serially diluted in your cell culture medium to the desired final concentration.
Q2: What is the solubility of this compound acetonide?
A2: this compound acetonide is practically insoluble in water.[8][9][10] Its solubility in common organic solvents is provided in the table below.
| Solvent | Solubility |
| DMSO | ~20 mg/mL[7] |
| Ethanol | ~5 mg/mL[7] |
| Methanol | Soluble[8][9] |
| Acetone | Freely Soluble[8] |
| Chloroform | Sparingly Soluble[8] |
| Water | Practically Insoluble[8][9] |
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines.[2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][4] Some robust cell lines may tolerate up to 1%.[1][2] However, it is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and experimental duration.[3]
Q4: Can I pre-mix this compound acetonide in the media and store it?
A4: It is not recommended to store this compound acetonide in aqueous-based cell culture media for extended periods. Due to its potential for precipitation over time, it is best to prepare fresh working solutions from your DMSO stock for each experiment.[7]
Q5: How does this compound acetonide exert its effects at a cellular level?
A5: this compound acetonide is a synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist. Upon entering the cell, it binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes.[11][12] This leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and AP-1, and the upregulation of anti-inflammatory genes.[13][14][15][16][17][18]
Experimental Protocols
Protocol for Preparing this compound Acetonide Stock and Working Solutions
This protocol provides a step-by-step guide to minimize precipitation when preparing this compound acetonide for cell culture experiments.
Materials:
-
This compound acetonide powder
-
Sterile, anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound acetonide in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Gentle warming at 37°C can be used if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of your stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium. For example, to achieve a 1:1000 dilution, add 1 µL of the stock to 999 µL of media.
-
Immediately after adding the DMSO stock to the media, gently vortex the solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it is likely that the solubility limit has been exceeded.
-
Visualizations
Experimental Workflow for Preparing this compound Acetonide Working Solution
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kappaB and AP-1 connection: mechanism of NF-kappaB-dependent regulation of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PXR Functionally Interacts with NF-κB and AP-1 to Downregulate the Inflammation-Induced Expression of Chemokine CXCL2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluocinolone Acetonide Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of fluocinolone acetonide in solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound acetonide stock solutions?
A1: this compound acetonide is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[1]. It is sparingly soluble in aqueous buffers[1]. For cell culture experiments or other aqueous applications, it is recommended to first dissolve this compound acetonide in DMSO and then dilute it with the aqueous buffer of choice[1].
Q2: How should I store this compound acetonide stock solutions?
A2: Stock solutions in organic solvents like DMSO should be stored at -20°C for long-term stability[2]. It is advisable to purge the solvent with an inert gas before dissolving the compound to minimize oxidation[1]. Aqueous solutions are not recommended for storage for more than one day[1].
Q3: What factors can affect the stability of this compound acetonide in solution?
A3: The primary factors affecting the stability of this compound acetonide in solution are pH, temperature, and the presence of oxidizing agents. It undergoes hydrolysis, which is catalyzed by both hydrogen and hydroxide (B78521) ions[3][4]. The degradation rate is also temperature-dependent and follows the Arrhenius expression[3]. While it is generally stable to light, prolonged exposure should be avoided as a general precautionary measure[5].
Q4: What is the optimal pH for maintaining the stability of this compound acetonide in aqueous solutions?
A4: The degradation of this compound acetonide in aqueous environments is pH-dependent, with the minimum degradation rate observed at approximately pH 4[3][6]. Both acidic and basic conditions accelerate its hydrolysis[3][7][8][9].
Q5: How long is this compound acetonide stable in a solid form?
A5: As a crystalline solid, this compound acetonide is stable for at least four years when stored at -20°C[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after diluting a DMSO stock solution into an aqueous buffer. | The solubility of this compound acetonide in the final aqueous solution has been exceeded. | - Increase the proportion of the organic solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approximately 0.5 mg/ml in a 1:1 DMSO:PBS solution)[1]. |
| Loss of compound activity or inconsistent experimental results over time. | Degradation of this compound acetonide in the prepared solution. | - Prepare fresh aqueous solutions daily[1].- For stock solutions in organic solvents, store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.- Ensure the pH of your aqueous medium is close to 4 to minimize hydrolysis, if the experimental design allows[3].- Protect solutions from high temperatures[3]. |
| Unexpected peaks appear in HPLC analysis of the solution. | Degradation of this compound acetonide. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway[7][8][9].- Review the solution preparation and storage conditions (pH, temperature, exposure to light and air) to identify the cause of degradation.- Implement a forced degradation study to intentionally degrade the compound and identify potential degradation products. |
Data Summary
Solubility of this compound Acetonide
| Solvent | Solubility | Reference |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Practically insoluble | [10] |
| Acetone | Soluble | [10] |
| Chloroform | Sparingly soluble | [10] |
| Methanol | Sparingly soluble | [10] |
Stability of this compound Acetonide in Different Conditions
| Condition | Observation | Reference |
| Solid State (-20°C) | Stable for ≥ 4 years | [1] |
| Aqueous Solution | Not recommended for storage > 1 day | [1] |
| pH | Minimum degradation at ~pH 4 | [3] |
| Temperature | Degradation follows Arrhenius kinetics (increases with temperature) | [3] |
| Light | Stable | [5] |
| Hydrolysis | Catalyzed by acid and base | [3][7][8][9] |
| Oxidation | Potential degradation pathway | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Acetonide Stock Solution
Objective: To prepare a concentrated stock solution of this compound acetonide for subsequent dilution in experimental media.
Materials:
-
This compound acetonide (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound acetonide crystalline solid using an analytical balance in a sterile environment.
-
Transfer the weighed compound to a sterile vial.
-
Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen[1].
-
Add the appropriate volume of the purged DMSO to the vial containing this compound acetonide to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment of this compound Acetonide in Solution by HPLC
Objective: To determine the stability of this compound acetonide in a given solution over time under specific storage conditions.
Materials:
-
Prepared this compound acetonide solution
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)[11][12][13]
-
This compound acetonide reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare the this compound acetonide solution to be tested at a known concentration.
-
At time zero (t=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis with the mobile phase, and inject it into the HPLC system.
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature and pH).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase (e.g., acetonitrile:water, 50:50 v/v) at a constant flow rate (e.g., 1.0 mL/min)[11].
-
Set the UV detector to a wavelength of 238 nm or 254 nm[10][14].
-
Inject a known volume of the prepared sample (e.g., 20 µL).
-
Record the chromatogram and determine the peak area of this compound acetonide.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, and 14 days), take aliquots of the stored solution.
-
Prepare and analyze the samples by HPLC as described above.
-
-
Data Analysis:
-
Calculate the concentration of this compound acetonide at each time point by comparing the peak area to a standard curve generated from the reference standard.
-
Determine the percentage of this compound acetonide remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage remaining versus time to assess the stability profile.
-
Visualizations
Caption: Factors influencing this compound acetonide stability in solution.
Caption: Workflow for an experimental stability study of this compound acetonide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Temperature and pH dependence of this compound acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and pH Dependence of this compound Acetonide Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 5. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. E. Bailey and P. N. Brittain, “The Quantitative Determination of this compound Acetonide and Acetonide Acetate in Formulated Products by High Pressure Liquid Chromatography,” Journal of Pharmacy and Pharmacology, Vol. 24, No. 6, 1972, pp. 425-428. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. repository.usmf.md [repository.usmf.md]
- 13. Separation of this compound acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
troubleshooting inconsistent results with fluocinolone acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fluocinolone acetonide. The information is designed to help address common issues and inconsistencies encountered during experiments.
Troubleshooting Inconsistent Results
Question: We are observing lower-than-expected potency or a complete lack of effect from our this compound acetonide solution. What are the likely causes?
Answer: This is a common issue that can often be traced back to compound stability and handling. Here are several factors to investigate:
-
Compound Degradation: this compound acetonide can degrade under certain conditions. Its stability is influenced by pH, temperature, and the vehicle or solvent used.[1][2]
-
pH: Degradation is more rapid in alkaline and strongly acidic conditions, with optimal stability around pH 4.
-
Temperature: Elevated temperatures accelerate degradation. Stock solutions should be stored at -20°C or -80°C.
-
Solution Age: Aqueous solutions are not recommended for storage longer than one day. It is best to prepare fresh dilutions for each experiment from a frozen, concentrated stock.
-
-
Improper Storage: The solid compound should be stored in a light-resistant, tight container at -20°C for long-term stability (≥4 years).[3] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots.[4]
-
Solubility Issues: this compound acetonide is practically insoluble in water. For cell-based assays, it is typically dissolved in an organic solvent like DMSO, ethanol (B145695), or DMF first, and then diluted in an aqueous buffer or cell culture medium.[3] Incomplete dissolution or precipitation upon dilution will lead to a lower effective concentration.
-
Verification of Concentration: If problems persist, the concentration and purity of the stock solution should be verified using an analytical method like High-Performance Liquid Chromatography (HPLC).
Question: We are observing high variability between replicate wells or experiments. What could be causing this?
Answer: High variability can obscure real experimental effects. Common sources of variability in cell-based assays with glucocorticoids include:[5][6]
-
Inconsistent Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as confluency can affect cellular responses.
-
Serum Batch Variation: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous glucocorticoids, which can interfere with the assay. Using charcoal-stripped serum is highly recommended to eliminate this variable.[5]
-
-
Compound Preparation and Addition:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Inadequate Mixing: Ensure the compound is thoroughly mixed into the medium in each well.
-
-
Assay-Specific Factors:
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. Consider not using the outermost wells for critical measurements.
-
Incubation Time: Use consistent incubation times for both compound treatment and assay development steps.
-
Question: Our results with this compound acetonide seem to contradict its expected anti-inflammatory effects (e.g., we see an increase in a pro-inflammatory marker). How is this possible?
Answer: Paradoxical or unexpected effects with glucocorticoids can occur and often point to complex biological responses or experimental artifacts:
-
Biphasic Dose-Response: Glucocorticoids can exhibit complex, non-linear dose-response curves. A very high concentration may trigger off-target effects or cellular stress responses that can mask or even counteract the intended anti-inflammatory effect. A full dose-response curve is essential to identify the optimal concentration range.[5]
-
Off-Target Effects: At high concentrations, this compound acetonide might interact with other receptors or cellular pathways, leading to unexpected outcomes.
-
Receptor Isoform Complexity: The glucocorticoid receptor (GR) has different isoforms, such as GRα and GRβ. GRα is the classic receptor that mediates the anti-inflammatory effects, while GRβ can act as a dominant-negative inhibitor of GRα. The relative expression of these isoforms in your cell model could influence the net effect of this compound acetonide.[5]
-
Transrepression vs. Transactivation Dynamics: The anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression (interfering with pro-inflammatory transcription factors like NF-κB). In contrast, some side effects are linked to transactivation (the direct activation of gene expression by the glucocorticoid receptor).[7] It is possible that in your specific experimental context, certain transactivation-mediated events are leading to the observed phenotype.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound acetonide? A1: this compound acetonide should first be dissolved in an organic solvent such as DMSO or ethanol. It is soluble in DMSO and DMF at approximately 20 mg/mL and in ethanol at about 5 mg/mL. For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your aqueous buffer or culture medium. Remember that this compound acetonide has very low solubility in aqueous solutions, so ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.1% DMSO).
Q2: What is the mechanism of action of this compound acetonide? A2: this compound acetonide is a synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[3] Upon entering the cell, it binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This is the main mechanism for its anti-inflammatory effects.[7]
-
Transactivation: The GR complex can also directly bind to specific DNA sequences called Glucocorticoid Response Elements (GREs) to activate the transcription of certain genes, including some anti-inflammatory genes and others associated with metabolic side effects.[7]
Q3: How does the potency of this compound acetonide compare to other corticosteroids? A3: this compound acetonide is considered a medium- to low-potency corticosteroid, depending on its concentration. For example, a 0.025% formulation is typically classified as medium potency, while a 0.01% formulation is considered low potency. In some in vitro studies, it has been shown to be more potent than hydrocortisone (B1673445) but less potent than dexamethasone (B1670325) in certain contexts.[6]
Q4: Can I use this compound acetonide in combination with other compounds? A4: Yes, this compound acetonide is often used in combination with other agents, such as antibiotics (e.g., neomycin) in topical preparations to manage inflammation in the presence of a secondary infection.[8] When using it in experimental settings with other compounds, it is important to rule out any chemical interactions and to include appropriate controls to understand the contribution of each component to the observed effect.
Data Presentation
Table 1: Solubility of this compound Acetonide
| Solvent | Approximate Solubility |
| Water | Practically insoluble[3] |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| Chloroform | Slightly soluble[3] |
| Methanol | Slightly soluble[3] |
| Acetone | Soluble[3] |
Table 2: Potency and In Vitro Activity of this compound Acetonide and Comparators
| Compound | Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| This compound Acetonide | Glucocorticoid Receptor Binding | IC50 = 2.0 nM | Radioligand Binding Assay | |
| Dexamethasone | NF-κB Inhibition (luciferase reporter) | IC50 = 0.5 x 10⁻⁹ M | A549 cells | [9] |
| Fluticasone Propionate | NF-κB Inhibition (luciferase reporter) | IC50 = 0.5 x 10⁻¹¹ M | A549 cells | [9] |
| Budesonide | NF-κB Inhibition (luciferase reporter) | IC50 = 2.7 x 10⁻¹¹ M | A549 cells | [9] |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound for the glucocorticoid receptor using a competitive binding assay with a fluorescently labeled glucocorticoid.
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., GR Screening Buffer)
-
Dithiothreitol (DTT)
-
Test compound (this compound acetonide) and reference compound (e.g., dexamethasone)
-
Microplate (e.g., 96-well black, low-binding)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Complete Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions, typically including the addition of DTT just before use.
-
Serial Dilution of Compounds: Prepare serial dilutions of your test compound (this compound acetonide) and the reference compound in the complete assay buffer directly in the microplate.
-
Prepare Reagent Mix: Prepare a mix containing the fluorescently labeled glucocorticoid ligand and the GR protein in the complete assay buffer. The concentrations should be optimized based on the manufacturer's guidelines or preliminary experiments.
-
Incubation: Add the reagent mix to the wells containing the serially diluted compounds. Also include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference compound). Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the log concentration of the competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the fluorescent ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol describes a method to measure the inhibitory effect of this compound acetonide on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
A cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 or A549 cells).
-
Cell culture medium (consider using charcoal-stripped FBS).
-
NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
This compound acetonide.
-
Phosphate-Buffered Saline (PBS).
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound acetonide or a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).
-
NF-κB Activation: Add the NF-κB activator (e.g., TNF-α) to the wells (except for the unstimulated control wells) to a final concentration known to induce a robust response.
-
Incubation: Incubate the plate for a further period (e.g., 6-8 hours) to allow for the expression of the luciferase reporter gene.
-
Cell Lysis: After incubation, remove the medium, wash the cells with PBS, and then add Passive Lysis Buffer to each well. Incubate for about 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Luminescence Measurement: Add the Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (like Renilla) if applicable, or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound acetonide relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
References
- 1. "Preparation and stability of this compound acetonide premicroemulsion c" by W. Muangsiri, P. Chukaewrungroj et al. [digital.car.chula.ac.th]
- 2. repository.usmf.md [repository.usmf.md]
- 3. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluocinolone Acetonide Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of fluocinolone acetonide in animal studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common advanced delivery systems being investigated for this compound acetonide in animal studies?
A1: Current research focuses on several advanced delivery systems to enhance the therapeutic efficacy and reduce side effects of this compound acetonide. The most common systems include nanostructured lipid carriers (NLCs), nanoemulsions, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and intravitreal implants.[1][2][3] These carriers aim to improve drug solubility, skin penetration, and sustained release.
Q2: Which animal models are typically used for evaluating topical delivery of this compound acetonide?
A2: Rats and rabbits are the most frequently used animal models for these studies. For dermatological applications, Wistar rats are often used to induce skin inflammation models.[4] For ocular studies, New Zealand albino rabbits are a common choice due to their eye size and physiological similarities to humans.[1][2]
Q3: What is the primary mechanism of action of this compound acetonide that I should be aware of for my study design?
A3: this compound acetonide is a synthetic corticosteroid. Its primary mechanism involves binding to intracellular glucocorticoid receptors.[5] This complex then moves to the nucleus, where it modulates the transcription of genes involved in inflammation.[5] Specifically, it inhibits the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes by suppressing the enzyme phospholipase A2.[5] It also causes vasoconstriction, which helps reduce redness and swelling.[5][6]
Q4: What are the known challenges associated with the delivery of this compound acetonide?
A4: The primary challenges stem from its low water solubility (BCS Class II), which can lead to low bioavailability and minimal absorption.[3][7] For topical applications, overcoming the stratum corneum barrier is a significant hurdle.[8] Additionally, long-term use can lead to side effects like skin thinning and irritation.[6][9]
Q5: How can I improve the skin penetration of my this compound acetonide formulation?
A5: Several strategies can enhance skin penetration. Incorporating penetration enhancers into your formulation is a common approach.[10][11] Nanocarrier systems like nanoemulsions and NLCs can also improve drug delivery across the skin barrier.[3][9] Physical methods, such as using fractional lasers to create micro-ablative channels in the skin prior to application, have also shown promise in preclinical studies.[4][12]
Troubleshooting Guides
Issue 1: My nano-formulation is showing signs of instability (e.g., aggregation, gelation) during storage.
| Potential Cause | Troubleshooting Step |
| Inadequate Surface Charge | The zeta potential of your nanoparticles might be too low, leading to aggregation. A zeta potential greater than |-30| mV is generally considered stable.[3] Consider adding or changing the surfactant or surface coating agent (e.g., chitosan) to increase surface charge.[2] |
| Incorrect Lipid or Surfactant Composition | The choice and ratio of lipids and surfactants are critical. For NLCs, gelation was observed within 3 months in one study, indicating the need for further formulation optimization.[3] Re-evaluate the components of your formulation based on solubility and stability studies. |
| Storage Conditions | Temperature and light can affect stability. Ensure your formulations are stored at recommended temperatures (e.g., 4°C) and protected from light.[1] |
Issue 2: The in vivo efficacy of my topical formulation is lower than expected based on in vitro data.
| Potential Cause | Troubleshooting Step |
| Poor Skin Permeation in Animal Model | The skin of the animal model may have different permeability characteristics than the membrane used in your in vitro studies.[13] Consider conducting ex vivo permeation studies using animal skin to get a more accurate prediction of in vivo performance.[1][4] |
| Rapid Clearance from Application Site | The formulation may be easily removed by the animal's grooming or movement. Consider incorporating mucoadhesive polymers (like Carbopol) or developing a gel formulation to increase residence time on the skin.[4][9] |
| Insufficient Drug Release at the Target Site | The drug release kinetics in vivo might differ from in vitro conditions. For nanoparticle systems, ensure the drug is released from the carrier at an appropriate rate. Modifying the polymer or lipid composition can alter the release profile.[2] |
Issue 3: I am observing unexpected local or systemic side effects in my animal subjects.
| Potential Cause | Troubleshooting Step |
| High Systemic Absorption | Even with topical or localized delivery, some systemic absorption can occur, especially if the skin barrier is compromised.[6] Measure plasma concentrations of this compound acetonide to quantify systemic exposure.[14][15] If absorption is too high, consider modifying the formulation to have a larger particle size or stronger affinity for the skin layers to reduce systemic uptake. |
| Irritation from Formulation Excipients | The vehicle or excipients in your formulation may be causing irritation.[9] Conduct a skin irritation study (e.g., Draize test) with the vehicle alone to rule out this possibility.[4] |
| Dose is Too High | The concentration of this compound acetonide might be too high for the specific animal model. While aiming for enhanced delivery, it's crucial to find a balance. Try reducing the drug concentration in your formulation and re-evaluating efficacy and side effects.[16] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Acetonide Delivery Systems
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan-Coated PLGA Nanoparticles | ~250-300 | +25 to +35 | ~100% | [2] |
| Nanostructured Lipid Carriers (NLCs) | 288.2 ± 2.3 | -34.2 ± 1.0 | 75 ± 1.3 | [9][17] |
| Chitosan-Graphene Oxide Nanocomposite | 144.78 ± 0.15 | -17.93 ± 3.75 | 81.3 ± 3.64 | [18] |
| Nanoemulsion | <200 | >|-30| | N/A | [3] |
Table 2: In Vivo Performance of this compound Acetonide Formulations in Animal Models
| Formulation | Animal Model | Key Finding | Reference |
| 0.2 µ g/day Intravitreal Implant | S334ter-4 Rats | Preserved outer nuclear layer thickness by 25.8% compared to control. | [16] |
| 0.5% w/w NLC Gel | Albino Wistar Rats | Showed greater drug deposition in the skin (3.08 ± 0.16 µg/cm²) compared to a marketed formulation (1.01 ± 0.19 µg/cm²). | [4] |
| Chitosan-Graphene Oxide Nanocomposite Gel | UVB-induced hyperpigmentation rat model | Achieved ~70% permeation within 15 hours with a flux rate of 190 µg/cm². | [18] |
| NLC In Situ Gel (Subconjunctival) | New Zealand Rabbits | Demonstrated high drug concentration in the posterior section of the eye. | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Acetonide Nanoemulsion
This protocol is a generalized procedure based on methodologies for preparing oil-in-water (O/W) nanoemulsions.
-
Screening of Components:
-
Determine the solubility of this compound acetonide in various oils (e.g., castor oil, oleic acid), surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400).[7]
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant/co-surfactant (Smix), and water at different ratios.
-
Titrate the oil and Smix mixtures with water and observe the formation of a clear, single-phase nanoemulsion.
-
Use the data to construct a phase diagram to identify the nanoemulsion region.[4]
-
-
Preparation of the Nanoemulsion:
-
Select a ratio of oil, Smix, and water from the stable nanoemulsion region of the phase diagram.
-
Dissolve the required amount of this compound acetonide in the oil phase.
-
Add the Smix to the oil phase and mix thoroughly.
-
Add the aqueous phase dropwise to the oil/Smix mixture under constant stirring.
-
Subject the resulting coarse emulsion to high-energy emulsification using a high-pressure homogenizer or ultrasonicator to reduce the droplet size.[3][7]
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Determine the pH and viscosity of the formulation.
-
Confirm the absence of drug precipitation or crystallization via microscopy.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of a topical formulation.
-
Skin Preparation:
-
Excise the full-thickness abdominal skin from a euthanized rat or rabbit.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receiver compartment.[13]
-
-
Experimental Setup:
-
Fill the receiver compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like cyclodextrin (B1172386) to maintain sink conditions).[1]
-
Maintain the temperature of the receiver medium at 32-34°C to mimic physiological skin temperature.[1]
-
Continuously stir the receiver medium.
-
-
Sample Application and Collection:
-
Apply a known quantity of the this compound acetonide formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receiver medium and replace it with an equal volume of fresh, pre-warmed medium.[1]
-
-
Drug Quantification and Analysis:
-
Analyze the concentration of this compound acetonide in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine key permeation parameters like the steady-state flux (Jss) and permeability coefficient (Kp).
-
Protocol 3: In Vivo Anti-Inflammatory Efficacy Study in a Rat Model
This protocol describes a common method to evaluate the anti-inflammatory effect of a topical this compound acetonide formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week with free access to food and water.[1]
-
Divide the animals into groups (e.g., negative control, positive control with a marketed cream, and test formulation groups).
-
-
Induction of Inflammation:
-
Induce inflammation on a marked area of the rats' skin. A common method is the topical application of an irritant like dinitrochlorobenzene (DNCB) or croton oil.[4]
-
-
Formulation Application:
-
After a set period for inflammation to develop, apply the respective formulations (test, control) to the inflamed area.
-
-
Efficacy Assessment:
-
Measure the thickness of the inflamed skin (e.g., earflap thickness) at regular intervals using a digital caliper.[4]
-
Visually score the erythema and edema.
-
At the end of the study, euthanize the animals and collect skin tissue samples for histopathological analysis to assess the reduction in inflammatory cell infiltration.
-
Blood samples can also be collected to measure systemic inflammatory markers or drug concentration.[4]
-
Visualizations
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. A Novel Method for Preparing Surface-Modified this compound Acetonide Loaded PLGA Nanoparticles for Ocular Use: In Vitro and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jmpas.com [jmpas.com]
- 8. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Evaluation of this compound Acetonide–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Veterinary drug delivery: potential for skin penetration enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Acetonide Microemulsion in Combination with a Fractional Laser for the Treatment of Scalp Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Intravitreous delivery of the corticosteroid this compound acetonide attenuates retinal degeneration in S334ter-4 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and Ex Vivo Evaluation of this compound Acetonide-Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QbD-Based Development of this compound Nanocomposite Transdermal Gel: Optimization, Characterization, and Enhanced Anti-hyperpigmentation Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluocinolone Acetonide Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of fluocinolone acetonide degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound acetonide?
A1: this compound acetonide is susceptible to degradation through several pathways, including photodegradation, hydrolysis, and oxidation.[1] The extent of degradation is influenced by factors such as light exposure, pH, temperature, and the presence of oxidizing agents.
Q2: How does light affect the stability of this compound acetonide?
A2: this compound acetonide is sensitive to light, particularly UV-B radiation.[1] Exposure to UV light can lead to the formation of various photodegradation products. It is crucial to protect this compound acetonide and its formulations from light during storage and handling.
Q3: What is the optimal pH for the stability of this compound acetonide in aqueous solutions?
A3: The stability of this compound acetonide in aqueous solutions is pH-dependent. The degradation rate is lowest at a pH of approximately 4.[2] Both acidic and basic conditions can catalyze its hydrolysis.
Q4: Are there any formulation strategies to enhance the stability of this compound acetonide?
A4: Yes, formulating this compound acetonide into microemulsions has been shown to improve its stability, particularly at elevated temperatures.[1] The use of appropriate excipients and antioxidants can also help mitigate degradation.
Q5: What are common degradation products of this compound acetonide?
A5: Under hydrolytic conditions, a potential degradation product is this compound (the parent steroid without the acetonide group). Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can be used to identify other potential degradation products.[3][4]
Troubleshooting Guides
Issue 1: Unexpectedly High Degradation of this compound Acetonide in a Formulation
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the formulation | Measure the pH of the formulation. Adjust the pH to be within the optimal range of 4.0-6.0 for topical preparations to minimize hydrolysis.[5] |
| Exposure to light | Ensure that the product is stored in light-resistant containers and handled under amber or low-UV light conditions. |
| Incompatible excipients | Review the formulation for excipients known to interact with corticosteroids. Common culprits can include certain oxidizing agents or impurities in other ingredients. Conduct compatibility studies with individual excipients. |
| Presence of metal ions | Trace metal ions can catalyze oxidative degradation. Consider incorporating a chelating agent like EDTA into the formulation. |
| Elevated storage temperature | Verify that the storage temperature is within the recommended range. Elevated temperatures can accelerate both hydrolysis and oxidation.[1] |
Issue 2: Inconsistent Results in Stability-Indicating HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Poor resolution between this compound acetonide and its degradation products | Optimize the mobile phase composition and gradient. A common mobile phase is a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. Adjusting the ratio or pH can improve separation.[6][7] |
| Variable retention times | Check for leaks in the HPLC system. Ensure the column is properly equilibrated and the mobile phase is adequately degassed. Temperature fluctuations can also affect retention times, so use a column oven for consistent temperature control.[8] |
| Ghost peaks or baseline noise | Use high-purity solvents and freshly prepared mobile phase. Flush the system and column to remove any contaminants. A contaminated guard column can also be a source of ghost peaks.[8] |
| Inaccurate quantification | Ensure that the calibration curve is linear over the desired concentration range and that standards are prepared accurately. Use a validated method with established precision and accuracy. |
Quantitative Data Summary
Table 1: pH-Dependent Degradation of this compound Acetonide in a Topical Cream
| pH | Temperature (°C) | Observed Degradation Rate Constant (k_obs) (calculated) |
| 2.3 | 40 | High |
| 4.0 | 40 | Low (Rate Minima) |
| 6.0 | 40 | Moderate |
| 2.3 | 60 | Very High |
| 4.0 | 60 | Moderate |
| 6.0 | 60 | High |
Data extrapolated from the Arrhenius expressions provided in Kenley et al. (1987).[2] The equation for calculating k_obs is: k_obs = exp[22.5 - (17,200/RT)] + exp[38.7 - (22,200/RT)] x [H+] + exp[49.5 - (21,100/RT)] x [OH-].
Table 2: Stability of this compound Acetonide in Premicroemulsion and Microemulsion Formulations at 40°C
| Formulation Type | Storage Duration (months) | Percent Remaining this compound Acetonide |
| Premicroemulsion Concentrate | 6 | < 90% |
| Microemulsion | 6 | > 95% |
Data from Muangsiri et al. (2022).[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Acetonide
This protocol outlines the conditions for inducing degradation of this compound acetonide to identify potential degradation products and validate a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve this compound acetonide in a suitable solvent (e.g., methanol).
- Add 0.1 N hydrochloric acid.
- Reflux the solution at 60°C for a specified period (e.g., 2 hours).
- Neutralize the solution with 0.1 N sodium hydroxide.
- Dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound acetonide in a suitable solvent.
- Add 0.1 N sodium hydroxide.
- Reflux the solution at 60°C for a specified period (e.g., 30 minutes).
- Neutralize the solution with 0.1 N hydrochloric acid.
- Dilute to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound acetonide in a suitable solvent.
- Add 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Dilute to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
- Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
- Dissolve the heat-treated sample in a suitable solvent for HPLC analysis.
5. Photodegradation:
- Expose a solution of this compound acetonide to a light source capable of emitting both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.
- A typical exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analyze the exposed sample by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reversed-phase HPLC method to separate this compound acetonide from its degradation products.
-
Chromatographic System:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). A common starting point is a 55:45 (v/v) mixture of methanol (B129727) and water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 238 nm.[6]
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound acetonide sample (from forced degradation studies or stability samples) in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject a suitable volume of the sample and standard solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Temperature and pH dependence of this compound acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]
- 5. repository.usmf.md [repository.usmf.md]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Fluocinolone Acetonide Dosage in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of fluocinolone acetonide in your in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound acetonide in cell culture experiments?
A1: Based on published studies, a common starting point for this compound acetonide concentration in in vitro experiments ranges from 0.1 to 50 µM.[1] For specific cell types, such as human THP-1 derived foam cells, concentrations of 0.1, 1, 10, and 50 µg/mL have been used to assess effects on cell survival, lipid accumulation, and inflammatory cytokine secretion.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing high levels of cytotoxicity in my experiments. What could be the cause?
A2: High cytotoxicity can result from several factors. This compound acetonide, like other corticosteroids, can induce apoptosis at higher concentrations. Ensure your dose-response curve includes a viability assay (e.g., MTT or Trypan Blue exclusion) to identify the cytotoxic threshold for your cell model. Also, consider the solvent used to dissolve this compound acetonide (e.g., DMSO), as high concentrations of the solvent itself can be toxic to cells. Always include a vehicle control in your experiments.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results with glucocorticoid treatments can stem from several sources. One critical factor is the presence of endogenous glucocorticoids in fetal bovine serum (FBS), which can interfere with the experimental outcomes. Using charcoal-stripped FBS is highly recommended to minimize this background signaling.[3] Other factors include variations in cell passage number, plating density, and the precise timing of treatment and stimulation. Maintaining a consistent and well-documented experimental protocol is key to reproducibility.
Q4: How does this compound acetonide exert its anti-inflammatory effects at the molecular level?
A4: this compound acetonide is a synthetic corticosteroid that functions by binding to the glucocorticoid receptor (GR).[1] Upon binding, the this compound acetonide-GR complex translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are primarily mediated through two mechanisms:
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This leads to a decrease in the expression of inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The complex can also directly bind to Glucocorticoid Response Elements (GREs) on DNA to increase the transcription of anti-inflammatory genes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable anti-inflammatory effect | - Sub-optimal Dose: The concentration of this compound acetonide may be too low. - Cellular Resistance: The cell line may have inherent or acquired resistance to glucocorticoids. - Degraded Compound: The this compound acetonide stock solution may have degraded. | - Perform a dose-response study with a wider concentration range. - Verify the expression and functionality of the glucocorticoid receptor (GR) in your cell line. Consider using a different cell model if resistance is confirmed. - Prepare a fresh stock solution of this compound acetonide and store it properly (protected from light at -20°C). |
| High background inflammation in control groups | - Endogenous Steroids in Serum: Standard FBS contains glucocorticoids that can activate the GR. - Cell Culture Stress: High cell density, nutrient depletion, or contamination can induce an inflammatory response. | - Switch to charcoal-stripped FBS to remove endogenous steroids.[3] - Optimize cell seeding density and ensure regular media changes. Routinely test for mycoplasma contamination. |
| Variable inhibition of different inflammatory markers | - Differential Signaling Pathway Sensitivity: this compound acetonide may have varying efficacy on different signaling pathways (e.g., NF-κB vs. MAPK). - Timing of Measurement: The kinetics of inhibition may differ for various cytokines or inflammatory mediators. | - Analyze the effect of this compound acetonide on multiple signaling pathways (e.g., using reporter assays for NF-κB and AP-1, and western blotting for MAPK pathway components). - Perform a time-course experiment to determine the optimal time point for measuring the inhibition of each specific marker. |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of this compound Acetonide
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human THP-1 derived foam cells | 0.1, 1, 10, 50 µg/mL | Improved cell survival at lower concentrations; inhibited inflammatory cytokine secretion (CD14, M-CSF, MIP-3α, TNF-α); reduced cholesteryl ester accumulation. | [1][2] |
| Human Dental Pulp Cells | 0.1 - 50 µmol/L | Low concentrations (0.1-10 µmol/L) were non-toxic and stimulated cell proliferation and extracellular matrix formation. |
Note: IC50 values for this compound acetonide's inhibition of specific cytokines like TNF-α and IL-6 are highly cell-type and stimulus-dependent and should be determined empirically for each experimental system.
Experimental Protocols
Dose-Response Determination of this compound Acetonide using an NF-κB Reporter Assay
This protocol outlines the steps to determine the dose-dependent inhibitory effect of this compound acetonide on NF-κB activation in a cell line stably expressing an NF-κB-driven luciferase reporter.
Materials:
-
Cell line with a stable NF-κB luciferase reporter construct
-
Complete growth medium (consider using charcoal-stripped FBS)
-
This compound acetonide
-
DMSO (vehicle)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound acetonide in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound acetonide concentration.
-
Pre-treatment: Remove the old medium from the cells and add the this compound acetonide dilutions and vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at a pre-determined optimal concentration) to all wells except for the unstimulated control. Incubate for a further 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal of the stimulated wells to the vehicle control. Plot the normalized luciferase activity against the log of the this compound acetonide concentration to generate a dose-response curve and calculate the IC50 value.
Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of this compound acetonide.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
This compound acetonide
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-48 hour growth period.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound acetonide or vehicle control. Include a "cells only" control with no treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound acetonide concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: this compound Acetonide's Inhibition of the NF-κB Signaling Pathway.
Caption: Workflow for a this compound Acetonide Dose-Response Experiment.
Caption: Decision Tree for Troubleshooting Inconsistent Experimental Results.
References
- 1. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
challenges in dissolving fluocinolone acetonide for experiments
Welcome to the technical support center for fluocinolone acetonide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with dissolving this compound acetonide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound acetonide?
A1: this compound acetonide is a hydrophobic compound and is practically insoluble in water. The recommended solvents for creating stock solutions are organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1] For many biological experiments, particularly cell culture, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media.
Q2: I've dissolved this compound acetonide in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the concentration of the organic solvent (e.g., DMSO) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. To avoid this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. It is also recommended to add the stock solution to the medium drop-wise while vortexing or swirling to facilitate rapid mixing.
Q3: What is the recommended storage condition and stability for this compound acetonide stock solutions?
A3: Stock solutions of this compound acetonide in organic solvents like DMSO or ethanol should be stored at -20°C for long-term stability, where they can be stable for extended periods.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions are not recommended for storage for more than a day.[1]
Q4: Can I use heat or sonication to help dissolve this compound acetonide?
A4: Yes, gentle warming in a water bath (not exceeding 37-40°C) and sonication can aid in the dissolution of this compound acetonide in organic solvents. These methods can help break down powder aggregates and increase the rate of dissolution. However, avoid excessive heat as it may degrade the compound.
Q5: Are there alternative formulation strategies for in vivo studies to improve solubility?
A5: For in vivo applications where direct injection of organic solvents is not ideal, alternative formulation strategies can be employed. These include the use of nanoemulsions, microemulsions, or lipid-based carriers.[2][3] These formulations can enhance the solubility and bioavailability of hydrophobic drugs like this compound acetonide.
Solubility Data
The solubility of this compound acetonide in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ~20 mg/mL | [1] |
| DMF (Dimethylformamide) | ~20 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Methanol | Sparingly soluble | [4] |
| Acetone | Freely soluble | [4] |
| Chloroform | Sparingly soluble | [4] |
| Water | Practically insoluble | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Troubleshooting Guide
If you are encountering issues with dissolving this compound acetonide, follow this troubleshooting workflow.
References
Mitigating Off-Target Effects of Fluocinolone Acetonide: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of fluocinolone acetonide in experimental settings. The information is presented in a question-and-answer format to directly address common challenges, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My cells are showing unexpected proliferation after treatment with this compound acetonide. Isn't it supposed to be anti-proliferative?
While glucocorticoids like this compound acetonide are generally known for their anti-proliferative and anti-inflammatory effects, some studies have reported a dose-dependent stimulation of cell proliferation in specific cell types, such as human dental pulp cells[1]. This paradoxical effect can be attributed to several factors, including the activation of non-genomic signaling pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine if the proliferative effect is specific to a certain concentration range of this compound acetonide.
-
Cell Type Specificity: Be aware that cellular responses to glucocorticoids can be highly context-dependent. What is observed in one cell line may not be true for another.
-
Investigate Non-Genomic Pathways: The proliferative effects may be mediated by rapid, non-genomic signaling. Consider investigating the activation of pathways like MAPK/ERK, which are known to be involved in cell proliferation[2].
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound acetonide is not contributing to cell proliferation.
2. I suspect my experimental results are confounded by this compound acetonide binding to mineralocorticoid receptors (MR). How can I confirm this and mitigate it?
This compound acetonide is a potent glucocorticoid receptor (GR) agonist. While it is designed for GR selectivity, cross-reactivity with the mineralocorticoid receptor (MR) can occur, especially at higher concentrations.
Troubleshooting Steps:
-
Competitive Binding Assay: If you have the appropriate tools, a competitive binding assay can determine the relative affinity of this compound acetonide for both GR and MR in your experimental system.
-
Use of a Mineralocorticoid Receptor Antagonist: To block potential MR-mediated effects, you can co-treat your cells with a specific MR antagonist, such as spironolactone (B1682167) or eplerenone. Any changes observed upon co-treatment would suggest MR involvement.
-
qPCR for MR-Specific Target Genes: Analyze the expression of well-established MR target genes (e.g., SGK1, CNKSR3) via qPCR. An upregulation of these genes in response to this compound acetonide would indicate MR activation.
3. How can I differentiate between the genomic and non-genomic effects of this compound acetonide in my experiments?
Glucocorticoids exert their effects through both slow-acting genomic mechanisms (gene transcription modulation) and rapid non-genomic pathways[3][4]. Distinguishing between these is crucial for understanding the full spectrum of this compound acetonide's activity.
Troubleshooting Steps:
-
Time-Course Experiment: Non-genomic effects are typically rapid, occurring within minutes, while genomic effects take hours to manifest. Design a time-course experiment to observe the kinetics of your measured response.
-
Use of a Glucocorticoid Receptor Antagonist: The GR antagonist RU486 (mifepristone) can be used to block genomic effects that are mediated by the cytosolic GR[5][6]. However, be aware that some non-genomic effects can also be GR-dependent.
-
Inhibition of Transcription and Translation: To confirm that an effect is non-genomic, you can pre-treat your cells with transcription inhibitors (e.g., actinomycin (B1170597) D) or translation inhibitors (e.g., cycloheximide). If the effect of this compound acetonide persists, it is likely non-genomic.
4. My Western blot is showing unexpected activation of PI3K/Akt or MAPK/ERK signaling pathways. Is this a known off-target effect of this compound acetonide?
Yes, the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK are recognized non-genomic effects of glucocorticoids. For instance, skin atrophy, a known side effect of topical this compound acetonide, is linked to the induction of REDD1 and FKBP51, which are negative regulators of mTOR/Akt signaling[7][8].
Troubleshooting Steps:
-
Pathway-Specific Inhibitors: To confirm the involvement of these pathways, use specific inhibitors for PI3K (e.g., LY294002, wortmannin) or MEK/ERK (e.g., PD98059, U0126) in conjunction with this compound acetonide treatment[7][8].
-
Phospho-Specific Antibodies: Use phospho-specific antibodies in your Western blots to directly measure the activation state of key proteins in these cascades (e.g., p-Akt, p-ERK).
-
Upstream and Downstream Targets: Investigate other components of the suspected pathway to build a more comprehensive picture of the signaling cascade being affected.
Quantitative Data Summary
Table 1: Relative Binding Affinity of Various Corticosteroids for the Glucocorticoid Receptor (GR)
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) |
| Dexamethasone | 100 ± 5 |
| This compound Acetonide | Data not directly comparable in the same study, but classified as a potent glucocorticoid. |
| Mometasone Furoate | 2244 |
| Fluticasone (B1203827) Propionate | 1775 |
| Budesonide | 855 |
Data adapted from a study on human lung glucocorticoid receptors. A higher RRA indicates a higher binding affinity for the GR.
Table 2: Transcriptomic Changes in Mouse Skin after Chronic this compound Acetonide Treatment
| Gene | Regulation | Function |
| FKBP5 | Upregulated | Mediates atrophy-inducing effect, suppresses Akt and mTOR |
| HSD11B1 | Upregulated | Activates glucocorticoids, driver of skin aging |
| Multiple Genes | Downregulated | DNA repair, cell-cycle progression, extracellular matrix organization, Wnt signaling pathway |
This table provides examples of genes affected by this compound acetonide, which can serve as markers for on-target and potential off-target effects in qPCR experiments.
Key Experimental Protocols
Protocol 1: Differentiating Genomic vs. Non-Genomic Effects using RU486
Objective: To determine if the observed cellular response to this compound acetonide is mediated by classical genomic pathways involving the glucocorticoid receptor.
Materials:
-
Cell culture reagents
-
This compound acetonide
-
RU486 (mifepristone)
-
Appropriate assay reagents to measure the endpoint of interest (e.g., proliferation assay kit, qPCR reagents, Western blot reagents)
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Pre-treat a subset of cells with an appropriate concentration of RU486 for 1-2 hours. The optimal concentration should be determined empirically but is often in the range of 1-10 µM.
-
Treat the cells with this compound acetonide at the desired concentration, both with and without RU486 pre-treatment. Include appropriate vehicle controls.
-
Incubate for the desired time period. For suspected rapid non-genomic effects, this could be minutes. For genomic effects, this is typically several hours to days.
-
Perform the assay to measure your endpoint of interest.
Interpretation:
-
If RU486 blocks the effect of this compound acetonide, it suggests the effect is mediated through the classical, genomic GR pathway.
-
If the effect of this compound acetonide is unaffected by RU486, it may be a non-genomic effect that is either GR-independent or mediated by a membrane-bound GR that is not blocked by RU486.
Protocol 2: qPCR for Measuring Off-Target Gene Expression
Objective: To quantify changes in the expression of genes known to be involved in off-target pathways of this compound acetonide.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (e.g., FKBP5, SGK1, c-Myc) and a stable housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Treat cells with this compound acetonide at various concentrations and for different durations.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for your target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Interpretation:
-
A significant change in the expression of known off-target genes in a dose-dependent manner provides evidence for the activation of those pathways by this compound acetonide.
Protocol 3: Western Blot for Assessing Signaling Pathway Activation
Objective: To detect the activation of specific signaling pathways (e.g., PI3K/Akt, MAPK/ERK) by analyzing the phosphorylation state of key proteins.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of Akt, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound acetonide for short time points (e.g., 5, 15, 30, 60 minutes) to capture rapid signaling events.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Interpretation:
-
An increase in the ratio of phosphorylated protein to total protein indicates activation of the signaling pathway.
Protocol 4: Intracellular Calcium Mobilization Assay
Objective: To investigate if this compound acetonide induces rapid, non-genomic effects through G protein-coupled receptors (GPCRs) or other mechanisms that lead to changes in intracellular calcium levels.
Materials:
-
Cells of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject this compound acetonide at the desired concentration and immediately begin recording the fluorescence intensity over time.
Interpretation:
-
A rapid increase in fluorescence intensity upon the addition of this compound acetonide indicates an increase in intracellular calcium, suggesting a non-genomic signaling event.
Visualizing Pathways and Workflows
Caption: Genomic vs. Non-Genomic Signaling Pathways of this compound Acetonide.
Caption: Troubleshooting Workflow for Unexpected Effects of this compound Acetonide.
Caption: Overview of PI3K/Akt and MAPK/ERK Signaling Pathways Modulated by this compound Acetonide.
References
- 1. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Question: How are glucocorticoids and mineralocorticoids different? – Pharm to Farm [info.umkc.edu]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative vasoconstrictor assay for topical corticosteroids: the puzzling case of this compound acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lecturio.com [lecturio.com]
- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluocinolone Acetonide Stock Solutions
This technical support center provides guidance on the long-term stability of fluocinolone acetonide stock solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound acetonide stock solutions.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My this compound acetonide powder won't dissolve in my chosen solvent. | 1. Solvent saturation: The concentration of this compound acetonide exceeds its solubility limit in the solvent. 2. Incorrect solvent: this compound acetonide has varying solubility in different solvents. | 1. Consult the solubility data. For instance, in DMSO and DMF, solubility is approximately 20 mg/mL, while in ethanol (B145695) it's around 5 mg/mL[1]. Do not exceed these concentrations. 2. Use a solvent in which this compound acetonide is more soluble, such as DMSO or DMF, for higher concentration stock solutions[1]. 3. Gentle warming and vortexing can aid dissolution, but avoid excessive heat as it may cause degradation. |
| My stock solution has developed a precipitate after storage. | 1. Temperature fluctuations: Storage at low temperatures (e.g., 4°C or -20°C) can cause the compound to crystallize out of solution, especially if the solution is near its saturation point. 2. Solvent evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration and causing precipitation. 3. Degradation: Over time, the compound may degrade into less soluble products. | 1. Before use, allow the solution to come to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, it may indicate degradation. 2. Ensure vials are tightly sealed with appropriate caps. Parafilm can be used for extra security. 3. If precipitation persists after warming and vortexing, the solution may be degraded and should be discarded. Prepare a fresh stock solution. |
| I'm seeing unexpected results in my cell-based assays. | 1. Degradation of this compound acetonide: The active compound may have degraded, leading to reduced potency. 2. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Contamination: The stock solution may be contaminated with bacteria or fungi. | 1. Prepare a fresh stock solution. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles[2]. 2. Ensure the final concentration of the organic solvent in your assay is at a non-toxic level (typically <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration. 3. Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent. |
| My aqueous working solution is cloudy. | 1. Poor aqueous solubility: this compound acetonide is sparingly soluble in aqueous buffers[1]. | 1. To prepare aqueous solutions, first dissolve this compound acetonide in an organic solvent like DMSO and then dilute with the aqueous buffer[1]. 2. Do not store aqueous solutions for more than one day as precipitation and degradation can occur[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound acetonide stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions due to the high solubility of this compound acetonide in these solvents (approximately 20 mg/mL). Ethanol is also a suitable solvent, with a solubility of about 5 mg/mL[1]. For aqueous working solutions, it is advised to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice[1].
Q2: How should I store my this compound acetonide stock solution and for how long is it stable?
Q3: What are the main degradation pathways for this compound acetonide?
A3: The primary degradation pathways for this compound acetonide are hydrolysis and oxidation[4][5]. Hydrolysis can be catalyzed by both acidic and basic conditions[5]. It is also sensitive to light, so protection from light is important during storage[6].
Q4: Can I store my stock solution at room temperature?
A4: While some commercial topical solutions are stored at room temperature (20°C to 25°C), for long-term stability of concentrated stock solutions for research purposes, storage at -20°C is recommended to minimize degradation[1][7]. If short-term storage at room temperature is necessary, ensure the solution is protected from light.
Q5: How can I check if my stock solution is still good?
A5: The most reliable method to assess the stability of your stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and concentration of this compound acetonide. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Data on Stability of this compound Acetonide Solutions
Note: The following data is derived from studies on complex formulations. Specific quantitative long-term stability data for simple stock solutions (e.g., in 100% DMSO or ethanol) is not extensively available in the public literature. The stability of a compound in a simple solvent may differ from its stability in a complex formulation.
| Formulation | Concentration | Solvent/Base | Storage Temperature | Duration | Percent Remaining/Degradation | Reference |
| Microemulsion | 0.1% | Polysorbate 80, PEG400, Clove Oil, Water | 40°C | 6 months | >95% | [8] |
| Buccal Solution | 0.01% w/v | Glycerin:PEG (1:1), Acetate Buffer pH 4 | 30°C | 30 days | ~90% (10% degradation) | [9] |
| Ointment Dilution | 1 in 4 dilution | Unguentum Merck | Not specified | 12 weeks | 95% (5% degradation) | [7] |
| Ointment Dilution | 1 in 4 dilution | Lipobase | Not specified | 12 weeks | 95% (5% degradation) | [7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound Acetonide (FW: 452.5 g/mol )
-
Anhydrous DMSO
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile amber glass vial on an analytical balance.
-
Carefully weigh 4.53 mg of this compound acetonide powder into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex until the solid is completely dissolved.
-
For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Stability-Indicating HPLC Method (Example Protocol)
This protocol is a generalized example based on common practices for stability-indicating methods for corticosteroids.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[10]. A common mobile phase is a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 238-240 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed on a sample of the this compound acetonide solution.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis:
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound acetonide peak and from each other, demonstrating specificity.
-
Visualizations
Caption: Workflow for preparing, storing, and testing the stability of this compound acetonide stock solutions.
Caption: Factors influencing the degradation of this compound acetonide solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Temperature and pH dependence of this compound acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and pH Dependence of this compound Acetonide Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Chemical stability of this compound acetonide ointment and fluocinonide cream diluted in emollient bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. repository.usmf.md [repository.usmf.md]
Validation & Comparative
A Comparative In Vitro Analysis of Fluocinolone Acetonide and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely used synthetic glucocorticoids, fluocinolone acetonide (FA) and dexamethasone (B1670325) (DEX). By examining their performance in key experimental assays, this document aims to equip researchers with the data necessary to make informed decisions in drug development and scientific research. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for reproducibility.
At a Glance: Key Performance Indicators
This compound acetonide and dexamethasone are potent anti-inflammatory agents that exert their effects primarily through the glucocorticoid receptor (GR). Their in vitro performance can be assessed by several key parameters, including their binding affinity to the GR, their ability to transactivate GR-mediated gene expression, and their efficacy in suppressing inflammatory responses.
| Parameter | This compound Acetonide (FA) | Dexamethasone (DEX) | Key Findings |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | 2.0 nM[1] | 5.4 nM[1] | This compound acetonide demonstrates a higher binding affinity for the glucocorticoid receptor, suggesting a more potent interaction at the molecular level. |
| GR Transactivation Potency (EC50) | 0.7 nM[1] | 3.0 nM[1] | This compound acetonide is more potent in activating GR-mediated gene transcription. |
| Inhibition of Inflammatory Cytokines | Significant inhibition of CD14, M-CSF, MIP-3α, and TNF-α secretion.[2][3] | Significant inhibition of CD14, M-CSF, MIP-3α, and TNF-α secretion.[2][3] | Both compounds effectively suppress the release of key inflammatory mediators in vitro. |
| Effect on Gene Expression | Modulates unique signaling pathways, including FGF and Wnt/β-catenin, and genes associated with lipid metabolism and the cell cycle.[1][4] | Regulates distinct signaling pathways such as TGF-β and PPAR/RXR activation, and genes related to RNA post-transcriptional modifications.[1][4] | While both glucocorticoids regulate a common set of genes, they also exhibit unique gene regulatory profiles, suggesting potential for differential therapeutic effects. |
| Cytotoxicity | No cytotoxic effects observed at doses 1000 times higher than those found with drug delivery systems.[5] | No decrease in cell viability at concentrations up to 5 times the clinical dose of free drug injections and 1000 times greater than a drug implant.[5] | Both compounds demonstrate a favorable safety profile in in vitro retinal cell models.[5] |
Mechanism of Action: A Focus on the Glucocorticoid Receptor and NF-κB Signaling
The anti-inflammatory effects of both this compound acetonide and dexamethasone are primarily mediated through their interaction with the glucocorticoid receptor. Upon binding, the glucocorticoid-GR complex translocates to the nucleus, where it modulates gene expression. One of the key mechanisms of their anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.
Glucocorticoids suppress NF-κB activity through several mechanisms, with a primary pathway involving the induction of IκBα synthesis.[6] IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[6]
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay quantifies the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
-
Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).[2]
-
Radioligand: [3H]dexamethasone.[2]
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.[2]
-
Procedure:
-
A fixed concentration of the GR-containing cytosol is incubated with a fixed concentration of [3H]dexamethasone.[2]
-
Increasing concentrations of the unlabeled competitor (this compound acetonide or dexamethasone) are added to the incubation mixture.[2]
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated using methods such as dextran-coated charcoal or filtration.[2]
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
Inhibition of Cytokine Secretion Assay
This assay measures the ability of a compound to inhibit the release of inflammatory cytokines from cells stimulated with an inflammatory agent.
-
Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or other relevant cell types such as human retinal microvascular pericytes.[7]
-
Stimulant: Lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).[7]
-
Procedure:
-
Cells are plated and allowed to adhere.
-
Cells are pre-incubated with various concentrations of this compound acetonide or dexamethasone.
-
The inflammatory stimulant is added to the cell cultures.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of the target cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value (the concentration of the drug that causes 50% inhibition of cytokine secretion) is calculated.
-
Comparative Data
Glucocorticoid Receptor Binding and Transactivation
A study utilizing human trabecular meshwork cells provided a direct comparison of the GR binding affinity and transactivation potency of this compound acetonide and dexamethasone.
| Compound | GR Binding Affinity (IC50) | GR Transactivation (EC50) |
| This compound Acetonide | 2.0 nM[1] | 0.7 nM[1] |
| Dexamethasone | 5.4 nM[1] | 3.0 nM[1] |
These results indicate that this compound acetonide has a more than two-fold higher affinity for the glucocorticoid receptor and is approximately four times more potent in transactivating the receptor compared to dexamethasone in this in vitro system.[1]
Inhibition of Inflammatory Cytokine Secretion
In a study using human THP-1 derived foam cells, both this compound acetonide and dexamethasone were shown to significantly inhibit the secretion of several inflammatory cytokines at a concentration of 1 μg/mL.
| Cytokine | This compound Acetonide (1 μg/mL) | Dexamethasone (1 μg/mL) |
| CD14 | Significant Reduction[2][3] | Significant Reduction[2][3] |
| M-CSF | Significant Reduction[2][3] | Significant Reduction[2][3] |
| MIP-3α | Significant Reduction[2][3] | Significant Reduction[2][3] |
| TNF-α | Significant Reduction[2][3] | Significant Reduction[2][3] |
While both compounds were effective, this study did not provide IC50 values for a direct potency comparison of cytokine inhibition.
Conclusion
The in vitro data presented in this guide demonstrates that both this compound acetonide and dexamethasone are highly potent glucocorticoids. This compound acetonide exhibits a higher binding affinity for the glucocorticoid receptor and greater potency in GR transactivation compared to dexamethasone. Both compounds effectively inhibit the secretion of key inflammatory cytokines. Their differential effects on gene expression suggest that they may have distinct therapeutic profiles.
The choice between this compound acetonide and dexamethasone for research and development purposes will depend on the specific application and desired therapeutic outcome. The detailed experimental protocols provided herein offer a foundation for further comparative studies to elucidate the nuanced differences between these two important anti-inflammatory agents.
References
- 1. A comparison between the this compound acetonide (Retisert) and dexamethasone (Ozurdex) intravitreal implants in uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Differentiation: The Safety Profile of Various Steroids on Retinal Cells in Vitro and their Implications for Clinical Use (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
In Vitro Showdown: Fluocinolone Acetonide vs. Triamcinolone Acetonide
A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of synthetic corticosteroids, both fluocinolone acetonide and triamcinolone (B434) acetonide are well-established anti-inflammatory agents. Understanding their comparative potency and mechanisms of action at a cellular level is crucial for informed drug development and research applications. This guide provides an objective in vitro comparison of these two compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Potency
An in vitro study conducted on human trabecular meshwork cells provides key insights into the direct comparison of this compound acetonide and triamcinolone acetonide in terms of their interaction with the glucocorticoid receptor (GR), the primary target for their therapeutic effects.
| Parameter | This compound Acetonide | Triamcinolone Acetonide | Reference |
| GR Binding Affinity (IC50) | 2.0 nM | 1.5 nM | [1] |
| GR Transactivation (EC50) | 0.7 nM | 1.5 nM | [1] |
These results indicate that while triamcinolone acetonide shows a slightly higher binding affinity for the glucocorticoid receptor (lower IC50), this compound acetonide is more potent in activating the receptor to induce gene transcription (lower EC50). Another study suggests that triamcinolone acetonide is approximately five times less potent than this compound acetonide in its anti-inflammatory action, although this is not based on a direct in vitro comparison[2].
Glucocorticoid Receptor Signaling Pathway
Corticosteroids like this compound acetonide and triamcinolone acetonide exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB.
References
A Comparative Analysis of Fluocinolone and Other Corticosteroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluocinolone with other corticosteroids, supported by experimental data. The information is presented to facilitate informed decisions in dermatological and anti-inflammatory research.
This compound is a synthetic fluorinated corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, it is a cornerstone in the treatment of various inflammatory and autoimmune diseases.[2] Its efficacy is mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and the inhibition of inflammatory pathways.[1][3] This guide will delve into a comparative analysis of this compound against other prominent corticosteroids, focusing on their relative potency, clinical efficacy in treating conditions like psoriasis and eczema, and the experimental methodologies used for their evaluation.
Comparative Efficacy: Clinical Trial Data
Clinical studies have demonstrated the therapeutic efficacy of this compound in various dermatological conditions. However, its performance relative to other corticosteroids varies depending on the specific drug, its concentration, and the vehicle used.
In a double-blind, parallel comparison for the treatment of psoriasis and eczema, 0.05% clobetasol (B30939) propionate (B1217596) cream was found to be statistically significantly superior to 0.05% fluocinonide (B1672898) cream in most response categories (p < 0.001 to p < 0.05).[3][4] Healing commenced more rapidly with clobetasol, and there was a lower tendency for relapse following treatment.[3] Drug-related side effects were generally mild but occurred more commonly with fluocinonide therapy in eczema patients (12% vs. 4% with clobetasol, p < 0.05).[3]
Another double-blind, randomized study comparing 0.05% betamethasone (B1666872) dipropionate cream with 0.025% this compound acetonide cream for psoriasis and eczema found both to be effective.[5] However, a significantly higher percentage of patients treated with betamethasone dipropionate were rated as "much better" at the end of the three-week trial period compared to those treated with this compound acetonide (57% vs. 25%).[5]
The following tables summarize the quantitative data from these comparative clinical trials.
Table 1: Comparison of Clobetasol Propionate and Fluocinonide in the Treatment of Psoriasis and Eczema [3][4]
| Outcome Measure | Clobetasol Propionate 0.05% Cream | Fluocinonide 0.05% Cream | Statistical Significance |
| Superiority in Psoriasis (all 3 response categories) | Statistically Superior | - | p < 0.001 |
| Superiority in Eczema (2 of 3 response categories) | Statistically Superior | - | p < 0.05 |
| Incidence of Drug-Related Side Effects (Eczema) | 4% | 12% | p < 0.05 |
Table 2: Comparison of Betamethasone Dipropionate and this compound Acetonide in the Treatment of Psoriasis and Eczema [5]
| Outcome Measure | Betamethasone Dipropionate 0.05% Cream | This compound Acetonide 0.025% Cream |
| Patients Rated as "Much Better" (Overall Assessment) | 57% | 25% |
Relative Potency and In Vitro Activity
The potency of topical corticosteroids is a critical factor in their clinical application and is often assessed using the vasoconstrictor assay. This assay measures the skin blanching effect of a corticosteroid, which is proportional to its therapeutic efficacy.[6] Corticosteroids are classified into seven groups based on their potency, with Group I being the most potent.[7]
This compound acetonide 0.025% ointment is classified as a medium potency (Class IV) corticosteroid.[8][9] In comparison, clobetasol propionate 0.05% is a super-potent (Class I) corticosteroid, while betamethasone dipropionate 0.05% is a high-potency (Class II) agent.[7][9] Triamcinolone (B434) acetonide 0.1% is also considered a medium potency (Class IV) corticosteroid.[8]
The intrinsic activity of corticosteroids is also evaluated through their binding affinity to the glucocorticoid receptor (GR). A higher binding affinity generally correlates with greater potency. In vitro studies have shown that mometasone (B142194) furoate has a very high affinity for the GR, followed by fluticasone (B1203827) propionate, budesonide, and triamcinolone acetonide.[10] While direct comparative binding affinity data for this compound against all these corticosteroids in a single study is limited, it is known to have a high affinity for the GR.[11]
The anti-inflammatory effects of corticosteroids can also be quantified in vitro by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells.[12]
Table 3: Relative Potency Classification of Selected Corticosteroids [7][8][9]
| Corticosteroid | Concentration and Formulation | Potency Class |
| Clobetasol Propionate | 0.05% Cream/Ointment | I (Super-potent) |
| Betamethasone Dipropionate | 0.05% Ointment | II (High potency) |
| This compound Acetonide | 0.025% Ointment | IV (Medium potency) |
| Triamcinolone Acetonide | 0.1% Cream | IV (Medium potency) |
| This compound Acetonide | 0.01% Cream | V (Lower-medium potency) |
| Betamethasone Valerate | 0.1% Cream | V (Lower-medium potency) |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate corticosteroids is crucial for interpreting and comparing study results.
Vasoconstrictor Assay
The vasoconstrictor assay is a pharmacodynamic test that measures the degree of skin blanching (vasoconstriction) induced by a topical corticosteroid.[6] This assay is widely used to determine the bioequivalence and relative potency of topical corticosteroid formulations.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Dose Application: A standardized amount of the corticosteroid formulation is applied to small, designated areas on the volar aspect of the forearms. Multiple formulations can be tested simultaneously on different sites.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period, usually several hours, to enhance drug penetration.
-
Removal and Observation: After the designated time, the dressing and any remaining formulation are removed.
-
Assessment of Blanching: The degree of skin blanching at each application site is visually assessed by a trained observer at specific time points after removal. A chromameter can also be used for objective color measurement.[6]
-
Scoring: The blanching response is typically graded on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The scores are analyzed to determine the relative potency of the different formulations.
Workflow of the Vasoconstrictor Assay.
Scholtz-Dumas Bioassay
The Scholtz-Dumas bioassay is a method for evaluating the efficacy of topical anti-psoriatic drugs directly on psoriatic plaques.[1]
Methodology:
-
Patient Selection: Patients with stable, chronic plaque psoriasis are selected.
-
Test Site Delineation: Small, uniform areas within psoriatic plaques are delineated as test sites.
-
Application of Test Medications: A precise amount of each test medication (including positive and negative controls) is applied to the delineated sites.[1]
-
Occlusion: The test sites are covered with an occlusive dressing.
-
Treatment Period: The medications are applied daily or on a set schedule for a defined period (e.g., 10-14 days).
-
Clinical Assessment: The test sites are evaluated at regular intervals by a blinded observer for changes in erythema, scaling, and induration.
-
Scoring: The improvement is scored on a predefined scale (e.g., a 4-point scale).[1]
-
Data Analysis: The scores are used to compare the efficacy of the different treatments.
Workflow of the Scholtz-Dumas Bioassay.
In Vitro Glucocorticoid Receptor Binding Assay
This assay quantifies the affinity of a corticosteroid for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cell lysates or purified recombinant receptors.[3]
-
Competitive Binding: A radiolabeled corticosteroid (e.g., ³H-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test corticosteroid.[3]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand.[3]
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The data is used to calculate the concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC50). This value is inversely proportional to the binding affinity.
In Vitro Cytokine Release Assay
This assay measures the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines by immune cells.[12]
Methodology:
-
Cell Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines, are cultured.[12]
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.
-
Treatment: The stimulated cells are treated with varying concentrations of the test corticosteroid.
-
Incubation: The cells are incubated for a specific period to allow for cytokine secretion.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using techniques like ELISA or multiplex bead arrays.[12]
-
Data Analysis: The inhibitory effect of the corticosteroid on cytokine release is quantified.
Signaling Pathway of Corticosteroid Action
Corticosteroids exert their anti-inflammatory effects primarily through genomic mechanisms.[3] They passively diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is part of a multiprotein complex.[3] Ligand binding induces a conformational change, leading to the dissociation of the complex and the translocation of the activated GR into the nucleus.[3] In the nucleus, the GR dimerizes and binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This can lead to:
-
Transactivation: Increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: Repression of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. remedypublications.com [remedypublications.com]
- 7. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onenucleus.com [onenucleus.com]
- 9. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The psoriasis bio-assay for topical corticosteroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fluocinolone Acetonide's Effect on Gene Expression via qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluocinolone acetonide's performance in modulating gene expression with other corticosteroids, supported by experimental data validated through quantitative real-time polymerase chain reaction (qPCR). Detailed experimental protocols and a summary of quantitative data are presented to aid in the design and interpretation of studies aimed at understanding the molecular effects of this synthetic corticosteroid.
Introduction to this compound Acetonide and Gene Expression
This compound acetonide is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, its mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[1] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1] Quantitative PCR (qPCR) is a sensitive and specific technique widely used to validate and quantify these changes in gene expression.
Comparative Analysis of Gene Expression Modulation
This compound acetonide, while sharing a common mechanism with other glucocorticoids like dexamethasone (B1670325) and hydrocortisone, can elicit unique patterns of gene expression. Microarray analyses have revealed both commonly regulated and drug-specific gene sets.
A study on human trabecular meshwork cells identified a significant number of genes commonly regulated by this compound acetonide, dexamethasone, and triamcinolone (B434) acetonide. Among these, FK506 binding protein 5 (FKBP5) is a well-established glucocorticoid-responsive gene that is consistently upregulated. However, the same study also highlighted that each corticosteroid modulates a unique set of genes and can affect distinct signaling pathways. For instance, in one cell line, this compound acetonide was found to significantly modulate genes involved in lipid metabolism, while dexamethasone regulated genes associated with RNA post-transcriptional modifications.
Below is a summary of representative genes whose expression is modulated by this compound acetonide and its alternatives, with qPCR validation data where available.
Table 1: qPCR Validation of Gene Expression Changes Induced by this compound Acetonide and Alternatives
| Gene | Function | Drug | Model System | Fold Change (vs. Control) | Citation |
| FKBP5 | Glucocorticoid receptor regulation, stress response | This compound Acetonide | Mouse Skin | Upregulated (qPCR validated) | [1] |
| Dexamethasone | Human Peripheral Blood Mononuclear Cells | Upregulated | [2] | ||
| HSD11B1 | Glucocorticoid metabolism | This compound Acetonide | Mouse Skin | Upregulated (RNA-Seq) | |
| IL-6 | Pro-inflammatory cytokine | Dexamethasone | Human Peripheral Blood Mononuclear Cells | Downregulated | |
| TNF-α | Pro-inflammatory cytokine | Dexamethasone | Human Peripheral Blood Mononuclear Cells | Downregulated | |
| Cell Cycle & DNA Repair Genes | Cell proliferation and genome maintenance | This compound Acetonide | Mouse Skin | Downregulated (RNA-Seq) | [1] |
Note: This table is a synthesis of data from multiple sources and direct comparative studies using qPCR for all listed genes and drugs are limited. The fold change can vary significantly based on the cell type, drug concentration, and treatment duration.
Experimental Protocols
This section provides a detailed methodology for validating the effect of this compound acetonide on gene expression using qPCR.
Experimental Workflow
Caption: Workflow for qPCR validation of gene expression.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., human keratinocytes, peripheral blood mononuclear cells, or a specific disease model).
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound acetonide, an alternative corticosteroid (e.g., dexamethasone, hydrocortisone), or a vehicle control (e.g., DMSO). A typical concentration range for in vitro studies is 1-100 nM. Include a minimum of three biological replicates for each condition.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
2. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure. Assess RNA integrity using gel electrophoresis or a bioanalyzer; an RNA Integrity Number (RIN) > 8 is recommended.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers and/or oligo(dT) primers.
3. Quantitative PCR (qPCR)
-
Primer Design and Validation: Design or select validated primers for the target genes and at least two reference (housekeeping) genes. Reference gene expression should be stable across all experimental conditions.
-
Primer Sequences for Mouse Genes:
-
Primer Sequences for Human Genes (Representative examples):
-
FKBP5: Commercially available validated primer sets are recommended.
-
HSD11B1: Commercially available validated primer sets are recommended.
-
IL-6: Forward: 5′-CCGGAGAGGAGACTTCACAG-3′, Reverse: 5′-TTTCCACGATTTCCCAGAGA-3′[3]
-
TNF-α: Forward: 5′-ACGGCATGGATCTCAAAGAC-3′, Reverse: 5′-GTGGGTGAGGAGCACGTAG-3′[3]
-
ACTB (β-actin): Commercially available validated primer sets are recommended.
-
GAPDH: Commercially available validated primer sets are recommended.
-
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix. Each reaction should include the cDNA template, forward and reverse primers, and master mix. Include no-template controls (NTCs) to check for contamination.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
4. Data Analysis
-
Determine Cq Values: The instrument's software will determine the quantification cycle (Cq) value for each reaction.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene (ΔCq = Cq_target - Cq_reference).
-
Normalization to Control Group (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the average ΔCq of the control (vehicle-treated) group (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCq).
-
Signaling Pathway of this compound Acetonide
This compound acetonide exerts its effects on gene expression primarily through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
Validating the effects of this compound acetonide on gene expression using qPCR is essential for understanding its molecular mechanisms and for the development of new therapeutic strategies. This guide provides a framework for comparing its effects with other corticosteroids and offers detailed protocols to ensure robust and reproducible results. The provided data and methodologies can serve as a valuable resource for researchers in the fields of dermatology, immunology, and drug development.
References
Fluocinolone Acetonide in Retinal Cell Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of fluocinolone acetonide (FAc) in various retinal cell models, juxtaposed with other commonly used corticosteroids and a non-steroidal anti-inflammatory drug (NSAID). The data presented is intended to assist researchers and drug development professionals in evaluating the potential of FAc for therapeutic applications in retinal diseases.
Comparative Efficacy in Retinal Cell Viability
The cytoprotective effect of this compound acetonide has been evaluated in several retinal cell lines, demonstrating a favorable safety profile compared to other corticosteroids.
Data Summary
The following tables summarize the quantitative data on the effects of this compound acetonide and its alternatives on the viability of various retinal cell types.
Table 1: Comparative Cytotoxicity of Corticosteroids in ARPE-19 and R28 Cells
| Corticosteroid | Concentration | Cell Line | Cell Viability (%) vs. Control | Citation |
| This compound Acetonide | 1000x clinical dose | ARPE-19 | No significant decrease | [1] |
| 1000x clinical dose | R28 | No significant decrease | [1] | |
| Dexamethasone | 5x clinical dose | ARPE-19 | No significant decrease | [1] |
| 5x clinical dose | R28 | No significant decrease | [1] | |
| Triamcinolone (B434) Acetonide | 800 µg/mL | Rat Retinal Cells | Significant reduction | [2] |
| Betamethasone | Clinically relevant dose | ARPE-19 | Significant cytotoxic changes | [1] |
| Clinically relevant dose | R28 | Significant cytotoxic changes | [1] | |
| Methylprednisolone | Clinically relevant dose | ARPE-19 | Significant cytotoxic changes | [1] |
| Clinically relevant dose | R28 | Significant cytotoxic changes | [1] | |
| Loteprednol | Clinically relevant dose | ARPE-19 | Significant cytotoxic changes | [1] |
| Clinically relevant dose | R28 | Significant cytotoxic changes | [1] |
Table 2: Effect of this compound Acetonide on Hyperglycemia-Induced Müller Cell Death
| Treatment | Condition | Cell Line | Reduction in Cell Death (%) | Citation |
| This compound Acetonide (0.05 ng/mL) | 25mM Glucose | rMC-1 (rat) | 92 ± 5 | [3] |
| 25mM Glucose | hMC (human) | 78.6 ± 6 | [3] |
Table 3: Neuroprotective Effects of Corticosteroids in Retinal Ganglion Cells (RGCs) under High Glucose
| Treatment | Condition | Cell Line | RGC Survival (%) vs. Control | Citation |
| Control | Normal Glucose | Rat RGCs | 100 | [4] |
| High Glucose (30mM) | High Glucose | Rat RGCs | 33 | [4] |
| Dexamethasone (1 µM) + High Glucose | High Glucose | Rat RGCs | Reverted to control levels | [4] |
Anti-Inflammatory and Anti-Angiogenic Efficacy
This compound acetonide exerts its therapeutic effects primarily through its potent anti-inflammatory and anti-angiogenic properties.
Data Summary
Table 4: Effect of this compound Acetonide on Inflammatory and Angiogenic Factors
| Drug | Cell Line/Model | Effect | Mechanism | Citation |
| This compound Acetonide | ARPE-19 | Inhibition of VEGF secretion and mRNA expression | Glucocorticoid Receptor (GR) mediated | [5] |
| Chick Chorioallantoic Membrane | Inhibition of TNF-α induced angiogenesis | - | [5] | |
| Rat Müller Cells (hyperglycemic) | Decreased pro-inflammatory caspase-1 activity | - | [3] | |
| Nepafenac (B1678188) (Amfenac) | Rat Müller Cells | No inhibition of hypoxia-induced VEGF production | - | [6] |
| Retinal Endothelial Cells | Inhibition of VEGF-induced proliferation and tube formation | COX-1 and COX-2 inhibition | [6] |
Experimental Protocols
Cell Viability Assays
-
Trypan Blue Dye Exclusion Assay:
-
Culture human retinal pigment epithelial cells (ARPE-19) and rat embryonal neurosensory precursor retinal cells (R28) to 80% confluency.
-
Treat cells with various concentrations of corticosteroids (this compound Acetonide, Dexamethasone, Betamethasone, Methylprednisolone, Loteprednol).
-
After the desired incubation period, detach the cells using trypsin.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (viable cell count / total cell count) x 100%.[1]
-
-
MTT Assay:
-
Seed ARPE-19 cells in 96-well plates.
-
Treat cells with different concentrations of the test compounds.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
-
Retinal Endothelial Cell Proliferation Assay
-
In Vitro Sprouting Assay:
-
Culture bovine retinal endothelial cells.
-
Stimulate the cells with a growth factor such as basic fibroblast growth factor (bFGF).
-
Incubate the stimulated cells with different concentrations of triamcinolone acetonide.
-
Assess cell proliferation by measuring the extent of sprouting and tube formation, which can be quantified by image analysis.[7]
-
In Vivo Neuroprotection Model (Rat Model of Retinal Degeneration)
-
Use a transgenic rat model of retinal degeneration (e.g., S334ter-4 rats).
-
Implant sustained-release devices delivering this compound acetonide intravitreally at different doses (e.g., 0.2 µ g/day and 0.5 µ g/day ).
-
Include control groups with inactive implants and unoperated animals.
-
After a defined period, euthanize the animals and enucleate the eyes.
-
Perform histological analysis to measure the thickness of the outer nuclear layer (ONL), a marker of photoreceptor survival.
-
Perform immunohistochemistry to quantify the number of activated microglial cells.[4]
Signaling Pathways and Mechanisms of Action
Glucocorticoid Receptor Signaling Pathway
This compound acetonide, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of retinal cells. This binding leads to the translocation of the FAc-GR complex into the nucleus, where it modulates gene expression.[5]
Caption: Glucocorticoid receptor signaling pathway of this compound Acetonide.
Experimental Workflow for Assessing Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound acetonide in a retinal cell model of inflammation.
Caption: Experimental workflow for evaluating anti-inflammatory efficacy.
Comparison of Anti-Inflammatory Mechanisms
The primary anti-inflammatory mechanisms of corticosteroids and NSAIDs differ, which is crucial for selecting the appropriate therapeutic agent.
Caption: Comparison of anti-inflammatory mechanisms.
References
- 1. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 2. Effect of nepafenac 0.1% on retinal thickness after cataract surgery in patients without risk factors for cystoid macular edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative mechanistic study of RPE cell death induced by different oxidative stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. centaurpharma.com [centaurpharma.com]
- 6. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Unveiling the Neuroprotective Efficacy of Fluocinolone Acetonide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neurodegenerative and drug-induced neurological disorders, the quest for effective neuroprotective agents is paramount. A growing body of evidence has brought the synthetic corticosteroid fluocinolone acetonide (FA) to the forefront as a promising candidate for mitigating neuronal damage in conditions such as retinal degeneration and chemotherapy-induced peripheral neuropathy. This comprehensive guide provides a detailed comparison of this compound acetonide's neuroprotective performance against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Executive Summary
This compound acetonide, a potent glucocorticoid, has demonstrated significant neuroprotective effects in various preclinical models. Its primary mechanisms of action include potent anti-inflammatory activity, suppression of microglial activation, and modulation of mitochondrial function. This guide will delve into the specifics of its efficacy in two key areas: retinal degeneration and paclitaxel-induced peripheral neuropathy, comparing it with other corticosteroids and non-corticosteroid alternatives.
This compound Acetonide in Retinal Degeneration
In models of retinal degeneration, such as the Royal College of Surgeons (RCS) and S334-ter-4 transgenic rats, this compound acetonide has been shown to preserve retinal structure and function.
Comparative Performance
Studies have demonstrated the superiority of FA over other corticosteroids in certain contexts. For instance, in a model of photo-oxidative damage, intravitreal FA was found to ameliorate outer-retinal atrophy, whereas triamcinolone (B434) acetonide (TA) showed no significant effect. Comparisons with the non-corticosteroid agent brimonidine (B1667796), an α2-adrenergic agonist, also highlight different mechanistic approaches to neuroprotection. While brimonidine primarily acts by lowering intraocular pressure and providing direct neurotrophic support, FA's effects are largely mediated through its potent anti-inflammatory and immunomodulatory properties.
| Treatment Group | Animal Model | Key Outcomes | Reference |
| This compound Acetonide (0.2 µ g/day ) | S334-ter-4 rats | 25.8%±2.3% greater ONL thickness vs. control; 15% ERG amplitude attenuation | [1] |
| This compound Acetonide (0.5 µ g/day ) | S334-ter-4 rats | 22.4%±2.8% greater ONL thickness vs. control; 30% ERG amplitude attenuation | [1] |
| Inactive Implant | S334-ter-4 rats | 50-60% reduction in ERG a- and b-wave amplitudes | [1] |
| Brimonidine (1 mg/kg/day) | Rat (Laser-induced OHT) | Prevented further ganglion cell loss after 10 days of elevated IOP | [2] |
| Timolol (2 mg/kg/day) | Rat (Laser-induced OHT) | No effect on ganglion cell loss | [2] |
Experimental Protocol: Intravitreal this compound Acetonide Implantation in Rat Models of Retinal Degeneration
This protocol provides a detailed methodology for assessing the neuroprotective effects of FA in the S334-ter-4 rat model of retinal degeneration.[1]
1. Animal Model:
-
S334-ter-4 transgenic albino rats, which carry a rhodopsin mutation leading to progressive photoreceptor degeneration.
-
Animals are typically 4 weeks of age at the start of the study.
2. Drug Delivery System:
-
A non-biodegradable, sustained-release intravitreal drug-delivery implant (IDDI) containing this compound acetonide.
-
Implants are designed to release FA at a constant rate (e.g., 0.2 µ g/day or 0.5 µ g/day ).
3. Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic agent.
-
A small scleral incision is made approximately 1.5 mm posterior to the limbus.
-
The IDDI is inserted into the vitreous cavity using a custom injector.
-
The incision is closed with a suture.
4. Outcome Measures:
-
Electroretinography (ERG): Performed at baseline and at regular intervals (e.g., every 2 weeks) post-implantation to assess retinal function. Both a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes are measured.
-
Histology: At the end of the study (e.g., 12 weeks of age), eyes are enucleated, fixed, and sectioned. The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, is measured.
-
Immunohistochemistry: Retinal sections or wholemounts are stained with antibodies against markers of microglial activation (e.g., Iba-1, ED-1) to assess the level of neuroinflammation.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare outcomes between treatment and control groups.
Signaling Pathway in Retinal Neuroprotection
This compound acetonide exerts its neuroprotective effects in the retina through a multi-faceted signaling pathway. As a glucocorticoid, it binds to cytosolic glucocorticoid receptors (GR).[3] This complex then translocates to the nucleus, where it modulates gene expression. This leads to the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of microglial activation. By reducing neuroinflammation, FA creates a more favorable environment for photoreceptor survival.
Caption: this compound Acetonide's Anti-inflammatory Pathway in Retinal Neuroprotection.
This compound Acetonide in Paclitaxel-Induced Peripheral Neuropathy
Paclitaxel (B517696), a widely used chemotherapeutic agent, often causes debilitating peripheral neuropathy. Research has identified this compound acetonide as a potential agent to prevent this neurotoxicity.
Comparative Performance
While direct, head-to-head clinical trials are limited, preclinical studies have shown that FA can protect against paclitaxel-induced axonal degeneration.[4] The primary mechanism identified is the enhancement of mitochondrial trafficking in dorsal root ganglion (DRG) neurons. This is a distinct mechanism compared to other agents used to manage neuropathic pain, such as duloxetine (B1670986) or gabapentin, which primarily modulate neurotransmitter activity.
| Treatment | Mechanism of Action | Key Experimental Findings | Reference |
| This compound Acetonide | Enhances anterograde mitochondrial trafficking | Prevents axonal degeneration in DRG neurons treated with paclitaxel | [4] |
| Duloxetine | Serotonin and norepinephrine (B1679862) reuptake inhibitor | Can improve neuropathic pain symptoms | [5] |
| Gabapentin | Binds to α2δ-1 subunit of voltage-gated calcium channels | Can reduce neuropathic pain | [5] |
| Vitamin E | Antioxidant | May improve incidence and scores of neuropathy | [5] |
Experimental Protocol: Assessing Neuroprotection in a Paclitaxel-Induced Peripheral Neuropathy Model
This protocol outlines the key steps to evaluate the neuroprotective effects of this compound acetonide against paclitaxel-induced neuropathy in a mouse model.[4]
1. Animal Model:
-
Adult mice (e.g., C57BL/6).
2. Induction of Neuropathy:
-
Paclitaxel is administered to the mice, typically via intraperitoneal injections, over a specified period to induce peripheral neuropathy.
3. Treatment:
-
This compound acetonide is co-administered with paclitaxel. The route of administration for FA can vary (e.g., subcutaneous).
4. Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Thermal Hyperalgesia: Measured using a hot plate or radiant heat source to determine the latency to paw withdrawal.
5. Histological Analysis:
-
At the end of the treatment period, skin biopsies from the hind paws are taken to assess the density of intraepidermal nerve fibers (IENF). A reduction in IENF density is a hallmark of peripheral neuropathy.
-
Dorsal root ganglia (DRG) may also be harvested for analysis of neuronal morphology and mitochondrial distribution.
6. In Vitro Studies:
-
Primary DRG neurons can be cultured and treated with paclitaxel and FA to directly observe effects on axonal length and mitochondrial transport using live-cell imaging.
Signaling Pathway in Mitigating Paclitaxel-Induced Neuropathy
This compound acetonide's neuroprotective effect in the context of paclitaxel-induced neuropathy appears to be linked to the preservation of mitochondrial function and transport. Paclitaxel disrupts microtubule dynamics, which are crucial for axonal transport, including the movement of mitochondria. By enhancing anterograde (from the cell body to the axon terminal) mitochondrial trafficking, FA may ensure an adequate energy supply to the distal axons, thereby preventing their degeneration.
Caption: this compound Acetonide's Role in Mitochondrial Trafficking.
Conclusion
This compound acetonide demonstrates significant promise as a neuroprotective agent through its potent anti-inflammatory effects in retinal degeneration and its unique ability to enhance mitochondrial trafficking in paclitaxel-induced peripheral neuropathy. The presented experimental data and protocols provide a framework for further research and development of FA as a therapeutic option for these challenging conditions. Its performance, particularly in preclinical models, suggests it may offer advantages over existing treatments, warranting further clinical investigation.
References
A Head-to-Head Battle of Topical Corticosteroids: Fluocinolone Acetonide vs. Betamethasone
For researchers, scientists, and drug development professionals, the selection of a topical corticosteroid is a critical decision driven by a nuanced understanding of potency, efficacy, and underlying mechanism of action. This guide provides a comprehensive quantitative comparison of two widely used mid-potency corticosteroids: fluocinolone acetonide and betamethasone (B1666872), supported by experimental data and detailed methodologies.
This in-depth analysis delves into the comparative performance of this compound acetonide and various esters of betamethasone, offering a clear perspective on their relative strengths in treating inflammatory dermatoses such as psoriasis and eczema. By presenting quantitative data in structured tables and elucidating the experimental protocols used to derive this information, this guide aims to equip researchers with the necessary knowledge to make informed decisions in their work.
At a Glance: Key Quantitative Comparisons
To facilitate a rapid and objective comparison, the following tables summarize the key quantitative parameters of this compound acetonide and betamethasone, including their glucocorticoid receptor binding affinity, clinical efficacy in treating psoriasis and eczema, and their classification within the topical corticosteroid potency hierarchy.
| Parameter | This compound Acetonide | Betamethasone Valerate (B167501) | Citation |
| Glucocorticoid Receptor Binding Affinity (IC50) | 2.0 nM | 5.0 - 6.0 nM | [1][2][3] |
| Indication | This compound Acetonide (0.025%) | Betamethasone Dipropionate (0.05%) | Citation |
| Psoriasis & Eczema ("Much Better" Response) | 25% of patients | 57% of patients | [1] |
| Potency Class | Drug |
| Class II (High Potency) | Betamethasone dipropionate 0.05% (ointment, cream) |
| Class III (Upper Mid-Strength Potency) | Betamethasone valerate 0.1% (ointment) |
| Class IV (Mid-Strength Potency) | This compound acetonide 0.025% (ointment), Mometasone furoate 0.1% (cream, ointment) |
| Class V (Lower Mid-Strength Potency) | Betamethasone valerate 0.1% (cream, lotion), this compound acetonide 0.025% (cream) |
| Class VI (Mild Potency) | This compound acetonide 0.01% (cream, oil, solution) |
Deep Dive: Experimental Methodologies
The quantitative data presented in this guide are derived from rigorous scientific experimentation. Understanding the methodologies behind these studies is crucial for interpreting the results accurately.
Glucocorticoid Receptor Binding Affinity Assay
The binding affinity of a corticosteroid to its receptor is a key determinant of its intrinsic potency. This is typically quantified using a competitive radioligand binding assay.
Objective: To determine the concentration of the test compound (this compound acetonide or betamethasone) that inhibits 50% of the binding of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) to the glucocorticoid receptor (GR). This value is known as the IC50.
Protocol Outline:
-
Receptor Preparation: Cytosolic extracts containing the glucocorticoid receptor are prepared from cultured human cells (e.g., keratinocytes) or tissue homogenates.
-
Competitive Binding: A constant concentration of the radiolabeled glucocorticoid is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test corticosteroid.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the unlabeled competitor. The IC50 value is then determined from this dose-response curve.
The Vasoconstrictor Assay (McKenzie-Stoughton Test)
The vasoconstrictor assay is a widely accepted in vivo method for assessing the bioequivalence and relative potency of topical corticosteroid formulations. The principle of this assay is that corticosteroids induce vasoconstriction in the small blood vessels of the skin, leading to visible blanching (whitening). The degree of blanching is proportional to the potency of the corticosteroid.
Objective: To visually assess and score the degree of skin blanching induced by the topical application of this compound acetonide and betamethasone formulations.
Protocol Outline:
-
Subject Selection: Healthy volunteers with normal skin are selected for the study.
-
Site Demarcation: Multiple small, circular sites are marked on the flexor surface of the forearms of each subject.
-
Topical Application: A standardized amount of the corticosteroid formulation is applied to each test site. Some sites are left untreated as controls.
-
Occlusion: The application sites are often covered with an occlusive dressing (e.g., a plastic film) to enhance drug penetration.
-
Application Duration: The formulations are left on the skin for a specified period, typically several hours.
-
Removal and Cleaning: After the designated time, the occlusive dressings and any remaining formulation are carefully removed.
-
Blanching Assessment: At specific time points after removal (e.g., 2, 4, 6, and 24 hours), the degree of vasoconstriction (blanching) at each site is visually assessed by trained observers who are blinded to the treatment allocation.
-
Scoring: The blanching is scored on a standardized scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).
-
Data Analysis: The scores for each formulation are averaged across all subjects and time points to determine the relative vasoconstrictor potency.
Visualizing the Science: Diagrams and Workflows
To further clarify the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Glucocorticoid Signaling Pathway.
Caption: Comparative Clinical Trial Workflow.
Conclusion
The quantitative data and experimental methodologies presented in this guide offer a clear and objective comparison between this compound acetonide and betamethasone. While both are effective topical corticosteroids, betamethasone esters, particularly betamethasone dipropionate, generally exhibit higher potency and, in some clinical trials, a greater percentage of patients achieving significant improvement in conditions like psoriasis and eczema.[1] this compound acetonide, with its slightly lower glucocorticoid receptor binding affinity, is classified in the mid to lower-mid potency range, making it a suitable option for certain clinical scenarios.
The choice between these two agents will ultimately depend on the specific clinical indication, the severity of the inflammatory condition, the anatomical location of the affected skin, and the desired therapeutic outcome. This guide provides the foundational quantitative data to support such evidence-based decisions in a research and drug development context.
References
Cross-Validation of Fluocinolone Acetonide's Efficacy Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory and immunosuppressive agent. Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of target genes.[1][2][3] This interaction leads to the inhibition of pro-inflammatory mediators and the suppression of immune responses.[1][4] While extensively used in dermatology and ophthalmology, its efficacy and cellular effects vary significantly across different cell types. This guide provides a comparative analysis of this compound acetonide's performance in various cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound Acetonide in Different Cell Lines
The following table summarizes the quantitative effects of this compound acetonide across several cell lines, highlighting its diverse biological activities.
| Cell Line | Cell Type | Concentration Range | Key Findings | Reference |
| Human Dental Pulp Cells (HDPCs) | Primary Cells | 0.1-50 μmol/L | Low concentrations (0.1-10 μmol/L) were non-toxic and stimulated cell proliferation, as well as fibronectin and type I collagen synthesis. | [5] |
| THP-1 derived Foam Cells | Human Monocytic Cell Line | 0.1-50 μg/mL | Improved cell survival at lower concentrations (0.1 and 1 μg/mL), inhibited the secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, and TNF-α), and reduced cholesteryl ester accumulation. This compound acetonide was more effective than dexamethasone (B1670325) in reducing lipid accumulation at 1 and 10 μg/mL. | [6][7] |
| Rat Müller Cells (rMC-1) | Rat Retinal Müller Cell Line | 0.001-1 ng/mL | Exhibited a therapeutic window, with 0.05 ng/mL reducing hyperglycemia-induced cell death by 92±5%. It also decreased pro-inflammatory caspase-1 activity. | [8] |
| Human Müller Cells (hMC) | Primary Human Retinal Müller Cells | Not specified, but tested with 0.05 ng/mL | 0.05 ng/mL reduced hyperglycemia-induced cell death by 78.6±6%. | [8] |
| Mouse Skin Tumor Cells | In vivo mouse model | Not specified for cell line | Effective inhibitor of mouse skin tumor promotion and drastically inhibited epidermal DNA synthesis and cellular proliferation induced by a phorbol (B1677699) ester tumor promoter. | [9] |
| Ewing Sarcoma Cell Lines (e.g., SK-N-MC) | Human Cancer Cell Lines | IC50 values determined | One cell line (SK-N-MC) showed high sensitivity with an IC50 of 128.6 nM. Most other Ewing sarcoma cell lines had an IC50 of less than 1 µM. | [10] |
Signaling Pathway of this compound Acetonide
This compound acetonide exerts its effects by modulating gene expression through the glucocorticoid receptor signaling pathway. The diagram below illustrates this process.
Caption: this compound Acetonide's intracellular signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound acetonide's effects.
Human Dental Pulp Cell (HDPC) Proliferation and Matrix Formation Assay
-
Cell Culture: HDPCs were prepared from freshly extracted human third molars and cultured.
-
Drug Treatment: Cells were treated with this compound acetonide at concentrations ranging from 0.1 to 50 μmol/L.
-
Cytotoxicity and Proliferation Assay: An MTT assay was used to determine the toxicity and proliferation of HDPCs.
-
Extracellular Matrix Synthesis: Western blot analysis was performed to detect the synthesis of fibronectin and type I collagen.[5]
THP-1 Derived Foam Cell Inflammation and Lipid Accumulation Assay
-
Cell Culture and Differentiation: Human monocytic THP-1 cells were cultured and differentiated into macrophages using 50 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 days. Foam cells were then generated by exposing the macrophages to 100 μg/mL oxidized low-density lipoprotein (OxLDL) for 2 days.
-
Drug Treatment: Differentiated foam cells were treated with this compound acetonide at concentrations of 0.1, 1, 10, and 50 μg/mL.
-
Cell Proliferation and Lipid Accumulation: Cell proliferation was assessed using the PicoGreen assay, and cholesterol quantification assays were used to measure lipid accumulation.
-
Cytokine Array: A cytokine array was used to evaluate the secretion of inflammatory cytokines.[7]
Müller Cell Viability Assay in a Hyperglycemic Environment
-
Cell Culture: Rat (rMC-1) and human (hMC) Müller cells were cultured in either normal (5mM) or high (25mM) glucose conditions for up to 96 hours.
-
Drug Treatment: this compound acetonide was added at various concentrations, with 0.05 ng/mL being a key tested concentration. For interventional studies, the drug was added 48 hours into the high glucose treatment.
-
Functional Assays: Caspase activities were measured using fluorescence peptide probes. Cell swelling and death were assessed using a DeNovix CellDrop FL.[8]
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the effects of this compound acetonide on a given cell line.
Caption: General experimental workflow for cell line studies.
References
- 1. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. youtube.com [youtube.com]
- 5. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effects of antiinflammatory agents on mouse skin tumor promotion, epidermal DNA synthesis, phorbol ester-induced cellular proliferation, and production of plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Fluocinolone and Clobetasol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two potent topical corticosteroids, fluocinolone and clobetasol (B30939). While both are widely used in the management of inflammatory skin conditions, their performance profiles exhibit notable differences. This analysis is based on available clinical data to inform research and development decisions.
Overview of this compound and Clobetasol
This compound and clobetasol are synthetic glucocorticoids that exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor. Clobetasol is generally considered a super-potent corticosteroid, while this compound's potency can range from intermediate to high depending on the concentration and formulation.[1][2] For instance, fluocinonide (B1672898) 0.1% is a high-potency formulation, but it is still considered less potent than clobetasol.[1][2]
Comparative Efficacy in Inflammatory Skin Conditions
Clinical studies have demonstrated the high efficacy of both compounds in treating conditions such as psoriasis and eczema. However, direct comparisons often indicate a superior or more rapid therapeutic effect with clobetasol.
In a double-blind, parallel comparison for psoriasis and eczema, clobetasol propionate (B1217596) 0.05% cream was found to be statistically significantly superior to fluocinonide 0.05% cream in most response categories.[3][4][5] Healing commenced more rapidly with clobetasol, and there was a lower tendency for relapse following treatment cessation.[3][4][5] Specifically, in psoriasis, clobetasol showed superiority in all three response categories, and in two out of three for eczema.[3][4]
Another 6-month clinical trial focusing on bilateral psoriasis lesions found that, with one exception, all patients responded better on the side treated with clobetasol propionate ointment compared to the side treated with this compound acetonide ointment after the first month.[6] Relapses also tended to be less rapid and severe with clobetasol.[6]
However, in a Scholtz-Dumas bioassay on psoriatic plaques, fluocinonide 0.1% cream and clobetasol propionate 0.05% cream were found to be comparably effective, with 60-80% of actively-treated sites being clear or almost clear of psoriasis after treatment.
Data Summary
| Study Focus | This compound Formulation | Clobetasol Formulation | Key Findings |
| Psoriasis and Eczema[3][4][5] | Fluocinonide 0.05% cream | Clobetasol propionate 0.05% cream | Clobetasol was statistically significantly superior in most response categories for both conditions. Healing was more rapid with clobetasol. |
| Psoriasis (6-month trial)[6] | This compound acetonide ointment | Clobetasol propionate ointment | Patients generally responded better to clobetasol. Relapses were less rapid and severe with clobetasol. |
| Plaque Psoriasis (Scholtz-Dumas bioassay) | Fluocinonide 0.1% cream | Clobetasol propionate 0.05% cream | Both were comparably effective in clearing psoriatic plaques. |
Side Effect Profile: Skin Atrophy
A significant consideration in the long-term use of topical corticosteroids is the potential for skin atrophy. An in vivo study specifically comparing the atrophogenic potential of fluocinonide 0.1% cream with clobetasol propionate 0.05% cream and foam revealed a lower risk associated with fluocinonide.[7][8][9][10] While clobetasol cream showed substantial atrophic changes, fluocinonide cream produced no or only mild effects, slightly greater than the vehicle.[7][8][9][10]
| Study Focus | This compound Formulation | Clobetasol Formulation | Key Findings on Skin Atrophy |
| Skin Atrophy Potential[7][8][9][10] | Fluocinonide 0.1% cream | Clobetasol propionate 0.05% cream and foam | Fluocinonide cream has a lower potential to produce atrophic changes of the skin compared to both clobetasol formulations. |
Drug-related side effects were also reported to be more common with fluocinonide in one study on eczema patients, occurring in 12% of patients receiving fluocinonide compared to 4% of those receiving clobetasol.[3][4] However, transient reductions in morning plasma cortisol were observed in 6% of clobetasol-treated patients, indicating a potential for systemic absorption and adrenal suppression.[3][5]
Experimental Protocols
Psoriasis and Eczema Clinical Trial [3][5]
-
Study Design: A double-blind, parallel comparison.
-
Participants: 114 adolescent and adult patients with psoriasis and 113 with eczema.
-
Treatment Regimen: Three times daily application of either 0.05% clobetasol propionate cream or 0.05% fluocinonide cream for 2 weeks.
-
Assessment: Patients were evaluated based on the investigators' overall judgment of clinical response, the degree of severity of specific signs and symptoms, and the patients' own evaluation of improvement.
Skin Atrophy Potential Study [7][8][10]
-
Study Design: Comparative clinical trial.
-
Participants: 10 female subjects.
-
Treatment Regimen: Test treatments (fluocinonide 0.1% cream, clobetasol propionate 0.05% cream, and 0.05% foam) were applied to the forearms twice daily for 21 days.
-
Assessment: Skin characteristics were assessed for atrophic changes before and after treatment. Punch biopsies were obtained from 5 subjects for histological assessment.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and clobetasol exert their effects through the glucocorticoid receptor (GR). The signaling pathway is a key area of interest for drug development professionals seeking to modulate the therapeutic and adverse effects of corticosteroids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow: In Vivo Skin Atrophy Assessment
The following diagram illustrates a typical workflow for assessing the atrophogenic potential of topical corticosteroids in a clinical setting.
Caption: Workflow for In Vivo Skin Atrophy Study.
References
- 1. Fluocinonide vs. Clobetasol for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 5. Clobetasol propionate versus fluocinonide creams in psoriasis and eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Determination of the Skin Atrophy Potential of the Super-High-Potency Topical Corticosteroid Fluocinonide 0.1% Cream Compared with Clobetasol Propionate 0.05% Cream and Foam and a Vehicle - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. In vivo determination of the skin atrophy potential of the super-high-potency topical corticosteroid fluocinonide 0.1% cream compared with clobetasol propionate 0.05% cream and foam, and a vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Fluocinolone Acetonide Dose-Dependency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluocinolone acetonide's dose-dependent performance against other corticosteroids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced efficacy and potency of this compound acetonide in various therapeutic contexts.
Executive Summary
This compound acetonide is a synthetic corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1] Its clinical efficacy is dose-dependent, with different concentrations and formulations exhibiting varying potencies. This guide summarizes quantitative data from in vitro and in vivo studies to illustrate these dose-response relationships and compares this compound acetonide with other commonly used corticosteroids such as clobetasol (B30939) propionate (B1217596), mometasone (B142194) furoate, and dexamethasone.
Mechanism of Action: A Dose-Dependent Cascade
This compound acetonide exerts its effects by binding to cytosolic glucocorticoid receptors.[1] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[1] A primary action is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[2] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2] The degree of this inhibition, and consequently the anti-inflammatory effect, is directly related to the concentration of this compound acetonide available to bind to the glucocorticoid receptors.
Comparative Dose-Potency Analysis
The potency of topical corticosteroids is often evaluated using the vasoconstrictor assay, which measures the degree of skin blanching (vasoconstriction) induced by the drug. This provides a reliable in vivo method for comparing the relative potency of different corticosteroids and formulations.
A study comparing the inherent potencies of several topical corticosteroid active pharmaceutical ingredients (APIs) using a vasoconstrictor assay with chromameter readings provided the following potency ranking based on the maximum effect (Emax): mometasone furoate > this compound acetonide = clobetasol propionate > halcinonide (B1672593).[3] This indicates that, on a molar basis, this compound acetonide demonstrates a potent vasoconstrictor effect, comparable to that of clobetasol propionate.[3]
| Corticosteroid | Potency Classification (based on Emax) |
| Mometasone Furoate | Tentative Class I (Highly Potent)[3] |
| This compound Acetonide | Tentative Class II (Potent) [3] |
| Clobetasol Propionate | Tentative Class II (Potent)[3] |
| Halcinonide | Tentative Class III (Mildly Potent)[3] |
Table 1: Comparative Potency of Corticosteroid APIs based on Vasoconstrictor Assay (Emax values).[3]
Different concentrations of this compound acetonide are classified into different potency groups. For instance, the 0.025% concentration is generally considered to be of medium potency, while the 0.01% concentration is classified as low to medium potency.[4][5]
Dose-Dependent Clinical Efficacy
The clinical effectiveness of this compound acetonide is directly linked to its concentration and formulation, as demonstrated in various clinical trials for conditions such as eczema, psoriasis, and diabetic macular edema.
Atopic and Otic Eczema
In a randomized, double-blind, placebo-controlled clinical trial on patients with otic eczema, a 0.025% this compound acetonide otic solution administered twice daily for seven days resulted in a statistically significant reduction in itching and otoscopic signs (erythema, edema, and scaling) compared to a placebo.[6][7]
| Outcome Measure | This compound Acetonide 0.025% (n=66) | Placebo (n=69) | p-value |
| Reduction in Itching (baseline to days 4-8) | Significantly higher reduction | Lower reduction | <0.001[6] |
| Reduction in Global Otoscopic Signs (baseline to day 8) | Significantly higher reduction | Lower reduction | <0.001[6] |
Table 2: Efficacy of this compound Acetonide 0.025% in Otic Eczema.[6]
For atopic dermatitis in children, a 0.01% this compound acetonide topical oil has been shown to be safe and effective.[8]
Psoriasis
In the treatment of psoriasis, this compound acetonide has been compared to other corticosteroids. One study found that 0.1% mometasone furoate ointment applied once daily was significantly more effective than 0.025% this compound acetonide ointment applied three times daily. Another study showed that in the treatment of psoriasis, halcinonide was superior to fluocinonide (B1672898) (a derivative of this compound acetonide). A comparison between 0.05% clobetasol propionate cream and 0.05% fluocinonide cream in psoriasis patients showed that clobetasol was statistically significantly superior.[9]
Diabetic Macular Edema (DME)
For DME, a sustained-release intravitreal implant of 0.59mg this compound acetonide has demonstrated significant efficacy in reducing macular edema.[10][11] In a 3-year clinical trial, 58% of eyes receiving the implant had no evidence of edema compared to 30% in the standard of care group.[10] Furthermore, 28% of patients with the implant showed a visual acuity improvement of three or more lines.[10]
| Outcome at 36 Months | This compound Acetonide Implant (0.59mg) | Standard of Care | p-value |
| No Evidence of Macular Edema | 58% | 30% | <0.001[10] |
| Visual Acuity Improvement (≥ 3 lines) | 28% | 15% | <0.05[10] |
Table 3: Efficacy of 0.59mg this compound Acetonide Intravitreal Implant in Diabetic Macular Edema.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of corticosteroid potency and efficacy. Below are outlines of key experimental protocols.
Vasoconstrictor Assay (Skin Blanching)
This in vivo assay is a standard method for determining the bioequivalence and potency of topical corticosteroids.
Protocol Outline:
-
Subject Selection: Healthy volunteers with no skin diseases are recruited.[12]
-
Site Application: Test sites are marked on the flexor surface of the forearms.[1]
-
Baseline Reading: A chromameter is used to measure the baseline skin color at each test site.[1][12]
-
Product Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites.[12]
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours).[12]
-
Assessment: After removal of the dressing and a short equilibration period, the degree of skin blanching is measured using a chromameter or by visual assessment using a graded scale (e.g., 0-4).[1][13]
-
Data Analysis: The change in skin color from baseline is calculated. For dose-response studies, the data can be fitted to an Emax model to determine the maximum effect (Emax) and the dose required to achieve 50% of the maximum effect (ED50).[3][12]
In Vitro Cytokine Release Assay
This assay assesses the anti-inflammatory properties of corticosteroids by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Protocol Outline:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples.[14][15]
-
Cell Culture: The isolated PBMCs are cultured in appropriate media.[14]
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.[16]
-
Treatment: The stimulated cells are treated with various concentrations of this compound acetonide and comparator corticosteroids.[16]
-
Incubation: The cell cultures are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine release.[15]
-
Supernatant Collection: The cell culture supernatant, containing the released cytokines, is collected.[15]
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[14]
-
Data Analysis: The percentage of cytokine inhibition at each corticosteroid concentration is calculated, and IC50 values (the concentration required to inhibit 50% of cytokine release) are determined.
Conclusion
The dose-dependency of this compound acetonide is a critical factor in its therapeutic application. In vitro and in vivo studies consistently demonstrate that its anti-inflammatory and vasoconstrictive effects are concentration-dependent. When compared to other corticosteroids, this compound acetonide exhibits a potency that is generally classified as medium to high, depending on the concentration and formulation. For researchers and drug development professionals, a thorough understanding of these dose-response relationships is essential for optimizing therapeutic outcomes and minimizing potential side effects. The experimental protocols outlined in this guide provide a framework for the continued statistical validation and comparison of this compound acetonide with other corticosteroid therapies.
References
- 1. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Atopic Dermatitis: Noninfected and Infected - Topical Steroids - Children's Mercy [childrensmercy.org]
- 6. Efficacy and safety of this compound acetonide 0.025% otic solution in patients with otic eczema: a randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound acetonide 0.025% otic solution in patients with otic eczema: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative volumetric photoacoustic assessment of vasoconstriction by topical corticosteroid application in mice skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. Quantification of corticosteroid-induced skin vasoconstriction: visual ranking, chromameter measurement or digital imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. criver.com [criver.com]
- 16. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Fluocinolone Acetonide's Chondrogenic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluocinolone acetonide's performance in inducing chondrogenesis, benchmarked against other common glucocorticoids, namely dexamethasone (B1670325) and triamcinolone (B434) acetonide. The information presented is synthesized from peer-reviewed research to aid in the evaluation of these compounds for cartilage regeneration applications.
Comparative Analysis of Chondrogenic Induction
A pivotal study by Hara et al. (2015) provides a direct comparison of this compound acetonide (FA), dexamethasone (DEX), and triamcinolone acetonide (TA) on the chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs). The key quantitative findings are summarized below.
Gene Expression Analysis
The expression of key chondrogenic marker genes, SOX9, Aggrecan (ACAN), and Collagen Type II (COL2A1), was quantified using real-time polymerase chain reaction (RT-qPCR) after 21 days of micromass culture in a basal chondrogenic medium supplemented with TGF-β3 and the respective glucocorticoids.
Table 1: Relative mRNA Expression of Chondrogenic Markers [1]
| Treatment Group | SOX9 Expression (Fold Change) | ACAN Expression (Fold Change) | COL2A1 Expression (Fold Change) |
| Control (TGF-β3 only) | 1.0 | 1.0 | 1.0 |
| This compound Acetonide (FA) + TGF-β3 | ~4.5 | ~3.5 | ~4.0 |
| Dexamethasone (DEX) + TGF-β3 | ~2.0 | ~1.5 | ~1.8 |
| Triamcinolone Acetonide (TA) + TGF-β3 | ~3.0 | ~2.0 | ~2.5 |
Data are approximated from graphical representations in Hara et al. (2015) and represent the fold change relative to the control group treated with TGF-β3 alone.
Histological and Immunohistochemical Analysis
Histological analysis of micromass pellets after 21 days of culture provides a qualitative and semi-quantitative assessment of cartilage matrix formation.
Table 2: Histological and Immunohistochemical Scoring of Chondrogenesis [1]
| Treatment Group | Safranin-O Staining (Glycosaminoglycan Content) | Collagen Type II Staining (Immunohistochemistry) |
| Control (TGF-β3 only) | Moderate | Moderate |
| This compound Acetonide (FA) + TGF-β3 | Strong and widespread | Strong and widespread |
| Dexamethasone (DEX) + TGF-β3 | Moderate to Strong | Moderate to Strong |
| Triamcinolone Acetonide (TA) + TGF-β3 | Strong | Strong |
Observations are based on the representative images from Hara et al. (2015).
Signaling Pathways and Mechanism of Action
This compound acetonide exerts its potent chondrogenic effects through the modulation of key signaling pathways.
TGF-β/Smad Signaling Pathway
This compound acetonide has been shown to enhance the TGF-β3-mediated signaling cascade, a critical pathway for initiating chondrogenesis.[1] This enhancement is characterized by increased phosphorylation of Smad2 and Smad3, leading to their translocation to the nucleus and subsequent activation of chondrogenic target genes like SOX9.
mTORC1/AKT Signaling Pathway
In addition to the TGF-β/Smad pathway, this compound acetonide has been found to activate the mTORC1/AKT signaling pathway.[1] This pathway is known to be involved in cell survival, proliferation, and protein synthesis, all of which are crucial for robust cartilage formation. Inhibition of mTORC1 or AKT has been shown to suppress the chondrogenic effects of this compound acetonide.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of chondrogenic potential.
Micromass Culture of Human Mesenchymal Stem Cells (hMSCs)
This protocol is a standard method for inducing chondrogenesis in a three-dimensional cell culture environment.
Detailed Steps:
-
Cell Preparation: Human bone marrow-derived mesenchymal stem cells (hMSCs) are cultured and expanded in a standard growth medium.
-
Micromass Formation:
-
Harvest and centrifuge the hMSCs.
-
Resuspend the cell pellet in a chondrogenic basal medium at a high density (e.g., 1 x 10^7 cells/mL).
-
Carefully pipette 10 µL droplets of the cell suspension onto the center of each well of a multi-well culture plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 2 hours to allow the cells to adhere.
-
-
Chondrogenic Induction:
-
Gently add 1 mL of chondrogenic medium supplemented with TGF-β3 (typically 10 ng/mL) and the specific glucocorticoid being tested (e.g., this compound acetonide at 1 µM, dexamethasone at 100 nM).
-
Culture the micromasses for 21 days, with a complete medium change every 2-3 days.
-
-
Harvesting: After the culture period, the micromass pellets can be harvested for various analyses, including histology, immunohistochemistry, and gene expression analysis.[2][3]
Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the expression levels of specific chondrogenic genes.
Detailed Steps:
-
RNA Extraction: Total RNA is extracted from the harvested micromass pellets using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for SOX9, ACAN, COL2A1, and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression of each gene is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the control group.[4][5][6][7][8]
Histological Staining and Immunohistochemistry
These techniques are used to visualize the extracellular matrix components of the engineered cartilage.
Safranin-O Staining for Glycosaminoglycans (GAGs):
-
Fixation and Embedding: Harvested micromass pellets are fixed in 4% paraformaldehyde, dehydrated through a graded ethanol (B145695) series, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded pellets are cut using a microtome and mounted on glass slides.
-
Staining: The sections are deparaffinized, rehydrated, and stained with Weigert's hematoxylin (B73222) (for nuclei), followed by Fast Green (counterstain), and finally with Safranin-O solution, which stains sulfated GAGs in the cartilage matrix a bright red/orange color.[9][10][11]
Immunohistochemistry for Collagen Type II:
-
Antigen Retrieval: After deparaffinization and rehydration, an antigen retrieval step (e.g., enzymatic digestion with pepsin or heat-induced epitope retrieval) is performed to unmask the collagen type II epitopes.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for collagen type II.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei and then mounted for microscopy.[12][13][14][15][16]
Conclusion
The available evidence strongly suggests that this compound acetonide, in combination with TGF-β3, is a potent inducer of chondrogenesis in human mesenchymal stem cells, outperforming dexamethasone and triamcinolone acetonide in terms of promoting the expression of key chondrogenic markers and the deposition of a cartilage-like extracellular matrix.[1] Its mechanism of action appears to involve the synergistic enhancement of the TGF-β/Smad pathway and the activation of the mTORC1/AKT pathway. For research and development in cartilage tissue engineering, this compound acetonide represents a promising small molecule for enhancing chondrogenic differentiation protocols. Further independent verification of these findings would strengthen the case for its broader application.
References
- 1. This compound Acetonide Is a Potent Synergistic Factor of TGF-β3-Associated Chondrogenesis of Bone Marrow-Derived Mesenchymal Stem Cells for Articular Surface Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 间充质干细胞培养方案 [sigmaaldrich.com]
- 3. Chondrogenesis of Adipose-Derived Stem Cells Using an Arrayed Spheroid Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Step-Wise Chondrogenesis of Human Induced Pluripotent Stem Cells and Purification Via a Reporter Allele Generated by CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Reliable Protocol for the Isolation of Viable, Chondrogenically Differentiated Human Mesenchymal Stem Cells from High-Density Pellet Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Triamcinolone acetonide-loaded nanoparticles encapsulated by CD90+ MCSs-derived microvesicles drive anti-inflammatory properties and promote cartilage regeneration after osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. IHC-P protocols | Abcam [abcam.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. korambiotech.com [korambiotech.com]
Safety Operating Guide
Fluocinolone proper disposal procedures
Proper disposal of fluocinolone is a critical component of laboratory safety and environmental responsibility. As a synthetic corticosteroid, this compound requires careful handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Adherence to these procedures is essential and must be performed in accordance with all applicable federal, state, and local regulations.[1][2] The generator of the waste is ultimately responsible for determining if the material meets the criteria for hazardous waste at the time of disposal.[3][4]
Hazardous Waste Classification
Certain formulations of this compound are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to identify the specific waste code to ensure proper handling and disposal.
| Product Formulation | Concentration | RCRA Waste Code | Characteristic |
| This compound Acetonide Oil | 0.01% | D001 | Ignitability |
Table based on data from a pharmaceutical waste management policy.[5]
Experimental Protocols: Not Applicable
This document focuses on disposal procedures rather than experimental protocols involving this compound.
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Determine if your this compound waste is classified as hazardous. As noted, some formulations are considered D001 ignitable hazardous waste.[5]
-
Segregate: Do not mix this compound waste with household garbage or discharge it into the sewage system.[6] It is crucial to prevent this compound from entering drains, sewers, or any water courses.[1][7]
-
Containerize:
Step 2: Spill Management and Cleanup In the event of a spill, act promptly to contain and clean the material while minimizing exposure.
-
Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]
-
Control Dust: If the spilled material is a powder, avoid generating dust.[1][3] Use dry cleanup procedures, such as sweeping or vacuuming, and place the collected residue into a sealed, suitable container for disposal.[1][3][9]
-
Prevent Spread: Ensure that spilled material does not enter drains or waterways.[1][7]
-
Decontaminate: Thoroughly clean the surface to remove any residual contamination.[3]
Step 3: Storage of Waste
-
Containers: Keep waste containers securely sealed in a cool, dry, and well-ventilated area.[1][10]
-
Location: Store containers in a designated and secure area, away from incompatible materials.[1][10] The storage area should be clearly labeled as a "Hazardous Waste Storage Area".[5]
-
Labeling: Ensure all containers are clearly labeled with their contents and associated hazards.
Step 4: Final Disposal
-
Professional Disposal: All this compound waste must be handled by a licensed hazardous material disposal company.[7]
-
Approved Methods: The recommended disposal method is typically incineration in a licensed facility.[1] The product may be burned in an incinerator equipped with an afterburner and scrubber.[7]
-
Documentation: Retain all disposal records, including the waste manifest provided by the transporter, for a minimum of three years as required by regulations.[11]
Step 5: Disposal of Contaminated and Empty Containers
-
Residue Hazard: Empty containers may retain product residue and should be treated with the same precautions as the product itself.[3]
-
Disposal: Dispose of contaminated packaging and empty containers in the same manner as the waste product, or take them to an approved waste handling site for recycling or disposal.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. lupin.com [lupin.com]
- 5. luriechildrens.org [luriechildrens.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumrx.com [spectrumrx.com]
- 11. leegov.com [leegov.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fluocinolone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as fluocinolone, a synthetic corticosteroid, adherence to strict safety protocols is non-negotiable. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, a comprehensive array of personal protective equipment is required to minimize exposure. The Occupational Exposure Limit (OEL) for this compound Acetonide has been established at 0.04 µg/m³ over an 8-hour Time-Weighted Average (TWA).[1] The following table summarizes the necessary PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Recommended to have side shields.[2] |
| Goggles or Face Shield | Required if there is a potential for splashing or if corrosive materials are present.[2] | |
| Hand Protection | Gloves | Chemically compatible gloves are essential. For handling solutions, ensure the glove material is protective against the solvent being used. Nitrile or other synthetic non-latex gloves are recommended for individuals with latex sensitivities. Double gloving is advised to reduce the risk of contamination; the outer glove should be removed after handling and cleanup.[1][2][3] |
| Protective Clothing | Lab Coat or Gown | A disposable lab coat or isolation gown is recommended for handling laboratory-scale quantities. For significant quantities, work clothing and booties may be necessary to prevent contamination from being taken home.[2][3] |
| Respiratory Protection | Respirator | Where engineering controls are insufficient to control occupational exposures, a NIOSH-approved respirator should be used as part of an effective respirator program. A dust respirator should be used when there is a risk of inhaling dust particles.[2][4] |
Step-by-Step Handling and Disposal Protocol
To ensure the safe handling and disposal of this compound, follow this detailed, step-by-step protocol.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5]
-
Containment: For procedures that may generate dust or aerosols, such as grinding, crushing, or weighing, use a laboratory fume hood, vented enclosure, or glovebox.[2]
-
Designated Area: It is recommended to use a designated area for handling potent materials.[1][2]
2. Handling Procedure:
-
Avoid Contact: Avoid all personal contact with this compound, including inhalation and contact with skin and eyes.[3]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands and any exposed skin thoroughly with soap and water after handling and before removing other PPE.[2][5]
3. Spill Management:
-
Minor Spills: For minor spills, dampen the material with water to prevent dusting before sweeping it up. Place the collected material into a suitable, sealed container for disposal.[3]
-
Major Spills: In the event of a major spill, evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.[3]
4. Decontamination:
-
Work Surfaces: Clean equipment and work surfaces with a suitable detergent or solvent after use.[1][2]
-
Clothing: Contaminated clothing should be removed and laundered separately before reuse.[3] Disposable gowns should be discarded as hazardous waste.
5. Disposal:
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5]
This compound Handling and Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
